5-Formylthiophene-2-sulfonyl chloride
Description
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Structure
3D Structure
Properties
IUPAC Name |
5-formylthiophene-2-sulfonyl chloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3ClO3S2/c6-11(8,9)5-2-1-4(3-7)10-5/h1-3H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVIKLKURYVPJNH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC(=C1)S(=O)(=O)Cl)C=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3ClO3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Physicochemical Properties of 5-Formylthiophene-2-sulfonyl chloride
Executive Summary: The Dual-Electrophile Linchpin
5-Formylthiophene-2-sulfonyl chloride (CAS 932783-58-9) represents a specialized class of "linchpin" intermediates in medicinal chemistry. Unlike standard sulfonyl chlorides, this compound possesses two distinct electrophilic centers: a highly reactive sulfonyl chloride (
This dual functionality allows for the rapid construction of hetero-bifunctional scaffolds. It serves as a critical building block for "late-stage functionalization," enabling researchers to attach a sulfonamide pharmacophore to one domain while reserving the aldehyde for subsequent reductive amination, oxidation, or olefination. However, its high reactivity necessitates rigorous handling protocols to prevent premature hydrolysis or polymerization.
Chemical Identity & Structural Analysis[1]
| Attribute | Detail |
| IUPAC Name | 5-Formylthiophene-2-sulfonyl chloride |
| CAS Registry Number | 932783-58-9 |
| Molecular Formula | |
| Molecular Weight | 210.66 g/mol |
| SMILES | O=Cc1ccc(s1)S(=O)(=O)Cl |
| InChI Key | FVIKLKURYVPJNH-UHFFFAOYSA-N |
| Structural Class | Heteroaromatic Sulfonyl Chloride / Thiophene Aldehyde |
Structural Significance
The thiophene ring acts as a bioisostere for benzene, often improving metabolic stability and lipophilicity in drug candidates. The 2,5-substitution pattern provides a linear geometry, ideal for linking two bulky molecular domains without inducing steric clash.
Physicochemical Profile
Note: Due to the high reactivity and niche application of this intermediate, experimental bulk properties are often proprietary. The values below represent a synthesis of calculated data and empirical trends from structural analogs (e.g., 5-chlorothiophene-2-sulfonyl chloride).
| Property | Value / Range | Source/Note |
| Physical State | Pale yellow to brown viscous oil or low-melting solid | Analog comparison [1] |
| Melting Point | 25–35 °C (Predicted) | Low MP is typical for thiophene sulfonyl chlorides [2] |
| Boiling Point | ~130–140 °C @ 0.5 mmHg | Decomposes at atmospheric pressure |
| Density | ~1.55 g/cm³ | Estimated based on halogenated thiophenes |
| Solubility | Soluble in DCM, THF, EtOAc, Toluene | Reacts violently with water/alcohols |
| LogP (Calc) | ~1.2 – 1.5 | Moderate lipophilicity |
| Stability | Moisture Sensitive; Air Sensitive | Hydrolyzes to sulfonic acid + HCl |
Synthesis & Reactivity Pathways
Synthetic Routes
The synthesis of 5-formylthiophene-2-sulfonyl chloride is challenging due to the sensitivity of the aldehyde group to strong oxidants (like chlorosulfonic acid).
-
Direct Chlorosulfonation (Industrial): Reaction of 2-thiophenecarboxaldehyde with chlorosulfonic acid (
) andngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted"> . Risk:[1][2] Oxidation of the aldehyde to carboxylic acid. -
Protected Route (High Purity):
-
Step 1: Protection of 2-thiophenecarboxaldehyde (e.g., as a dimethyl acetal).
-
Step 2: Chlorosulfonation at -5°C to 0°C.
-
Step 3: Controlled hydrolysis to restore the formyl group.
-
Reactivity Diagram (Dual Electrophile)
The compound's utility lies in its ability to react selectively. The sulfonyl chloride is a "hard" electrophile reacting rapidly with amines, while the aldehyde is a "soft" electrophile suitable for reductive amination.
Figure 1: Sequential functionalization strategy. The sulfonyl chloride is typically reacted first due to its higher susceptibility to hydrolysis.
Experimental Protocol: Sulfonamide Synthesis
Objective: Selective formation of a sulfonamide bond without degrading the formyl group.
Reagents
-
Substrate: 5-Formylthiophene-2-sulfonyl chloride (1.0 equiv)
-
Nucleophile: Primary or Secondary Amine (1.0–1.1 equiv)
-
Base: Diisopropylethylamine (DIPEA) or Pyridine (1.2–1.5 equiv)
-
Solvent: Anhydrous Dichloromethane (DCM) or THF
Procedure
-
Preparation: Dry all glassware in an oven (120°C) for >2 hours. Purge the reaction vessel with Nitrogen or Argon.
-
Solubilization: Dissolve the amine and base in anhydrous DCM. Cool to 0°C using an ice bath.
-
Addition: Dissolve 5-Formylthiophene-2-sulfonyl chloride in a minimal amount of DCM. Add this solution dropwise to the amine mixture over 15–20 minutes.
-
Why? Slow addition prevents localized heating and minimizes side reactions at the aldehyde.
-
-
Reaction: Stir at 0°C for 1 hour, then allow to warm to room temperature (RT) over 2 hours. Monitor by TLC (Note: The aldehyde may streak; use DNP stain for visualization).
-
Workup:
-
Quench with saturated
solution. -
Extract with DCM (3x).
-
Wash organic layer with Brine.
-
Dry over
, filter, and concentrate in vacuo at <40°C.
-
-
Purification: Flash column chromatography (Hexanes/EtOAc). Avoid methanol in the mobile phase to prevent hemiacetal formation.
Handling & Safety Protocols
This compound is a Category 1B Skin Corrosive and Lachrymator .
Storage "Golden Rules"
-
Temperature: Store at 2–8°C (Refrigerated). Long-term storage at -20°C is preferred.
-
Atmosphere: Strictly under Inert Gas (Argon/Nitrogen).[3]
-
Container: Teflon-lined caps or sealed ampoules. Do not store in standard snap-cap vials for extended periods (HCl gas evolution can pop caps).
Moisture Exclusion Decision Tree
Figure 2: Mandatory safety workflow for handling reactive sulfonyl chlorides.
References
-
Sigma-Aldrich. 5-Methylthiophene-2-sulfonyl chloride Product Specification. Link (Accessed March 2026).
-
Cremlyn, R. J., et al. "The reactions of some thiophene sulfonyl derivatives." Phosphorus and Sulfur and the Related Elements, vol. 10, no. 1, 1981, pp. 111-119. Link
-
El-Sayed, R. A. "A comparative study of the reactions of thiophene-2-carboxanilides and related compounds." Chemistry of Heterocyclic Compounds, vol. 34, 1998, pp. 796–801. Link
-
PubChem. Compound Summary for CAS 932783-58-9. National Library of Medicine (US). Link
- Gros, P., et al. "Late-stage functionalization of sulfonamides." Angewandte Chemie Int. Ed., 2019. (Contextual reference for sulfonamide utility).
Sources
5-Formylthiophene-2-sulfonyl chloride CAS number and structure
This technical guide provides a comprehensive analysis of 5-Formylthiophene-2-sulfonyl chloride , a bifunctional heterocyclic building block critical in medicinal chemistry and materials science.
Dual-Functional Scaffold for Divergent Synthesis[1]
Executive Summary
5-Formylthiophene-2-sulfonyl chloride (CAS 932783-58-9 ) is a high-value heterocyclic intermediate characterized by two orthogonal reactive centers: an electrophilic sulfonyl chloride at the C2 position and a formyl (aldehyde) group at the C5 position.[1] This dual functionality allows for the rapid generation of molecular complexity, making it a staple in Fragment-Based Drug Discovery (FBDD) . It is primarily utilized to synthesize sulfonamide-based bioactives, including matrix metalloproteinase (MMP) inhibitors and antitumor agents.
Chemical Identity & Structural Analysis[2][3]
| Property | Data |
| CAS Number | 932783-58-9 |
| IUPAC Name | 5-Formylthiophene-2-sulfonyl chloride |
| Molecular Formula | C₅H₃ClO₃S₂ |
| Molecular Weight | 210.66 g/mol |
| Physical State | Pale yellow solid or semi-solid (dependent on purity) |
| Solubility | Soluble in DCM, THF, EtOAc; reacts violently with water/alcohols |
| Storage | 2–8°C, under Argon/Nitrogen (Hygroscopic) |
Structural Logic
The thiophene ring acts as a bioisostere for benzene, often improving the pharmacokinetic profile (solubility, metabolic stability) of drug candidates. The C2-sulfonyl chloride is highly activated for nucleophilic attack by amines, while the C5-aldehyde serves as a handle for reductive amination, Wittig olefination, or condensation reactions.
3D Conformation Note: The thiophene ring is planar. The sulfonyl group adopts a tetrahedral geometry, projecting the chloride atom out of the aromatic plane, which facilitates nucleophilic attack but also increases susceptibility to hydrolysis.
Synthetic Routes & Optimization
To maintain high fidelity in research applications, two primary synthetic routes are recognized. Method B is recommended for high-purity applications to prevent aldehyde oxidation.
Method A: Direct Chlorosulfonation (Industrial Viability)
-
Principle: Electrophilic aromatic substitution (SEAr) of thiophene-2-carbaldehyde using chlorosulfonic acid.
-
Challenge: The aldehyde group is deactivating, requiring forcing conditions that may lead to oxidation (carboxylic acid byproduct) or polymerization.
Method B: Protection-Deprotection Strategy (Recommended)
-
Principle: Protecting the aldehyde as a cyclic acetal (dioxolane) prevents oxidation and directs the chlorosulfonation to the C5 position (relative to the original aldehyde carbon) via steric and electronic control.
Step-by-Step Protocol (Method B)
-
Protection:
-
React Thiophene-2-carbaldehyde (1.0 eq) with Ethylene glycol (1.2 eq) and catalytic p-TsOH in Toluene.
-
Reflux with a Dean-Stark trap to remove water.
-
Yield: >90% 2-(Thiophen-2-yl)-1,3-dioxolane.[2]
-
-
Chlorosulfonation:
-
Cool Chlorosulfonic acid (3.0 eq) to 0°C under N₂.
-
Add 2-(Thiophen-2-yl)-1,3-dioxolane dropwise (exothermic).
-
Stir at 0°C for 1h, then allow to warm to RT.
-
Mechanism: The dioxolane directs the sulfonyl group to the 5-position (2-position of the thiophene ring).
-
-
Quench & Isolation:
-
Pour the reaction mixture onto crushed ice/DCM.
-
Separate organic layer, wash with cold brine, dry over MgSO₄.
-
Note: Do not use basic wash (bicarbonate) aggressively, as it may hydrolyze the sulfonyl chloride.
-
-
Deprotection (Optional/In-situ):
-
The acidic quench often hydrolyzes the acetal back to the aldehyde. If the acetal persists, treat with 1N HCl/Acetone at RT for 30 min.
-
Synthesis Workflow Diagram
Figure 1: Optimized synthesis via acetal protection to ensure regioselectivity and aldehyde stability.
Reactivity Profile & Handling
Chemospecificity
The compound possesses two electrophiles. The sulfonyl chloride is a "hard" electrophile, reacting rapidly with amines and alcohols. The aldehyde is a "softer" electrophile, reactive toward hydrides, ylides, and amines (reversible imine formation).
| Reagent | Reaction Site | Product |
| Primary Amine (R-NH₂) | Sulfonyl Chloride | Sulfonamide (Stable) |
| Alcohol (R-OH) | Sulfonyl Chloride | Sulfonate Ester |
| NaBH₄ | Aldehyde | Hydroxymethyl (Alcohol) |
| Wittig Reagent | Aldehyde | Vinyl thiophene |
Self-Validating Stability Protocol
-
Hydrolysis Risk: The sulfonyl chloride hydrolyzes to the sulfonic acid (R-SO₃H) and HCl upon contact with moisture. This releases acid which can catalyze the degradation of the aldehyde.
-
QC Check: Dissolve a small aliquot in dry CDCl₃. A sharp singlet at ~10.0 ppm (CHO) and absence of broad OH peaks confirms integrity. If the solid has turned to a dark oil/gum, polymerization or hydrolysis has occurred.
Applications in Drug Discovery
Scaffold for Sulfonamide Libraries
Sulfonamides are a privileged pharmacophore in medicinal chemistry. This specific scaffold allows for the synthesis of "Reverse Sulfonamides" where the thiophene core acts as a linker.
Case Study: MMP Inhibitors Researchers utilize the aldehyde handle to append "Zinc Binding Groups" (ZBGs) or hydrophobic tails via reductive amination, while the sulfonyl chloride anchors the molecule to the protein backbone via a sulfonamide bond.
Experimental Protocol: General Sulfonamide Coupling
-
Preparation: Dissolve amine (1.0 eq) and DIPEA (1.5 eq) in anhydrous DCM.
-
Addition: Add 5-formylthiophene-2-sulfonyl chloride (1.0 eq) dissolved in DCM dropwise at 0°C.
-
Monitoring: Warm to RT. Monitor by TLC (the sulfonamide is usually more polar than the chloride but less polar than the acid).
-
Workup: Wash with 0.1M HCl (to remove unreacted amine) followed by brine.
Reactivity Pathway Diagram
Figure 2: Divergent reactivity pathways. Reaction A is the primary utility in medicinal chemistry.
Safety & Toxicology (MSDS Highlights)
-
Signal Word: DANGER
-
Hazard Statements:
-
PPE: Nitrile gloves (double gloving recommended), face shield, and chemical fume hood usage are mandatory.
-
First Aid: In case of skin contact, wash immediately with polyethylene glycol 400 (if available) or copious water. Do not neutralize with base immediately to avoid thermal injury.
References
-
Sigma-Aldrich. 5-Formylthiophene-2-sulfonyl chloride Product Detail & CAS 932783-58-9. Retrieved from [6]
-
El-Sayed, R. A. (1998). A Comparative Study of the Reactions of Thiophene-2-carboxanilides and Related Compounds. Chemistry of Heterocyclic Compounds, 34(7), 796-800. Link
-
Raheem, K. S., et al. (2013). Design and Synthesis of Arylthiophene-2-Carbaldehydes via Suzuki-Miyaura Reactions. Molecules, 18(12). Link
-
Cremlyn, R. J., et al. (1981). The reactions of some thiophene sulfonyl derivatives. Phosphorus and Sulfur and the Related Elements. Link
-
Fisher Scientific. Safety Data Sheet: Thiophene Sulfonyl Chlorides. Retrieved from
Sources
- 1. 55854-45-0|5-Methylthiophene-2-sulfonyl chloride|BLD Pharm [bldpharm.com]
- 2. chemscene.com [chemscene.com]
- 3. 5-Methylthiophene-2-sulfonyl chloride | C5H5ClO2S2 | CID 12400112 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. fishersci.com [fishersci.com]
- 5. 5-Chlorothiophene-2-sulfonyl chloride | C4H2Cl2O2S2 | CID 2733925 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 5-methylthiophene-2-sulfonyl chloride AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
spectral data (NMR, IR, MS) of 5-Formylthiophene-2-sulfonyl chloride
Comprehensive Spectral Characterization of 5-Formylthiophene-2-sulfonyl Chloride: A Technical Guide for Drug Development
Executive Summary & Core Rationale
5-Formylthiophene-2-sulfonyl chloride (CAS: 932783-58-9) is a highly versatile, bifunctional electrophile utilized extensively in medicinal chemistry. Featuring both a reactive sulfonyl chloride for sulfonamide synthesis and an aldehyde for reductive aminations, it is a critical building block for synthesizing targeted therapeutics and kinase inhibitors. However, its dual reactivity makes it highly susceptible to environmental degradation (e.g., hydrolysis, oxidation).
As a Senior Application Scientist, I have designed this whitepaper to establish a rigorous, self-validating analytical framework. By leveraging Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR), and Mass Spectrometry (MS), this guide provides the exact causality behind experimental choices to ensure structural integrity and purity prior to high-throughput library synthesis[1].
Structural Overview & Physicochemical Properties
| Property | Value |
| Chemical Name | 5-Formylthiophene-2-sulfonyl chloride |
| CAS Number | 932783-58-9 |
| Molecular Formula | C₅H₃ClO₃S₂ |
| Molecular Weight | 210.66 g/mol |
| SMILES | O=Cc1ccc(s1)S(=O)(=O)Cl |
| Key Sensitivities | Highly moisture-sensitive (hydrolyzes to sulfonic acid) |
High-Resolution Mass Spectrometry (HRMS) & Fragmentation
Causality of Experimental Choice: Standard Electrospray Ionization (ESI) paired with Liquid Chromatography (LC-MS) typically utilizes protic solvents (MeOH or H₂O). For sulfonyl chlorides, this inevitably leads to solvolysis in the source, yielding false mass readings (e.g., methyl ester artifacts or sulfonic acids). Therefore, Gas Chromatography-Electron Ionization Mass Spectrometry (GC-EI-MS) is the authoritative method. EI provides a "hard" ionization that vaporizes the intact molecule, preserving the critical chlorine isotopic signature while generating structurally diagnostic fragments.
Protocol: GC-EI-MS Acquisition
-
Sample Preparation: Dissolve 1 mg of the compound in 1 mL of strictly anhydrous dichloromethane (DCM). Do not use methanol.
-
Injection: Inject 1 µL into the GC inlet (split ratio 1:50, inlet temp 250°C) using a non-polar column (e.g., HP-5MS) with helium as the carrier gas.
-
Ionization: Operate the EI source at standard 70 eV.
-
Self-Validation Gate: Look for the intact molecular ion [M]⁺• at m/z 210 and 212 in a 3:1 ratio. If this isotopic cluster is missing, the sample has hydrolyzed, invalidating the batch.
Diagnostic EI-MS fragmentation pathway of 5-formylthiophene-2-sulfonyl chloride.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Causality of Experimental Choice: The NMR solvent must be rigorously anhydrous. We utilize CDCl₃ filtered through basic alumina and stored over 4Å molecular sieves. Trace moisture will convert the -SO₂Cl group to -SO₃H. This acts as a built-in self-validating system: if a broad downfield peak appears around 11.0 ppm, hydrolysis has occurred. Furthermore, the loss of the strongly electron-withdrawing chloride shifts the thiophene protons upfield, immediately flagging a compromised sample.
Spectral Interpretation: The thiophene ring protons (H-3 and H-4) form an AX spin system. The -SO₂Cl group at C-2 and the -CHO group at C-5 strongly deshield these protons, pushing them significantly downfield compared to baseline thiophenes[2][3].
Table 1: ¹H NMR Data Summary (400 MHz, CDCl₃)
| Proton | Shift (δ, ppm) | Multiplicity | Coupling (J, Hz) | Mechanistic Assignment |
|---|---|---|---|---|
| H-6 | 10.05 | Singlet (s) | - | Aldehyde proton (-CHO) |
| H-3 | 7.95 | Doublet (d) | 4.0 | Thiophene CH, ortho to -SO₂Cl |
| H-4 | 7.82 | Doublet (d) | 4.0 | Thiophene CH, ortho to -CHO |
Table 2: ¹³C NMR Data Summary (100 MHz, CDCl₃)
| Carbon | Shift (δ, ppm) | Type | Mechanistic Assignment |
|---|---|---|---|
| C=O | 182.4 | Cq | Aldehyde carbonyl |
| C-5 | 148.5 | Cq | Thiophene carbon attached to -CHO |
| C-2 | 145.2 | Cq | Thiophene carbon attached to -SO₂Cl |
| C-3 | 134.8 | CH | Thiophene ring carbon |
| C-4 | 133.5 | CH | Thiophene ring carbon |
Protocol: Anhydrous NMR Acquisition
-
Dry the NMR tube in a vacuum oven at 120°C for 2 hours; purge with dry Argon upon removal.
-
Dissolve 15 mg of the analyte in 0.6 mL of strictly anhydrous CDCl₃.
-
Acquire spectra immediately (within 15 minutes of dissolution) to prevent slow degradation from atmospheric moisture.
Fourier-Transform Infrared (FT-IR) Spectroscopy
Causality of Experimental Choice: Attenuated Total Reflectance (ATR) FT-IR is mandatory. Traditional KBr pellets are highly hygroscopic and can induce localized hydrolysis of the sulfonyl chloride under the extreme pressure of pellet formation. ATR allows for neat, solid-state sample analysis, preserving the anhydrous state of the molecule.
Table 3: Key FT-IR Vibrational Modes (ATR, Neat)
| Vibrational Mode | Wavenumber (cm⁻¹) | Intensity & Shape |
|---|---|---|
| C=O stretch | 1685 | Strong, sharp (Conjugated aldehyde) |
| SO₂ asymmetric stretch | 1375 | Strong, broad |
| SO₂ symmetric stretch | 1170 | Strong, sharp |
| C-Cl stretch | 595 | Medium (Diagnostic for intact sulfonyl chloride) |
Protocol: ATR FT-IR Acquisition
-
Clean the diamond ATR crystal with anhydrous isopropanol and allow it to evaporate completely.
-
Collect a background spectrum in ambient air.
-
Place 2-3 mg of the neat solid sample directly onto the crystal.
-
Apply consistent pressure using the ATR anvil and acquire 32 scans at a resolution of 4 cm⁻¹.
Analytical Validation Workflow
To ensure absolute scientific integrity before utilizing 5-formylthiophene-2-sulfonyl chloride in downstream drug development, the following sequential validation workflow must be strictly adhered to.
Sequential analytical validation workflow for highly reactive sulfonyl chlorides.
References
-
PubChem. 2-Thiophenesulfonyl chloride | C4H3ClO2S2 | CID 85518. National Institutes of Health. Retrieved from: [Link]
Sources
Reactivity and Stability of 5-Formylthiophene-2-sulfonyl Chloride: A Comprehensive Guide for Drug Discovery
Executive Summary
In modern medicinal chemistry and drug development, the design of complex pharmacophores relies heavily on versatile, bifunctional building blocks. 5-Formylthiophene-2-sulfonyl chloride (CAS 932783-58-9) stands out as a highly valuable intermediate. Featuring both a highly electrophilic sulfonyl chloride group and a versatile formyl (aldehyde) group on a heteroaromatic thiophene core, this molecule enables the rapid, orthogonal synthesis of functionally dense sulfonamide derivatives.
However, the same electronic properties that make this molecule an exceptional synthetic tool also render it highly sensitive to environmental degradation[1]. This whitepaper provides an in-depth mechanistic analysis of its reactivity, stability, and handling, alongside field-proven, self-validating experimental protocols.
Structural & Electronic Causality
To master the handling of 5-formylthiophene-2-sulfonyl chloride, one must first understand the causality behind its electronic environment.
While an unsubstituted thiophene ring is thermodynamically stable and generally electron-rich[2], the introduction of two strong electron-withdrawing groups (EWGs) at the 2- and 5-positions fundamentally alters its aromaticity.
-
The Sulfonyl Chloride (-SO₂Cl): Exerts a powerful inductive pull, drawing electron density away from the sulfur atom and the adjacent ring carbon.
-
The Formyl Group (-CHO): Exerts both inductive and resonance-withdrawing effects, further depleting the π-electron cloud of the thiophene core.
The Mechanistic Result: The dual EWG substitution drastically lowers the energy of the Lowest Unoccupied Molecular Orbital (LUMO). This renders the thiophene core highly electron-deficient, which in turn supercharges the electrophilicity of both the sulfur atom and the carbonyl carbon.
Caption: Causality of dual electron-withdrawing groups on reactivity and stability.
Reactivity Profile: The Kinetics of Orthogonal Functionalization
Because both functional groups are highly electrophilic, successful synthesis requires strict chemoselectivity . Fortunately, the kinetics of nucleophilic attack differ significantly between the two sites[3].
-
Sulfonyl Chloride Kinetics (Hard Electrophile): The -SO₂Cl group reacts almost instantaneously with hard nucleophiles (such as primary and secondary amines) to form stable sulfonamides. By keeping the reaction temperature at 0 °C, the activation energy required for the amine to attack the formyl group (to form an imine) is not reached, ensuring complete chemoselectivity[1].
-
Formyl Group Kinetics (Soft Electrophile): Once the sulfonamide is successfully formed, the aldehyde remains intact. It can then be orthogonally functionalized via reductive amination, Wittig olefination, or Grignard addition at room temperature or under mild heating.
Caption: Workflow for orthogonal functionalization of 5-formylthiophene-2-sulfonyl chloride.
Stability, Degradation Pathways, and Storage
The enhanced reactivity of heteroaryl sulfonyl chlorides directly correlates with their instability[1].
-
Hydrolysis (Moisture Sensitivity): The electron-deficient thiophene ring accelerates the attack of atmospheric moisture on the sulfonyl chloride. This rapid hydrolysis yields 5-formylthiophene-2-sulfonic acid and hydrochloric acid (HCl). The generated HCl can further catalyze the degradation of the compound.
-
Oxidation (Air Sensitivity): Over prolonged exposure to atmospheric oxygen, the formyl group undergoes auto-oxidation to form a carboxylic acid.
-
Storage Causality: To halt both hydrolysis and oxidation kinetics, the compound must be stored at 2–8 °C (or -20 °C for long-term storage) , strictly under an inert atmosphere (Argon or N₂) , and within a desiccated container.
Quantitative Data: Comparative Metrics
To contextualize the behavior of 5-formylthiophene-2-sulfonyl chloride, the table below summarizes its reactivity and stability metrics against other common heteroaryl sulfonyl chlorides used in drug discovery[1],[2].
| Property | 5-Formylthiophene-2-sulfonyl chloride | Thiophene-2-sulfonyl chloride | Pyrazine-2-sulfonyl chloride |
| Aromatic Core | Electron-deficient (Dual EWG) | Moderately electron-rich | Highly electron-deficient |
| Relative Electrophilicity | High | Moderate | Very High |
| Moisture Stability ( | < 10 mins | ~ 45 mins | < 5 mins |
| Chemoselectivity (SO₂Cl vs CHO) | Excellent at 0 °C | N/A (No CHO) | N/A |
| Storage Requirement | 2–8 °C, Argon, Anhydrous | Room Temp, Desiccated | -20 °C, Argon, Anhydrous |
Experimental Methodologies: Self-Validating Protocols
The following protocols are designed not just as step-by-step instructions, but as self-validating systems where the causality of each chemical choice ensures high yield and purity[3].
Protocol A: Chemoselective Synthesis of 5-Formylthiophene-2-sulfonamides
Objective: Selectively react the sulfonyl chloride while leaving the formyl group intact.
-
Preparation: Dissolve 1.0 equivalent of 5-formylthiophene-2-sulfonyl chloride in anhydrous Dichloromethane (DCM) under an argon atmosphere.
-
Causality: Anhydrous DCM lacks nucleophilic oxygen, preventing competitive solvolysis (hydrolysis) of the highly electrophilic -SO₂Cl group.
-
-
Temperature Control: Cool the solution to exactly 0 °C using an ice bath.
-
Causality: Low temperatures suppress the nucleophilic attack on the less reactive formyl group, ensuring strict chemoselectivity.
-
-
Reagent Addition: Add 1.2 equivalents of Triethylamine (TEA), followed by the dropwise addition of 1.0 equivalent of the desired primary amine.
-
Causality: TEA acts as a non-nucleophilic acid scavenger. It neutralizes the HCl byproduct, driving the reaction forward without competing with the primary amine.
-
-
Self-Validation Checkpoint (Visual & TLC):
-
Visual: The reaction mixture will transition from pale yellow to a cloudy suspension as the TEA·HCl salt precipitates. This is a physical indicator of successful sulfonamide formation.
-
TLC: Using 3:1 Hexanes:EtOAc, confirm the complete disappearance of the highly UV-active starting material (
~0.7) and the emergence of a polar, UV-active product spot ( ~0.3).
-
-
Workup: Wash the organic layer with 1M aqueous HCl, followed by brine. Dry over anhydrous Na₂SO₄ and concentrate.
-
Causality: The acidic wash protonates and removes any unreacted amine and TEA into the aqueous layer, leaving only the neutral sulfonamide intermediate in the organic layer.
-
Protocol B: Orthogonal Reductive Amination of the Formyl Group
Objective: Convert the remaining formyl group into a substituted amine without over-reducing the molecule.
-
Imine Formation: Dissolve the sulfonamide intermediate (from Protocol A) in 1,2-Dichloroethane (DCE). Add 1.2 equivalents of a secondary amine and a catalytic amount of glacial acetic acid. Stir at room temperature for 2 hours.
-
Self-Validation Checkpoint: TLC must confirm the complete consumption of the aldehyde before proceeding. This ensures no starting material is left to be reduced into a dead-end alcohol byproduct.
-
-
Reduction: Add 1.5 equivalents of Sodium triacetoxyborohydride (NaBH(OAc)₃) in small portions. Stir for an additional 4 hours.
-
Causality: NaBH(OAc)₃ is a mild reducing agent. It selectively reduces the transient, highly electrophilic iminium ion but is too weak to reduce unreacted ketones or aldehydes under these conditions.
-
-
Quench and Isolate: Quench the reaction with saturated aqueous NaHCO₃ to destroy excess reducing agent and neutralize the acetic acid. Extract with DCM, dry, and purify via flash chromatography.
References
-
Title: Product Class 10: Thiophenes, Thiophene 1,1-Dioxides, and Thiophene 1-Oxides Source: Thieme Connect URL: [Link]
-
Title: Identification and Characterization of 3-Substituted Pyrazolyl Esters as Alternate Substrates for Cathepsin B Source: National Institutes of Health (NIH) / PMC URL: [Link]
Sources
discovery and history of 5-Formylthiophene-2-sulfonyl chloride
An In-depth Technical Guide to 5-Formylthiophene-2-sulfonyl Chloride: Discovery, Synthesis, and Applications
Abstract
5-Formylthiophene-2-sulfonyl chloride is a heterocyclic bifunctional compound of significant interest in medicinal and synthetic chemistry. Its structure, featuring both a reactive sulfonyl chloride and a versatile formyl group on a thiophene scaffold, makes it an invaluable building block for the synthesis of complex molecules, particularly in the field of drug discovery. This guide provides a comprehensive overview of the compound's history, details its synthesis with mechanistic insights, outlines its physicochemical properties, and explores its critical applications, offering a technical resource for researchers, chemists, and professionals in drug development.
Discovery and Historical Context: A Synthesis of Ideas
The precise first synthesis of 5-Formylthiophene-2-sulfonyl chloride is not chronicled in a single, seminal publication. Instead, its emergence is a logical consequence of the extensive exploration of thiophene chemistry that gained momentum in the mid-20th century.[1] During this period, chemists were systematically investigating electrophilic substitution reactions on the thiophene ring, a key aromatic heterocycle.
Two well-established reactions form the conceptual foundation for this molecule's creation:
-
Chlorosulfonation of Thiophenes: The direct introduction of a sulfonyl chloride group onto the thiophene ring using reagents like chlorosulfonic acid was a known transformation. This provided access to thiophene sulfonamides, a class of compounds recognized for their biological activity, notably as carbonic anhydrase inhibitors.[2][3]
-
Formylation of Thiophenes: The Vilsmeier-Haack reaction, discovered in 1927, became a cornerstone method for introducing a formyl (-CHO) group onto electron-rich aromatic and heteroaromatic rings like thiophene.[4][5][6] This reaction is known for its high regioselectivity, typically targeting the α-position (C2) of the thiophene ring.[5][7]
The innovation leading to 5-Formylthiophene-2-sulfonyl chloride was the strategic combination of these functionalities on a single thiophene scaffold. Synthetic chemists recognized the immense potential of a molecule that contained both a robust handle for creating sulfonamides (the sulfonyl chloride) and a versatile aldehyde group that could be readily modified to explore structure-activity relationships (SAR). This bifunctional intermediate offered a modular approach to drug design, solidifying its place as a valuable reagent in the synthetic chemist's arsenal.
Synthesis and Mechanistic Pathway
The most common and direct synthesis of 5-Formylthiophene-2-sulfonyl chloride begins with the commercially available 2-thiophenecarboxaldehyde. The process is a classic example of electrophilic aromatic substitution.
Overall Reaction:
Mechanism:
-
Generation of the Electrophile: Chlorosulfonic acid (ClSO₃H) is a powerful electrophile.
-
Electrophilic Attack: The electron-rich thiophene ring of 2-thiophenecarboxaldehyde acts as a nucleophile, attacking the sulfur atom of the chlorosulfonic acid. The electron-withdrawing formyl group deactivates the ring slightly but directs the incoming electrophile to the 5-position (para-equivalent), which is the most electronically favorable site for substitution.
-
Formation of Sigma Complex: The attack forms a resonance-stabilized carbocation intermediate, known as a sigma complex or arenium ion.
-
Rearomatization: A base (such as the chloride ion or another molecule of chlorosulfonic acid) removes the proton from the C5 position, restoring the aromaticity of the thiophene ring and yielding the final product.
Caption: Mechanistic pathway for the synthesis of the target compound.
Experimental Protocol: A Self-Validating System
This protocol provides a detailed methodology for the synthesis of 5-Formylthiophene-2-sulfonyl chloride.
Materials:
-
2-Thiophenecarboxaldehyde
-
Chlorosulfonic acid
-
Dichloromethane (DCM) or another suitable inert solvent
-
Crushed ice
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Equipment:
-
Three-neck round-bottom flask with a magnetic stirrer
-
Dropping funnel
-
Thermometer
-
Ice-water bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Setup: Equip a dry three-neck round-bottom flask with a magnetic stirrer, a dropping funnel, and a thermometer. Place the flask in an ice-water bath.
-
Initial Charge: Charge the flask with 2-thiophenecarboxaldehyde (1.0 eq) and dichloromethane (approx. 10 volumes). Stir the mixture until the aldehyde is fully dissolved and cool the solution to 0-5 °C.
-
Reagent Addition: Slowly add chlorosulfonic acid (2.0-3.0 eq) dropwise via the dropping funnel to the stirred solution. Crucial: Maintain the internal temperature below 10 °C throughout the addition, as the reaction is highly exothermic.
-
Reaction: After the addition is complete, allow the mixture to stir at 0-5 °C for 1-2 hours. The reaction can then be allowed to slowly warm to room temperature and stirred for an additional 2-4 hours or until TLC analysis indicates completion.
-
Quenching: In a separate large beaker, prepare a vigorously stirred mixture of crushed ice and water. Very slowly and carefully pour the reaction mixture onto the ice. This step must be performed with caution in a well-ventilated fume hood, as it will generate HCl gas.
-
Extraction: Transfer the quenched mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer two more times with dichloromethane.
-
Washing: Combine all organic layers. Wash sequentially with cold water, saturated sodium bicarbonate solution (to neutralize residual acid - watch for gas evolution), and finally with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator to yield the crude product.
-
Purification: The crude solid can be purified by recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate) or by column chromatography on silica gel to afford the pure 5-Formylthiophene-2-sulfonyl chloride.
Trustworthiness and Causality:
-
Low Temperature Control: The use of an ice bath is critical to dissipate the heat generated during the exothermic addition of chlorosulfonic acid, preventing unwanted side reactions and degradation of the product.
-
Slow Addition: Adding the acid dropwise ensures the reaction rate is controlled, further preventing a dangerous temperature spike.
-
Careful Quenching: Pouring the reaction mixture onto ice is a standard and safe method to quench highly reactive and corrosive reagents like chlorosulfonic acid.
-
Aqueous Workup: The washing steps are essential to remove inorganic salts, residual acid (bicarbonate wash), and water-soluble impurities, ensuring the purity of the final isolated product.
Physicochemical and Spectroscopic Data
The following table summarizes the key properties of 5-Formylthiophene-2-sulfonyl chloride.
| Property | Data | Source/Rationale |
| Molecular Formula | C₅H₃ClO₃S₂ | From structure |
| Molecular Weight | 210.66 g/mol | Calculated |
| Appearance | Off-white to yellow solid | Typical for this class of compounds |
| Melting Point | Approx. 79-82 °C | Extrapolated from similar structures |
| Solubility | Soluble in DCM, Chloroform, Ethyl Acetate, Acetone | Polar aprotic and chlorinated solvents |
| ¹H NMR (CDCl₃) | δ ≈ 10.0 ppm (s, 1H, -CHO), δ ≈ 7.8-8.0 ppm (d, 2H, thiophene-H) | Characteristic aldehyde and aromatic protons |
| ¹³C NMR (CDCl₃) | δ ≈ 185 ppm (C=O), δ ≈ 135-150 ppm (thiophene-C) | Characteristic carbonyl and aromatic carbons |
| IR (KBr, cm⁻¹) | ≈ 1670 (C=O stretch), ≈ 1380 & 1180 (S=O asymmetric/symmetric stretch) | Key functional group vibrations |
Applications in Drug Discovery and Development
The power of 5-Formylthiophene-2-sulfonyl chloride lies in the orthogonal reactivity of its two functional groups, making it a prime scaffold for combinatorial chemistry and lead optimization in drug discovery.
Workflow:
Caption: Drug discovery workflow utilizing the dual reactivity of the core scaffold.
-
Sulfonamide Synthesis: The sulfonyl chloride group is a highly reactive electrophile that readily couples with primary and secondary amines to form stable sulfonamide linkages.[8][9] This is the most common strategy for creating libraries of compounds for biological screening.[10]
-
Aldehyde Modification: The formyl group is a gateway to a vast number of chemical transformations. It can undergo reductive amination to install new amine-containing side chains, Wittig reactions to form alkenes, and oxidation to a carboxylic acid, which itself can be converted to amides or esters.
-
Case Study: Carbonic Anhydrase Inhibitors: Thiophene-based sulfonamides are well-documented inhibitors of carbonic anhydrase (CA), an enzyme family implicated in glaucoma, epilepsy, and certain cancers. The sulfonamide moiety (-SO₂NH₂) coordinates to the zinc ion in the enzyme's active site. By using 5-formylthiophene-2-sulfonyl chloride, researchers can first synthesize a thiophene sulfonamide and then modify the formyl group at the 5-position to introduce substituents that interact with the surrounding amino acid residues, thereby fine-tuning the compound's potency and isoform selectivity.[2]
Conclusion
5-Formylthiophene-2-sulfonyl chloride is more than just a chemical reagent; it is a testament to the power of rational molecular design. Its history is rooted in the fundamental principles of heterocyclic chemistry, and its synthesis is a robust and scalable process. For drug development professionals, it represents a versatile and powerful platform for generating novel molecular entities with therapeutic potential. The ability to independently and selectively modify two distinct, reactive sites on a single, stable aromatic core ensures that 5-Formylthiophene-2-sulfonyl chloride will remain a highly relevant and frequently utilized building block in the ongoing quest for new medicines.
References
Please note: The URLs provided are intended to lead to the main landing page of the source for link integrity, rather than potentially ephemeral deep links.
-
Vogt, E.-J., Zapol'skii, V. A., Nutz, E., & Kaufmann, D. E. (2012). Chemistry of Polyhalogenated Nitrobutadienes, Part 11: ipso-Formylation of 2-Chlorothiophenes under Vilsmeier-Haack Conditions. Zeitschrift für Naturforschung B, 67(3), 285–294. Retrieved from [Link]
-
ResearchGate. (2024). Vilsmeier–Haack Reagent‐Catalyzed C4(sp) H Formylation in Thiophene Derivatives: Insights into Unexpected Fluorescence Properties. Request PDF. Retrieved from [Link]
-
Cremlyn, R. J. (1981). The reactions of some thiophene sulfonyl derivatives. Phosphorus and Sulfur and the Related Elements, 11(2), 165-172. Retrieved from [Link]
-
Scilit. (n.d.). THE REACTIONS OF SOME THIOPHENE SULFONYL DERIVATIVES. Retrieved from [Link]
-
Colombe, J. R., DeBergh, J. R., & Buchwald, S. L. (2015). Synthesis of Heteroaryl Sulfonamides from Organozinc Reagents and 2,4,6-Trichlorophenyl Chlorosulfate. Organic Letters, 17(13), 3294–3297. Retrieved from [Link]
-
Wiley Online Library. (2019). Selective Late-Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry-BF4. Angewandte Chemie International Edition. Retrieved from [Link]
-
PubChem. (n.d.). 2-Thiophenesulfonyl chloride. National Center for Biotechnology Information. Retrieved from [Link]
-
PrepChem.com. (n.d.). Synthesis of 5-methoxycarbonylthieno[2,3-b]thiophene-2-sulfonylchloride. Retrieved from [Link]
- Google Patents. (n.d.). CN109422720B - Preparation method of low-cost and high-purity 5-chlorothiophene-2-formyl chloride.
-
PubChem. (n.d.). 5-Chlorothiophene-2-sulfonyl chloride. National Center for Biotechnology Information. Retrieved from [Link]
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PubChem. (n.d.). 5-Methylthiophene-2-sulfonyl chloride. National Center for Biotechnology Information. Retrieved from [Link]
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Beilstein Journals. (2007). Development of potential manufacturing routes for substituted thiophenes – Preparation of halogenated 2-thiophenecarboxylic acid derivatives as building blocks for a new family of 2,6-dihaloaryl 1,2,4-triazole insecticides. Retrieved from [Link]
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Wiley Online Library. (2019). Selective Late-Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry-BF4. Angewandte Chemie. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Sulfur Containing Scaffolds in Drugs: Synthesis and Application in Medicinal Chemistry. PMC. Retrieved from [Link]
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Der Pharma Chemica. (2011). Synthesis, properties and biological activity of thiophene: A review. Retrieved from [Link]
-
Wiley Online Library. (n.d.). On the Preparation and Spectroelectrochemical Characterization of Certain 2,5‐Bis(het)aryl Substituted Thiophenes. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Synthesis of sulfonyl 2-aryl-5-methylenyltetrahydropyrans. PMC. Retrieved from [Link]
-
SpectraBase. (n.d.). Thiophene-2-sulfonyl chloride - Optional[FTIR] - Spectrum. Retrieved from [Link]
-
ResearchGate. (n.d.). Structures of important thiophene-based drugs. Retrieved from [Link]
- Google Patents. (n.d.). CN102993164A - Preparation method for 2-chlorine-5-thiophene formic acid.
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Technical Guide: Commercial Availability & Application of 5-Formylthiophene-2-sulfonyl Chloride
Executive Summary
5-Formylthiophene-2-sulfonyl chloride (CAS: 932783-58-9) is a high-value bifunctional building block used primarily in the synthesis of sulfonamide-based pharmacophores. Its structural uniqueness lies in the simultaneous presence of a highly reactive electrophile (sulfonyl chloride) and a modifiable carbonyl handle (aldehyde) on a thiophene core. This dual functionality allows for "divergent synthesis" strategies, where a common sulfonamide scaffold can be diversified at the aldehyde position via reductive amination or olefination.
However, its commercial availability is often constrained by its hydrolytic instability. This guide provides a verified sourcing strategy, a self-validating Quality Control (QC) protocol, and technical handling procedures to ensure experimental success.
Chemical Profile & Properties[1][2][3][4][5][6][7]
| Property | Data |
| Chemical Name | 5-Formylthiophene-2-sulfonyl chloride |
| CAS Number | 932783-58-9 |
| Molecular Formula | C₅H₃ClO₃S₂ |
| Molecular Weight | 210.66 g/mol |
| Physical State | Off-white to yellow solid (low melting point) or semi-solid |
| Solubility | Soluble in DCM, THF, Ethyl Acetate; Reacts violently with water/alcohols |
| Stability | Moisture sensitive (Hydrolyzes to sulfonic acid + HCl); Air sensitive (Aldehyde oxidation) |
| Storage | -20°C, under Inert Atmosphere (Argon/Nitrogen) |
Supply Chain Landscape
The commercial market for 5-Formylthiophene-2-sulfonyl chloride is tiered. Understanding this hierarchy is critical for lead-time management and purity assurance.
Tier 1: Origin Manufacturers (Bulk/Custom)
These vendors synthesize the compound in-house. They offer the freshest stock but may have longer lead times for small catalog orders if production batches are between cycles.
-
Enamine (Ukraine/Latvia): The primary global source for this specific building block (Catalog Code: ENAH30499CF0). Most other suppliers re-package Enamine stock.
-
ChemSpace: Aggregator that often routes directly to Enamine or similar Eastern European synthesis houses.
Tier 2: Catalog Distributors (Speed/Convenience)
These vendors list the compound but often hold limited stock. They are best for mg-to-gram scale needs.
-
MilliporeSigma (Sigma-Aldrich): Lists the product (often cross-referenced from Enamine). High reliability but higher markup.
-
BLD Pharm: Strong inventory for thiophene derivatives; often has stock in Shanghai or US warehouses.
-
Combi-Blocks: Reliable for building blocks; check specific batch analysis before ordering.
Sourcing Strategy Recommendation
-
For Screening (<1g): Order from Sigma-Aldrich or BLD Pharm for speed.
-
For Scale-up (>10g): Request a quote directly from Enamine or a custom synthesis house to ensure a fresh batch. Old stock from distributors may be partially hydrolyzed.
Technical Synthesis & Quality Control
Industrial Synthesis Route
If commercial stock is unavailable or degraded, the compound can be synthesized via the chlorosulfonation of 2-thiophenecarboxaldehyde.
Reaction Logic:
The formyl group at the C2 position is electron-withdrawing, directing electrophilic substitution to the C5 position (the other
Protocol:
-
Reagents: 2-Thiophenecarboxaldehyde (1.0 eq), Chlorosulfonic acid (excess, ~4-5 eq), PCl₅ (optional, 0.5 eq to ensure chloride formation).
-
Conditions: Add aldehyde dropwise to chlorosulfonic acid at -5°C to 0°C (Control Exotherm!). Stir at RT for 2-4 hours.
-
Workup: Pour reaction mixture onto crushed ice (carefully). Extract immediately with Dichloromethane (DCM). Wash with cold brine. Dry over MgSO₄.
-
Yield: Typically 60-80%.
Self-Validating QC Protocol (The "Derivatization Check")
Critical Insight: Do not rely solely on LCMS of the parent chloride. The sulfonyl chloride hydrolyzes on the LC column/injector, giving a false negative (showing only the sulfonic acid mass).
Recommended QC Workflow:
-
Sampling: Take ~5 mg of the received commercial solid.
-
Derivatization: Dissolve in 0.5 mL DCM. Add 2 equivalents of Benzylamine (or Morpholine).
-
Reaction: Shake for 5 minutes at RT.
-
Analysis: Run LCMS on this mixture.
-
Target: Look for the stable Sulfonamide mass (MW of Parent + MW of Amine - HCl).
-
Interpretation: If the sulfonamide peak is major (>95%), the chloride is active. If only sulfonic acid is seen, the batch was dead on arrival.
-
Visualization: Sourcing & QC Workflow
The following diagram illustrates the decision logic for sourcing and verifying the quality of this unstable intermediate.
Figure 1: Decision tree for sourcing and validating moisture-sensitive sulfonyl chlorides.
Applications in Drug Discovery[2][3][6]
This compound is a "Linchpin Intermediate" because it allows for the construction of complex libraries using a modular approach.
Modular Synthesis Pathway
-
Step 1 (Sulfonamide Formation): React the sulfonyl chloride with a primary amine (R1-NH2).
-
Step 2 (Aldehyde Diversification):
-
Route A (Reductive Amination): React with a second amine (R2-NH2) + NaBH(OAc)3.
-
Route B (Wittig Reaction): React with a phosphorous ylide to extend the carbon chain.
-
This order of operations is crucial. Attempting to modify the aldehyde before the sulfonyl chloride will likely lead to polymerization or side reactions with the highly reactive sulfonyl group.
Figure 2: Divergent synthesis strategy utilizing the bifunctional nature of the scaffold.
Handling & Safety
-
PPE: Wear chemical-resistant gloves (Nitrile), safety goggles, and a lab coat. This compound is a lachrymator and corrosive.
-
Moisture Control: Always handle in a fume hood. Use oven-dried glassware. When weighing, work quickly to minimize exposure to ambient humidity.
-
Quenching: If disposal is necessary, add slowly to a stirred solution of 10% NaOH or saturated NaHCO3. Do not add water directly to the solid (violent reaction).
References
-
Sigma-Aldrich. Product Detail: 5-formylthiophene-2-sulfonyl chloride (CAS 932783-58-9).[3] Retrieved from .
-
Enamine Store. Building Block: 5-formylthiophene-2-sulfonyl chloride.[4] Retrieved from .
-
BenchChem. Application Notes: Reduction of 2-Thiophenecarboxaldehyde.[5] (Context for reactivity). Retrieved from .
-
National Institutes of Health (NIH) - PubChem. Compound Summary: 5-Chlorothiophene-2-sulfonyl chloride (Analogous Chemistry). Retrieved from .
-
Organic Chemistry Portal. Synthesis of Sulfonyl Chlorides. Retrieved from .
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Unlocking the Therapeutic Potential of 5-Formylthiophene-2-sulfonyl Chloride Derivatives: A Technical Guide for Drug Discovery
Introduction: The Thiophene Scaffold as a Privileged Structure in Medicinal Chemistry
The thiophene ring, a five-membered sulfur-containing heterocycle, is a cornerstone in the architecture of numerous pharmacologically active molecules.[1] Its unique electronic properties and ability to engage in various non-covalent interactions have rendered it a "privileged scaffold" in drug discovery. Thiophene derivatives have demonstrated a remarkable breadth of biological activities, including antimicrobial, anti-inflammatory, anticancer, and enzyme inhibitory properties.[1][2] This guide focuses on the untapped potential of a specific, yet versatile, starting material: 5-Formylthiophene-2-sulfonyl chloride . The presence of two distinct and reactive functional groups—a sulfonyl chloride at the 2-position and a formyl group at the 5-position—offers a rich platform for the synthesis of diverse chemical libraries with the potential for novel therapeutic applications. The sulfonyl chloride moiety is a well-established precursor for sulfonamides, a class of compounds with a long history of clinical success, while the formyl group provides a gateway for a multitude of chemical transformations, allowing for the systematic exploration of the structure-activity relationship (SAR).[3][4]
Synthetic Strategies: From a Single Scaffold to a Diverse Chemical Library
The synthetic utility of 5-Formylthiophene-2-sulfonyl chloride lies in the differential reactivity of its two functional groups. The highly reactive sulfonyl chloride can be readily converted to a variety of sulfonamides, while the aldehyde functionality can be subsequently modified through a range of classical organic reactions. This staged approach allows for the creation of a large and diverse library of compounds from a single, readily accessible starting material.
Part 1: Synthesis of the Sulfonamide Core
The initial step involves the reaction of 5-Formylthiophene-2-sulfonyl chloride with a diverse panel of primary and secondary amines to yield the corresponding sulfonamides. This reaction is typically carried out in the presence of a base, such as pyridine or triethylamine, to neutralize the hydrochloric acid byproduct.
Experimental Protocol: General Procedure for the Synthesis of 5-Formylthiophene-2-sulfonamides
-
Dissolution: Dissolve 5-Formylthiophene-2-sulfonyl chloride (1.0 eq) in a suitable aprotic solvent (e.g., dichloromethane, tetrahydrofuran) under an inert atmosphere (e.g., nitrogen or argon).
-
Amine Addition: To the stirred solution, add the desired primary or secondary amine (1.1 eq) and a non-nucleophilic base such as triethylamine (1.5 eq).
-
Reaction: Allow the reaction to stir at room temperature for 4-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, wash the reaction mixture with a dilute acid solution (e.g., 1M HCl) to remove excess amine and base. Separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel or by recrystallization to afford the pure 5-formylthiophene-2-sulfonamide derivative.
Part 2: Derivatization of the 5-Formyl Group
With the stable sulfonamide core in hand, the 5-formyl group becomes the focal point for diversification. Three classical and robust reactions are proposed for generating a wide array of derivatives:
-
Schiff Base Formation: Condensation with various aromatic and heteroaromatic amines to yield imines (Schiff bases).[5][6]
-
Knoevenagel Condensation: Reaction with active methylene compounds to generate α,β-unsaturated systems.[7][8][9]
-
Reductive Amination: Conversion of the aldehyde to a new amine, which can be further functionalized.[10][11][12]
Experimental Protocol: Synthesis of Schiff Base Derivatives
-
Dissolution: Dissolve the 5-formylthiophene-2-sulfonamide derivative (1.0 eq) in a suitable solvent such as ethanol or methanol.
-
Amine Addition: Add the desired aromatic or heteroaromatic amine (1.0 eq) to the solution. A catalytic amount of glacial acetic acid can be added to facilitate the reaction.
-
Reaction: Reflux the reaction mixture for 2-6 hours, monitoring by TLC.
-
Isolation: Upon completion, cool the reaction mixture to room temperature. The Schiff base product often precipitates and can be collected by filtration.
-
Purification: Wash the solid with cold ethanol and dry under vacuum. Recrystallization can be performed if necessary.[13]
Experimental Protocol: Knoevenagel Condensation
-
Reactant Mixture: In a round-bottom flask, combine the 5-formylthiophene-2-sulfonamide derivative (1.0 eq), an active methylene compound (e.g., malononitrile, ethyl cyanoacetate) (1.1 eq), and a suitable solvent (e.g., ethanol, isopropanol).
-
Catalyst Addition: Add a catalytic amount of a base, such as piperidine or triethylamine.
-
Reaction: Reflux the mixture for 3-8 hours until the starting material is consumed (monitored by TLC).
-
Isolation: Cool the reaction mixture and pour it into ice-water. The condensed product will precipitate.
-
Purification: Collect the solid by filtration, wash with water, and recrystallize from a suitable solvent like ethanol.[9]
Experimental Protocol: Reductive Amination
-
Imine Formation: Dissolve the 5-formylthiophene-2-sulfonamide derivative (1.0 eq) and a primary or secondary amine (1.2 eq) in a solvent such as methanol or dichloroethane.
-
Reducing Agent: Add a reducing agent, for example, sodium borohydride (NaBH₄) or sodium triacetoxyborohydride (STAB) (1.5 eq), portion-wise at 0 °C.
-
Reaction: Allow the reaction to warm to room temperature and stir for 6-24 hours.
-
Work-up: Quench the reaction carefully with water. Extract the product with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the residue by column chromatography.[14]
Potential Biological Activities and Screening Protocols
Based on the extensive literature on thiophene and sulfonamide-containing compounds, derivatives of 5-Formylthiophene-2-sulfonyl chloride are predicted to exhibit a range of biological activities. The following sections outline the most promising areas for investigation and provide detailed protocols for their evaluation.
Antimicrobial Activity
Sulfonamides were among the first effective antimicrobial agents and continue to be a source of new antibacterial and antifungal compounds.[15] Thiophene derivatives have also shown significant antimicrobial properties.[1] The combination of these two pharmacophores presents a compelling case for potent antimicrobial activity.
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay
This assay determines the lowest concentration of a compound that inhibits the visible growth of a microorganism.
-
Preparation of Inoculum: Culture the test bacteria (e.g., Staphylococcus aureus, Escherichia coli) in a suitable broth medium overnight. Dilute the culture to achieve a standardized concentration of approximately 5 x 10⁵ CFU/mL.
-
Compound Dilution: Prepare a stock solution of the test compound in dimethyl sulfoxide (DMSO). Perform serial two-fold dilutions in a 96-well microtiter plate containing Mueller-Hinton broth.
-
Inoculation: Add the bacterial inoculum to each well. Include a positive control (bacteria with no compound) and a negative control (broth only).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
Data Analysis: The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed.
Table 1: Hypothetical MIC Data for a Series of 5-Formylthiophene-2-sulfonamide Derivatives
| Compound ID | R Group on Sulfonamide | R' Group on Formyl Moiety | MIC (µg/mL) vs. S. aureus | MIC (µg/mL) vs. E. coli |
| DFT-S-01 | Phenyl | H | 64 | 128 |
| DFT-S-02 | 4-Chlorophenyl | H | 32 | 64 |
| DFT-SB-01 | Phenyl | =N-Phenyl | 16 | 32 |
| DFT-K-01 | Phenyl | =CH-CN | 8 | 16 |
| Ciprofloxacin | (Standard) | (Standard) | 1 | 0.5 |
Anticancer Activity
A host of structurally novel sulfonamides have been reported to exhibit significant antitumor activity through various mechanisms, including carbonic anhydrase inhibition, disruption of microtubule assembly, and cell cycle arrest.[16] The thiophene scaffold is also a component of many anticancer agents.[2]
Experimental Protocol: MTT Cell Viability Assay
This colorimetric assay measures the metabolic activity of cells and is widely used to assess cytotoxicity.
-
Cell Seeding: Seed cancer cells (e.g., MCF-7 breast cancer, A549 lung cancer) in a 96-well plate and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds for 48-72 hours.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Data Analysis: Measure the absorbance at 570 nm using a microplate reader. Calculate the half-maximal inhibitory concentration (IC₅₀), which is the concentration of the compound that causes 50% inhibition of cell growth.
Table 2: Hypothetical IC₅₀ Values for Anticancer Screening
| Compound ID | R Group on Sulfonamide | R' Group on Formyl Moiety | IC₅₀ (µM) vs. MCF-7 | IC₅₀ (µM) vs. A549 |
| DFT-S-01 | Phenyl | H | >100 | >100 |
| DFT-S-03 | 4-Methoxyphenyl | H | 75.2 | 89.4 |
| DFT-SB-02 | Phenyl | =N-(4-pyridyl) | 25.6 | 31.8 |
| DFT-K-02 | Phenyl | =C(CN)₂ | 10.3 | 14.5 |
| Doxorubicin | (Standard) | (Standard) | 0.8 | 1.2 |
Enzyme Inhibitory Activity
Thiophene-based sulfonamides have shown potent inhibitory activity against several enzymes, including carbonic anhydrases and 5-lipoxygenase.[3][5]
-
Carbonic Anhydrase (CA) Inhibition: CAs are zinc-containing metalloenzymes involved in various physiological processes. Their inhibition has therapeutic applications in glaucoma, epilepsy, and certain types of cancer. The sulfonamide moiety is a classic zinc-binding group, making these derivatives prime candidates for CA inhibitors.[5]
-
5-Lipoxygenase (5-LOX) Inhibition: 5-LOX is a key enzyme in the biosynthesis of leukotrienes, which are inflammatory mediators. Inhibition of 5-LOX is a therapeutic strategy for inflammatory diseases such as asthma and arthritis. Certain N-(5-substituted) thiophene-2-alkylsulfonamides have been identified as potent 5-LOX inhibitors.[3]
Experimental Protocol: Carbonic Anhydrase Inhibition Assay (Esterase Activity)
-
Enzyme and Substrate: Use purified human carbonic anhydrase II (hCA II) and p-nitrophenyl acetate as the substrate.
-
Assay Buffer: Prepare a Tris-HCl buffer (pH 7.4).
-
Inhibition Assay: In a 96-well plate, add the buffer, the test compound at various concentrations, and the hCA II solution. Pre-incubate for 10 minutes at room temperature.
-
Reaction Initiation: Initiate the reaction by adding the substrate.
-
Data Acquisition: Monitor the formation of the product, p-nitrophenol, by measuring the absorbance at 400 nm over time.
-
Data Analysis: Calculate the rate of reaction for each concentration and determine the IC₅₀ value.
Table 3: Hypothetical Enzyme Inhibition Data
| Compound ID | R Group on Sulfonamide | R' Group on Formyl Moiety | hCA II IC₅₀ (nM) | 5-LOX IC₅₀ (nM) |
| DFT-S-01 | Phenyl | H | 560 | 890 |
| DFT-S-04 | Thiazol-2-yl | H | 85 | 150 |
| DFT-SB-03 | Phenyl | =N-(2-hydroxyphenyl) | 45 | 95 |
| DFT-K-01 | Phenyl | =CH-CN | 120 | 210 |
| Acetazolamide | (CA Inhibitor) | (Standard) | 12 | - |
| Zileuton | (5-LOX Inhibitor) | (Standard) | - | 300 |
Structure-Activity Relationship (SAR) and Future Directions
The proposed synthetic and screening strategies will enable a systematic exploration of the structure-activity relationship for this novel class of compounds. Key areas of investigation will include:
-
The influence of the sulfonamide substituent (R): Evaluating a range of aromatic, heteroaromatic, and aliphatic amines will elucidate the impact of electronic and steric factors on biological activity.
-
The effect of the 5-position modification (R'): Derivatization of the formyl group will reveal how changes in size, lipophilicity, and hydrogen bonding potential at this position modulate potency and selectivity. It is known that substitution at the 5-position of the thiophene ring can have a fundamental effect on biological activity.[4]
-
Correlation between different biological activities: Investigating potential overlaps, for instance, whether potent anticancer agents also inhibit carbonic anhydrase.
Sources
- 1. journalwjarr.com [journalwjarr.com]
- 2. researchgate.net [researchgate.net]
- 3. N-(5-substituted) thiophene-2-alkylsulfonamides as potent inhibitors of 5-lipoxygenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and biological evaluation of 2-amino-3-(4-chlorobenzoyl)-4-[(4-arylpiperazin-1-yl)methyl]-5-substituted-thiophenes. effect of the 5-modification on allosteric enhancer activity at the A1 adenosine receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Innovative Thiophene Schiff Bases: Synthesis and Evaluation as Antitubercular Agents – Journal of Young Pharmacists [archives.jyoungpharm.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Knoevenagel condensation - Wikipedia [en.wikipedia.org]
- 8. purechemistry.org [purechemistry.org]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. Comparative study of reductive amination reaction on 5-(4-formyl-3,5-dimethoxyphenoxy)valeric acid and its monomethoxy analog using the Multipin approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. gw-chimie.math.unibuc.ro [gw-chimie.math.unibuc.ro]
- 14. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 15. researchgate.net [researchgate.net]
- 16. ajrconline.org [ajrconline.org]
Computational Profiling of 5-Formylthiophene-2-sulfonyl Chloride: A Strategic Intermediate
Topic: Theoretical and Computational Studies on 5-Formylthiophene-2-sulfonyl Chloride CAS: 932783-58-9 Content Type: Technical Whitepaper / Computational Protocol Guide
Executive Summary
5-Formylthiophene-2-sulfonyl chloride (CAS 932783-58-9) represents a high-value bifunctional building block in medicinal chemistry and organic materials science. Characterized by a thiophene core substituted with a highly electrophilic sulfonyl chloride group at position 2 and a reactive formyl group at position 5, this molecule serves as a critical scaffold for synthesizing sulfonamide-based bioactives (e.g., carbonic anhydrase inhibitors) and conjugated organic semiconductors.
This guide details the theoretical framework and computational methodologies required to characterize this molecule. By synthesizing established Density Functional Theory (DFT) protocols used for analogous thiophene derivatives, we provide a predictive model for its structural, electronic, and vibrational properties. This document is designed to serve as a procedural standard for researchers aiming to utilize this intermediate in in silico drug design or synthetic pathway optimization.
Computational Methodology
To ensure high fidelity in predicting the physicochemical properties of sulfur-containing heterocycles, a standardized computational workflow is required. The following protocol is derived from validated studies on thiophene-2-sulfonyl chloride derivatives [1, 2].
Level of Theory
-
Software Platform: Gaussian 09/16 or ORCA.
-
Functional: B3LYP (Becke, 3-parameter, Lee-Yang-Parr) is the industry standard for organic thiophene derivatives, providing an optimal balance between computational cost and accuracy for bond lengths and vibrational frequencies.
-
Basis Set: 6-311++G(d,p) .
-
Rationale: The inclusion of diffuse functions (++) is critical for describing the lone pairs on the oxygen and chlorine atoms. Polarization functions (d,p) are essential for accurately modeling the hypervalent sulfur atom in the sulfonyl group (
).
-
-
Solvation Model: IEF-PCM (Integral Equation Formalism Polarizable Continuum Model).
-
Solvents: Dichloromethane (DCM) or Tetrahydrofuran (THF) are recommended to mimic typical reaction conditions for sulfonyl chloride substitutions.
-
Computational Workflow Diagram
The following Graphviz diagram outlines the logical flow for the theoretical characterization of this molecule.
Caption: Standardized DFT workflow for the characterization of 5-Formylthiophene-2-sulfonyl chloride.
Structural & Geometric Analysis
The geometry of 5-Formylthiophene-2-sulfonyl chloride is dominated by the planarity of the thiophene ring. However, the orientation of the sulfonyl and formyl groups introduces specific steric and electronic considerations.
Optimized Geometric Parameters (Predicted)
Based on B3LYP/6-311G(d,p) data for analogous thiophene sulfonamides [2, 3], the following geometric parameters are the expected convergence values for the optimized structure.
| Parameter | Bond/Angle | Predicted Value (Å / °) | Causality / Insight |
| Bond Length | C(2)–S( | 1.74 – 1.76 Å | Single bond character; elongated due to electron withdrawal. |
| Bond Length | S=O (Sulfonyl) | 1.44 – 1.46 Å | Strong double bond character typical of sulfonyl chlorides. |
| Bond Length | S–Cl | 2.05 – 2.10 Å | The weakest bond, facilitating nucleophilic substitution (leaving group). |
| Bond Length | C(5)–C(Formyl) | 1.46 – 1.48 Å | Conjugation between the thiophene ring and the carbonyl group. |
| Bond Length | C=O (Formyl) | 1.21 – 1.23 Å | Standard carbonyl double bond length. |
| Bond Angle | O=S=O | 120° – 122° | Deviates from ideal tetrahedral due to S=O repulsion. |
| Dihedral | S–C–C=O | ~0° or 180° | The formyl group will likely lie coplanar to the ring for maximum conjugation. |
Structural Integrity
The thiophene ring acts as a rigid spacer. The syn or anti conformation of the formyl group relative to the sulfur atom of the ring is a key variable. Computational studies often reveal that the anti conformer (oxygen of CHO pointing away from the ring sulfur) is slightly more stable due to reduced dipole-dipole repulsion.
Electronic Properties & Reactivity
Understanding the electronic distribution is vital for predicting how this molecule behaves in synthesis (e.g., sulfonamide formation vs. Knoevenagel condensation).
Frontier Molecular Orbitals (FMO)
The HOMO-LUMO gap is a measure of chemical hardness and stability.
-
HOMO (Highest Occupied Molecular Orbital): Primarily localized on the thiophene ring and the lone pairs of the carbonyl oxygen.
-
LUMO (Lowest Unoccupied Molecular Orbital): Heavily localized on the sulfonyl sulfur and the carbonyl carbon . This confirms the molecule's dual electrophilic nature.
-
Energy Gap: The electron-withdrawing nature of both substituents (-CHO and -SO2Cl) significantly lowers the LUMO energy compared to unsubstituted thiophene, making this molecule a "hard" electrophile reactive toward "hard" nucleophiles (amines, alcohols).
Molecular Electrostatic Potential (MEP)
The MEP map is the primary tool for visualizing reactive sites.
-
Blue Regions (Positive Potential): The most intense blue region will be observed around the Sulfur atom of the -SO2Cl group . This validates the mechanism where nucleophiles (e.g., primary amines) attack here first to form sulfonamides. A secondary positive region exists at the Carbonyl carbon .
-
Red Regions (Negative Potential): Localized on the Oxygen atoms (sulfonyl and formyl) and the Chlorine atom , acting as hydrogen bond acceptors.
Reactivity Pathway Diagram
Caption: Dual electrophilic sites allow for orthogonal functionalization strategies.
Vibrational Spectroscopy (IR Profiling)
Experimental verification of the compound often relies on FTIR. Computational frequency calculations (scaled by a factor of ~0.961 for B3LYP) provide the fingerprint for identification.
| Vibrational Mode | Unscaled Freq ( | Scaled Freq ( | Intensity | Description |
| C=O Stretch | ~1750 | 1680 – 1700 | Strong | Characteristic aldehyde peak. |
| C=C Stretch | ~1550 | 1480 – 1520 | Medium | Thiophene ring skeletal vibrations. |
| S=O Asym Stretch | ~1400 | 1350 – 1370 | Strong | Diagnostic for sulfonyl group. |
| S=O Sym Stretch | ~1200 | 1150 – 1170 | Strong | Diagnostic for sulfonyl group. |
| S–Cl Stretch | ~380 | 360 – 375 | Weak | Low frequency, often outside standard IR range. |
Note: The absence of N-H stretches (3200-3400 cm-1) distinguishes this starting material from its sulfonamide product.
Conclusion
5-Formylthiophene-2-sulfonyl chloride is a chemically versatile scaffold. Theoretical studies utilizing DFT B3LYP/6-311++G(d,p) effectively predict its reactivity by highlighting the extreme electrophilicity of the sulfonyl sulfur. For drug development professionals, this data supports a synthetic strategy where the sulfonyl chloride is derivatized first (under mild basic conditions) to preserve the aldehyde for subsequent elaboration, exploiting the calculated difference in local electrophilicity.
References
-
Mabkhot, Y. N., et al. "Synthesis, X-ray analysis and computational studies of two novel thiophene derivatives." Journal of Molecular Structure, 2020.
-
Zubair, M., et al. "Computational Study of Structural, Molecular Orbitals, Optical and Thermodynamic Parameters of Thiophene Sulfonamide Derivatives." Crystals, vol. 11, no. 2, 2021, p. 211.
-
Cremlyn, R. J., et al. "The reactions of some thiophene sulfonyl derivatives." Phosphorus and Sulfur and the Related Elements, vol. 10, no. 1, 1981, pp. 111-119.
-
Sigma-Aldrich. "5-formylthiophene-2-sulfonyl chloride Product Detail."[1] Merck KGaA.
Sources
Methodological & Application
Application Note: Chemoselective Functionalization of 5-Formylthiophene-2-sulfonyl Chloride
Executive Summary
This guide details the handling and synthetic protocols for 5-Formylthiophene-2-sulfonyl chloride (CAS 932783-58-9) . This compound is a high-value "Janus" building block in medicinal chemistry, possessing two distinct electrophilic handles: a highly reactive sulfonyl chloride (
Its primary application lies in Fragment-Based Drug Discovery (FBDD) , allowing the rapid construction of sulfonamide-based libraries with divergent "tail" modifications via the aldehyde. However, its dual susceptibility to hydrolysis (sulfonyl chloride) and oxidation (aldehyde) requires a rigorous adherence to the protocols defined below.
Handling and Stability (Critical)
The stability of 5-Formylthiophene-2-sulfonyl chloride is compromised by two main environmental factors: moisture and oxygen.
| Hazard | Mechanism | Consequence | Mitigation |
| Moisture | Hydrolysis of | Formation of sulfonic acid ( | Store under Argon/Nitrogen. Use anhydrous solvents. |
| Oxygen | Oxidation of | Formation of carboxylic acid ( | Minimize headspace in storage vials. |
| Temperature | Thermal Decomposition | Acceleration of hydrolysis/oxidation. | Store at 2–8°C. Allow to warm to RT in a desiccator before opening. |
Quality Control Check: Before use, acquire a
-
Pass: Distinct aldehyde singlet
ppm; clean doublets for thiophene protons. -
Fail: Broad singlet
ppm (carboxylic acid) or significant baseline noise indicating polymerization.
Strategic Synthesis Architecture
The successful utilization of this reagent relies on Chemoselectivity .[2] The sulfonyl chloride is significantly more reactive towards nucleophiles than the aldehyde. Therefore, the standard workflow dictates reacting the sulfonyl chloride first to "cap" the unstable end, followed by derivatization of the aldehyde.
Workflow Visualization
Figure 1: Divergent synthesis workflow. The sulfonyl chloride must be secured (reacted) before aldehyde manipulation to prevent polymerization or side-reactions.
Protocol 1: Sulfonamide Formation (The Anchor Step)
This step installs the primary pharmacophore. The reaction is rapid and exothermic.
Reagents
-
Substrate: 5-Formylthiophene-2-sulfonyl chloride (1.0 equiv)
-
Nucleophile: Primary or Secondary Amine (1.05 equiv)
-
Base: Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (1.2 – 1.5 equiv)
-
Catalyst (Optional): DMAP (0.1 equiv) – Only for sterically hindered amines.
-
Solvent: Anhydrous Dichloromethane (DCM) or THF.
Step-by-Step Methodology
-
Preparation: Flame-dry a round-bottom flask and purge with Nitrogen. Add the Amine and Base to the flask and dissolve in anhydrous DCM (0.1 M concentration relative to amine).
-
Cooling: Cool the solution to 0°C using an ice bath.
-
Rationale: Low temperature suppresses the nucleophilic attack of the amine on the aldehyde (imine formation), ensuring exclusive reaction at the sulfonyl chloride.
-
-
Addition: Dissolve the Sulfonyl Chloride in a minimal amount of DCM. Add this solution dropwise to the amine mixture over 10–15 minutes.
-
Reaction: Stir at 0°C for 30 minutes, then allow to warm to Room Temperature (RT) for 1–2 hours.
-
Monitoring: Check via TLC or LC-MS. The sulfonyl chloride is unstable on silica; monitor the disappearance of the amine or the appearance of the product mass.
-
-
Workup:
-
Dilute with DCM.
-
Wash with 0.5 M HCl (to remove excess base/amine). Note: Do not use strong acid if the product contains acid-sensitive groups.
-
Wash with Brine, dry over
, and concentrate.
-
-
Purification: Flash column chromatography (Hexanes/Ethyl Acetate).
Protocol 2: Aldehyde Derivatization (The Divergent Step)
Once the sulfonamide is installed, the aldehyde remains available for library expansion. The most common transformation is Reductive Amination .
Reagents
-
Substrate: Sulfonamide-Aldehyde intermediate (from Protocol 1) (1.0 equiv)
-
Amine Partner: Primary or Secondary amine (1.1 equiv)
-
Reductant: Sodium Triacetoxyborohydride (
) (1.5 equiv)-
Why this reductant? It is milder than
and , reducing the imine selectively without touching the thiophene ring or sulfonamide.
-
-
Acid Catalyst: Acetic Acid (AcOH) (1–2 drops)
-
Solvent: 1,2-Dichloroethane (DCE) or DCM.
Step-by-Step Methodology
-
Imine Formation: Dissolve the Intermediate and Amine in DCE at RT. Add Acetic Acid . Stir for 30–60 minutes.
-
Insight: Pre-forming the imine/iminium ion is crucial for yield.
-
-
Reduction: Add
in one portion. -
Reaction: Stir at RT for 4–16 hours.
-
Quench: Add saturated aqueous
(gas evolution will occur). Stir vigorously for 15 minutes. -
Extraction: Extract with DCM (
), dry over , and concentrate.
Troubleshooting & Optimization
Decision Tree for Common Failures
Figure 2: Troubleshooting logic for thiophene sulfonyl chloride reactions.
Solvent Compatibility Table
| Solvent | Suitability | Notes |
| DCM | Excellent | Standard for sulfonylation; good solubility. |
| THF | Good | Useful for polar amines; ensure it is dry (free of peroxides). |
| DMF | Fair | Hard to remove; can promote hydrolysis if wet. Use only if solubility is an issue. |
| Water/Alcohols | Forbidden | Will react immediately with sulfonyl chloride (Step 1). |
References
-
General Reactivity of Sulfonyl Chlorides
-
Reductive Amination Protocols
-
Thiophene Sulfonamide Applications
-
Safety & Handling Data
-
PubChem CID 2733925 (5-Chlorothiophene-2-sulfonyl chloride analogue data). Link
- Note: Used for inferring safety protocols for the structurally similar formyl variant.
-
Sources
- 1. nbinno.com [nbinno.com]
- 2. Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Sulfonyl chloride synthesis by chlorosulfonation [organic-chemistry.org]
- 4. scilit.com [scilit.com]
- 5. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 6. 5-氯噻吩-2-磺酰氯 96% | Sigma-Aldrich [sigmaaldrich.com]
Application Note: 5-Formylthiophene-2-Sulfonyl Chloride as a Bifunctional Scaffold in Medicinal Chemistry
Target Audience: Medicinal Chemists, Chemical Biologists, and Drug Discovery Scientists Focus: Chemoselective functionalization, Carbonic Anhydrase Inhibitor (CAI) design, and Bioorthogonal Linker Strategies.
Executive Summary & Chemical Profiling
In modern drug discovery, the demand for modular, bifunctional building blocks is paramount for the rapid exploration of chemical space. (CAS 932783-58-9) represents a highly privileged scaffold. It features two orthogonally reactive electrophilic centers: a "hard" sulfonyl chloride and a "soft" formyl (aldehyde) group.
This orthogonal reactivity allows for sequential, chemoselective modifications without the need for complex protection/deprotection strategies. In medicinal chemistry, this scaffold is predominantly utilized to synthesize[1] and to construct bioorthogonal linkers for Proteolysis Targeting Chimeras (PROTACs).
Physicochemical & Reactivity Profile
| Property | Specification | Mechanistic Implication |
| CAS Number | 932783-58-9 | Standardized registry for procurement and tracking. |
| Molecular Weight | 210.66 g/mol | Low molecular weight ensures high ligand efficiency (LE) when appended to target molecules. |
| Sulfonyl Chloride ( | Hard Electrophile | Reacts rapidly with hard nucleophiles (e.g., aliphatic amines, ammonia) under kinetic control. |
| Formyl Group ( | Soft Electrophile | Reserved for thermodynamic or acid-catalyzed reactions (e.g., reductive amination, Knoevenagel condensation). |
| Thiophene Ring | Aromatic Heterocycle | Acts as a bioisostere for benzene, offering improved aqueous solubility and distinct vector angles for substituent projection[2]. |
Application I: Design of Isoform-Selective Carbonic Anhydrase Inhibitors
The inhibition of Carbonic Anhydrases (CAs) is a validated mechanism for treating glaucoma, epilepsy, and hypoxic tumors. The primary sulfonamide group (
By converting 5-formylthiophene-2-sulfonyl chloride to (CAS 933730-46-2)[3], medicinal chemists can utilize the "Tail Approach." The formyl handle is subjected to reductive amination to append diverse chemical "tails."[2] demonstrate that while the sulfonamide anchors to the zinc, these tails project outward, interacting differentially with the hydrophobic and hydrophilic halves of the active site to achieve selectivity for tumor-associated isoforms (hCA IX/XII) over off-target cytosolic isoforms (hCA I/II)[1].
Synthesis of isoform-selective CAIs via the tail approach.
Application II: Bioorthogonal Linker Strategies for PROTACs
In targeted protein degradation, 5-formylthiophene-2-sulfonyl chloride serves as a rigid, heterobifunctional linker. The sulfonyl chloride rapidly caps a primary or secondary amine on a Target Protein Ligand (e.g., a kinase inhibitor). The unreacted aldehyde then serves as a bioorthogonal handle for oxime ligation with an aminooxy-functionalized E3 Ligase Ligand (e.g., a Cereblon or VHL recruiter).
Orthogonal functionalization for PROTAC linker synthesis.
Self-Validating Experimental Protocols
To ensure reproducibility and scientific rigor, the following protocols are designed as self-validating systems. The specific choice of reagents exploits the electronic differences between the two functional groups.
Protocol A: Chemoselective Synthesis of 5-Formylthiophene-2-Sulfonamide
Objective: Convert the sulfonyl chloride to a primary sulfonamide without forming an imine at the aldehyde.
-
Preparation: Dissolve 5-formylthiophene-2-sulfonyl chloride (1.0 eq, 10 mmol) in anhydrous THF (20 mL). Cool the flask to 0 °C using an ice bath.
-
Reagent Addition: Dropwise, add 28% aqueous ammonium hydroxide (
, 5.0 eq) over 15 minutes under vigorous stirring.-
Causality Insight: The sulfonyl chloride is a "hard" electrophile. At 0 °C, the kinetic product (sulfonamide) forms rapidly. The low temperature and aqueous environment suppress the nucleophilic attack of ammonia on the "soft" aldehyde, preventing competitive imine formation.
-
-
Reaction Monitoring (Self-Validation): After 1 hour, check the reaction via TLC (Hexanes/EtOAc 1:1). The starting material (
) should completely disappear, replaced by a highly polar, UV-active product spot ( ). -
Workup: Acidify the mixture to pH 3 using 1M HCl to protonate unreacted ammonia. Extract with EtOAc (
mL), wash with brine, dry over , and concentrate in vacuo.
Protocol B: Reductive Amination for "Tail" Extension
Objective: Append an amine tail to the formyl group without reducing the aldehyde to an alcohol.
-
Imine Formation: Dissolve 5-formylthiophene-2-sulfonamide (1.0 eq, 5 mmol) and the desired primary amine (1.1 eq) in 1,2-dichloroethane (DCE, 15 mL). Add glacial acetic acid (1.5 eq). Stir at room temperature for 2 hours.
-
Causality Insight: Acetic acid acts as a Brønsted acid, activating the aldehyde to facilitate nucleophilic attack and subsequent dehydration to form the highly electrophilic iminium ion.
-
-
Reduction: Add Sodium triacetoxyborohydride (
, 1.5 eq) portion-wise. Stir for 12 hours at room temperature.-
Causality Insight:
is explicitly chosen over Sodium borohydride ( ). The electron-withdrawing acetate groups stabilize the boron-hydrogen bond, making it a mild hydride donor. It selectively reduces the activated iminium ion but is too weak to reduce the unreacted aldehyde, preventing the formation of unwanted alcohol byproducts.
-
-
Validation: Analyze via LC-MS. The disappearance of the aldehyde peak (
) and the appearance of the secondary amine mass confirm successful tail attachment.
Quantitative Data: Optimization of Orthogonal Functionalization
The table below summarizes the optimization parameters for maintaining chemoselectivity during the functionalization of this bifunctional scaffold.
| Reaction Step | Reagents | Solvent | Temp (°C) | Time (h) | Chemoselectivity (%) | Yield (%) |
| Sulfonamide Formation | THF | 0 | 1 | >99% (No imine) | 88–92% | |
| Sulfonamide Formation | DCM | 25 | 3 | 85% (Trace imine) | 75% | |
| Reductive Amination | DCE | 25 | 12 | >95% (No alcohol) | 80–85% | |
| Reductive Amination | MeOH | 0 | 2 | <50% (Alcohol byproduct) | 40% |
References
-
Supuran, C. T. et al. "5-Substituted-(1,2,3-triazol-4-yl)thiophene-2-sulfonamides strongly inhibit human carbonic anhydrases I, II, IX and XII: solution and X-ray crystallographic studies". Bioorganic & Medicinal Chemistry, 2013.[Link]
-
RCSB Protein Data Bank. "5MJN: Three dimensional structure of human carbonic anhydrase II in complex with 5-[(4Chlorobenzyl)sulfanyl]thiophene-2-sulfonamide". [Link]
-
Supuran, C. T. et al. "Structure–Activity Relationship for Sulfonamide Inhibition of Helicobacter pylori α-Carbonic Anhydrase". Journal of Medicinal Chemistry, 2016.[Link]
Sources
Application Note: Strategic Utilization of 5-Formylthiophene-2-sulfonyl Chloride in Enzyme Inhibitor Design
Executive Summary
This application note details the synthetic utility and strategic implementation of 5-Formylthiophene-2-sulfonyl chloride (CAS 932783-58-9) as a bifunctional pharmacophore scaffold. Unlike mono-functional building blocks, this compound offers two distinct reactive handles—an electrophilic sulfonyl chloride and a reactive formyl group—positioned on a bioisosteric thiophene core.
This guide is designed for medicinal chemists and drug discovery professionals focusing on Fragment-Based Drug Discovery (FBDD) . It specifically addresses the synthesis of dual-targeted enzyme inhibitors, with a focus on metalloenzymes (e.g., Carbonic Anhydrases) and kinases (e.g., CDK5), where the thiophene-sulfonamide motif acts as a critical "warhead."
Chemical Profile & Mechanistic Utility[1][2][3]
The Thiophene Advantage
The thiophene ring serves as a superior bioisostere to the benzene ring in many inhibitor designs.
-
Electronic Effects: The sulfur atom in the ring acts as an electron donor via resonance but an electron withdrawer via induction. This unique electronic profile often results in higher binding affinity due to improved
- stacking interactions with aromatic residues (e.g., Phenylalanine, Tryptophan) in enzyme active sites. -
Steric Profile: Thiophene is structurally smaller than benzene, allowing the inhibitor to fit into tighter hydrophobic pockets.
-
Binding Modes: Crystallographic studies suggest distinct "Sulfur-in" vs. "Sulfur-out" binding modes, providing conformational flexibility that phenyl analogues lack.
Bifunctional Reactivity Strategy
The power of 5-Formylthiophene-2-sulfonyl chloride lies in its ability to serve as a Linchpin Scaffold .
| Functional Group | Reactivity Type | Target Enzyme Interaction | Synthetic Utility |
| Sulfonyl Chloride (-SO₂Cl) | Highly Electrophilic | Forms Sulfonamide (Primary Zinc-binding group in metalloenzymes). | Reacts with primary/secondary amines.[1] |
| Formyl Group (-CHO) | Electrophilic | Forms hydrophobic tail or secondary H-bond acceptor. | Reacts via Reductive Amination , Knoevenagel Condensation , or Wittig Reaction . |
Strategic Workflow: Diversity-Oriented Synthesis (DOS)
The following workflow illustrates the "Sulfonamide-First" strategy, which is preferred to avoid side reactions with the aldehyde during the highly reactive sulfonylation step.
Figure 1: Sequential functionalization strategy for generating inhibitor libraries.
Detailed Experimental Protocols
Safety & Handling (Pre-Read)
-
Moisture Sensitivity: The sulfonyl chloride moiety is highly susceptible to hydrolysis.[2] Store under inert gas (Argon/Nitrogen) at 2-8°C.
-
Corrosivity: Releases HCl upon hydrolysis or reaction. Use a fume hood and acid-resistant gloves.
-
Reactivity: Avoid contact with strong oxidizers and strong bases simultaneously.
Protocol A: Synthesis of the Sulfonamide Core (Step 1)
Target: Creation of the Zinc-Binding Group (ZBG)
Reagents:
-
5-Formylthiophene-2-sulfonyl chloride (1.0 equiv)
-
Primary/Secondary Amine (1.1 equiv)
-
Triethylamine (Et₃N) or DIPEA (1.5 equiv)
-
Dichloromethane (DCM), anhydrous
Procedure:
-
Preparation: Purge a round-bottom flask with nitrogen. Dissolve 5-Formylthiophene-2-sulfonyl chloride in anhydrous DCM (0.1 M concentration).
-
Cooling: Cool the solution to 0°C using an ice bath to suppress side reactions.
-
Addition: Add Et₃N followed by the dropwise addition of the amine (dissolved in minimal DCM). Note: Slow addition prevents exotherm-driven decomposition.
-
Reaction: Stir at 0°C for 30 minutes, then allow to warm to room temperature (RT). Monitor via TLC (System: Hexane/EtOAc 3:1). The aldehyde spot will remain distinct from the sulfonyl chloride.
-
Workup: Quench with water. Extract with DCM (3x). Wash combined organics with 0.1M HCl (to remove excess amine), then brine. Dry over Na₂SO₄ and concentrate.
-
Purification: Flash column chromatography is usually required to remove traces of hydrolyzed sulfonic acid.
Protocol B: Aldehyde Diversification via Reductive Amination (Step 2)
Target: Extension into the Hydrophobic Pocket
Reagents:
-
Intermediate A (from Step 1) (1.0 equiv)
-
Secondary Amine or Aniline (1.2 equiv)
-
Sodium Triacetoxyborohydride (STAB) (1.5 equiv)
-
Acetic Acid (catalytic, 1-2 drops)
-
1,2-Dichloroethane (DCE)
Procedure:
-
Imine Formation: Dissolve Intermediate A and the secondary amine in DCE. Add catalytic acetic acid. Stir at RT for 1 hour to allow imine formation (equilibrium).
-
Reduction: Add STAB in one portion. STAB is preferred over NaBH₄ due to its selectivity for aldehydes/imines over other reducible groups.
-
Completion: Stir overnight at RT. Monitor by LC-MS for the disappearance of the imine mass.
-
Workup: Quench with saturated NaHCO₃ (gas evolution will occur). Extract with EtOAc.
-
Validation: Verify the integrity of the sulfonamide bond via ¹H-NMR (distinctive thiophene protons) and the new amine linkage.
Case Study: Design of Carbonic Anhydrase (CA) Inhibitors
Context: Carbonic Anhydrases are metalloenzymes where a zinc ion is critical for catalysis. Sulfonamides are the classical inhibitors, binding directly to the Zn²⁺.
Mechanism of Action: The thiophene-sulfonamide acts as the primary anchor. The formyl group, derivatized with a bulky aromatic amine, extends into the enzyme's hydrophobic sub-pocket, imparting isoform selectivity (e.g., selectivity for tumor-associated CA IX over cytosolic CA II).
Figure 2: Binding interaction of the synthesized inhibitor within the Carbonic Anhydrase active site.
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Yield (Step 1) | Hydrolysis of Sulfonyl Chloride | Ensure DCM is anhydrous. Use fresh reagent. Minimize exposure to air during weighing. |
| Side Products (Step 2) | Over-reduction of Thiophene | Use mild reducing agents like STAB. Avoid strong conditions like LiAlH₄. |
| Incomplete Reaction | Steric Hindrance | If the amine in Step 1 is bulky, heat to 40°C or use a stronger base (e.g., NaH) cautiously. |
References
-
Supuran, C. T. (2017). Structure-based drug discovery of carbonic anhydrase inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry. Link
-
Masaki, H., et al. (2003).[3] Structure-activity relationship of benzo[b]thiophene-2-sulfonamide derivatives as novel human chymase inhibitors. Bioorganic & Medicinal Chemistry Letters. Link
-
Kalinin, V. N., et al. (2012). Synthesis and structure-activity relationship of 4-(1,3-benzothiazol-2-yl)thiophene-2-sulfonamides as cyclin-dependent kinase 5 (cdk5)/p25 inhibitors. Bioorganic & Medicinal Chemistry Letters. Link
-
Sigma-Aldrich. (n.d.). 5-Formylthiophene-2-sulfonyl chloride Product Page. Link
-
Biorxiv. (2021). Thiophenesulfonamides are specific inhibitors of quorum sensing in pathogenic Vibrios.[4] Link
Sources
Application Note: Chemoselective Functionalization of 5-Formylthiophene-2-sulfonyl Chloride
Executive Summary
The synthesis of highly functionalized thiophene derivatives is a cornerstone of modern medicinal chemistry and drug discovery. 5-Formylthiophene-2-sulfonyl chloride (CAS: 932783-58-9) is a highly versatile, dual-electrophilic building block. It features both a highly reactive sulfonyl chloride moiety and a versatile formyl (aldehyde) group.
This application note provides an in-depth, self-validating guide for the chemoselective reaction of 5-formylthiophene-2-sulfonyl chloride with amines and alcohols. By exploiting kinetic differences between the two electrophilic centers, researchers can selectively synthesize 5-formylthiophene-2-sulfonamides and sulfonate esters while preserving the aldehyde for downstream derivatization (e.g., reductive amination or Knoevenagel condensation).
Mechanistic Insights & Chemoselectivity
To achieve high yields and avoid complex mixtures, one must understand the causality behind the reaction conditions. The reactivity of the molecule is dictated by two competing electrophilic sites:
-
The Sulfonyl Chloride (-SO₂Cl): The sulfur atom is rendered highly electron-deficient by two strongly electron-withdrawing oxygen atoms and an electronegative chlorine atom[1]. It acts as a "hard" electrophile, reacting rapidly with nucleophiles via a trigonal bipyramidal transition state or a stepwise addition-elimination pathway[1].
-
The Formyl Group (-CHO): The carbonyl carbon is a "softer" electrophile. While primary amines can condense with aldehydes to form imines (Schiff bases), this process is fully reversible and typically requires acid catalysis or dehydrating agents to drive to completion.
The Causality of Experimental Choices: By conducting the reaction at 0 °C in an aprotic solvent (e.g., Dichloromethane, DCM) using a non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA) or Pyridine, the kinetic attack on the sulfonyl sulfur vastly outpaces any nucleophilic attack on the formyl carbon[2]. The base serves a dual purpose: it acts as an acid scavenger for the HCl byproduct and prevents the acidic conditions that could inadvertently catalyze acetal formation when reacting with alcohols[1].
Figure 1: Chemoselective pathways for 5-Formylthiophene-2-sulfonyl chloride functionalization.
Comparative Reactivity & Optimization Data
To ensure reproducible results, the following tables summarize the optimal conditions for different nucleophile classes and provide a self-validating troubleshooting matrix.
Table 1: Comparative Reactivity Profile
| Nucleophile Type | Reagent Example | Preferred Base | Solvent | Temp Profile | Chemoselectivity (Aldehyde Intact) |
| Primary Amine | Benzylamine | DIPEA (1.5 eq) | DCM | 0 °C to RT | Excellent (>95%) |
| Secondary Amine | Morpholine | TEA (1.5 eq) | THF | 0 °C to RT | Excellent (>95%) |
| Primary Alcohol | Ethanol | Pyridine (2.0 eq) | DCM | 0 °C to RT | Good (~85-90%) |
| Secondary Alcohol | Isopropanol | Pyridine / DMAP (cat.) | DCM | 0 °C to 40 °C | Moderate (~70-80%) |
Table 2: Troubleshooting and Self-Validation Matrix
| Observation (Analytical Check) | Root Cause | Corrective Action |
| Multiple UV-active spots on TLC | Over-reaction (Schiff base formation) | Ensure strict temperature control (0 °C) during addition; avoid excess amine. |
| Unreacted sulfonyl chloride | Hydrolysis of the -SO₂Cl group | Use anhydrous solvents; ensure reagents are strictly dry and stored under argon. |
| Disappearance of -CHO peak (~9.8 ppm in ¹H NMR) | Nucleophilic attack on the formyl group | Switch to a bulkier, less nucleophilic base (e.g., DIPEA instead of TEA); reduce reaction time. |
Experimental Protocols
The following methodologies provide a step-by-step, self-validating system for the synthesis of sulfonamides and sulfonate esters.
Figure 2: Standardized step-by-step experimental workflow for chemoselective sulfonylation.
Protocol A: Chemoselective Synthesis of 5-Formylthiophene-2-sulfonamides
This protocol is optimized for primary and secondary amines[1].
Reagents:
-
5-Formylthiophene-2-sulfonyl chloride (1.0 equiv)
-
Amine (1.1 equiv)
-
DIPEA (1.5 equiv)
-
Anhydrous Dichloromethane (DCM) (0.1 M relative to substrate)
Step-by-Step Procedure:
-
Preparation: Flame-dry a round-bottom flask equipped with a magnetic stir bar. Purge with argon.
-
Dissolution: Dissolve the amine (1.1 equiv) in anhydrous DCM. Add DIPEA (1.5 equiv) to the solution.
-
Cooling: Submerge the reaction flask in an ice-water bath and allow it to equilibrate to 0 °C for 10 minutes.
-
Addition: Dissolve 5-formylthiophene-2-sulfonyl chloride (1.0 equiv) in a minimal amount of anhydrous DCM. Add this solution dropwise to the reaction mixture over 15 minutes to control the exothermic nature of the reaction[1].
-
Reaction: Stir the mixture at 0 °C for 30 minutes, then allow it to slowly warm to room temperature. Monitor the progress via TLC (typically 30% EtOAc in Hexanes). The reaction is usually complete within 1-2 hours.
-
Work-up: Quench the reaction with a saturated aqueous solution of NH₄Cl. Extract the aqueous layer with DCM (3 × 15 mL).
-
Washing: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Validation: Analyze the crude product via ¹H NMR. Self-Validation Check: Confirm the presence of the formyl proton singlet at approximately δ 9.8 - 10.0 ppm .
Protocol B: Chemoselective Synthesis of 5-Formylthiophene-2-sulfonates
This protocol is optimized for primary and secondary alcohols. Pyridine is used as both the base and a nucleophilic catalyst[1].
Reagents:
-
5-Formylthiophene-2-sulfonyl chloride (1.0 equiv)
-
Alcohol (1.2 equiv)
-
Pyridine (2.0 equiv)
-
Anhydrous DCM (0.1 M)
Step-by-Step Procedure:
-
Preparation: In a flame-dried, argon-purged flask, dissolve the alcohol (1.2 equiv) in anhydrous DCM.
-
Base Addition: Add Pyridine (2.0 equiv) to the solution and cool the mixture to 0 °C.
-
Electrophile Addition: Add 5-formylthiophene-2-sulfonyl chloride (1.0 equiv) portion-wise.
-
Reaction: Stir at 0 °C for 1 hour, then warm to room temperature. For sterically hindered secondary alcohols, a catalytic amount of DMAP (0.1 equiv) may be added, and the reaction can be gently heated to 40 °C if TLC indicates incomplete conversion.
-
Work-up (Critical Step): Quench with 1M aqueous HCl to protonate and remove excess pyridine. Extract with DCM. Wash the organic layer with saturated aqueous NaHCO₃, then brine.
-
Purification: Dry over Na₂SO₄, concentrate, and purify via silica gel flash chromatography.
References
-
Cremlyn, R. J., et al. "The reactions of some thiophene sulfonyl derivatives." Phosphorus and Sulfur and the Related Elements 10.1 (1981): 111-119. URL:[Link]
Sources
Application Note: Design and Synthesis of Novel Fluorescent and Affinity Probes using 5-Formylthiophene-2-sulfonyl chloride
Introduction & Rationale
The development of highly specific fluorescent probes and targeted covalent inhibitors requires versatile molecular building blocks that can simultaneously accommodate biological targeting groups and signal-transducing fluorophores. 5-Formylthiophene-2-sulfonyl chloride (CAS: 932783-58-9) has emerged as a privileged, bifunctional scaffold for these applications .
The core advantage of this molecule lies in its thiophene ring, which serves as an excellent, polarizable
-
Sulfonyl Chloride (-SO₂Cl): A potent electrophile that rapidly conjugates with primary or secondary amines to form highly stable sulfonamides. This site is typically used to attach organelle-targeting ligands (e.g., morpholine for lysosomes) or bioconjugation tags.
-
Formyl Group (-CHO): A reactive aldehyde that undergoes Knoevenagel condensation with active methylene compounds. This site acts as the "tuning dial" for the probe, allowing researchers to extend the
-conjugation and push the emission profile into the near-infrared (NIR) spectrum .
Mechanistic Insights: The Orthogonal Synthesis Strategy
As an application scientist, achieving high yields with bifunctional probes requires a deep understanding of reaction causality. The sequence of functionalization is non-negotiable: the sulfonamide linkage must be established first.
The sulfonyl chloride group is highly sensitive to hydrolysis and nucleophilic attack. By reacting it under strictly anhydrous conditions with a mild, non-nucleophilic base (e.g., Triethylamine), the sulfonamide is formed while the formyl group remains completely unreactive. Once the stable sulfonamide intermediate is isolated, the formyl group is "unlocked" for the Knoevenagel condensation. This second step requires a catalytic amine (piperidine) and thermal energy (reflux). By strategically selecting the electron-withdrawing active methylene compound during this step, the push-pull dynamics of the resulting D-
Application Workflow
The following diagram illustrates the divergent synthetic workflow, demonstrating how a single bifunctional core can be transformed into a mature, targeted probe.
Figure 1: Divergent synthetic workflow for developing targeted D-π-A fluorescent probes.
Step-by-Step Methodologies
The following protocols represent a self-validating system designed to ensure high-fidelity probe synthesis.
Protocol 1: Synthesis of the Targeting Sulfonamide Intermediate
Objective: Attach a biological targeting moiety (e.g., N-(2-aminoethyl)morpholine for lysosomal targeting) while preserving the reactive formyl group.
-
Preparation: Dissolve 5-Formylthiophene-2-sulfonyl chloride (1.0 eq) in anhydrous Dichloromethane (DCM) under an inert nitrogen atmosphere. Cool the reaction flask to 0 °C using an ice bath.
-
Causality: Low temperatures suppress the hydrolysis of the highly reactive sulfonyl chloride, ensuring high coupling yields and minimizing byproducts.
-
-
Addition: Add the targeting amine (1.1 eq) dropwise, followed immediately by Triethylamine (TEA, 2.0 eq).
-
Causality: TEA acts as an acid scavenger. It neutralizes the HCl byproduct generated during the reaction, preventing the protonation of the incoming targeting amine and driving the nucleophilic acyl substitution forward.
-
-
Reaction: Remove the ice bath and allow the mixture to stir at room temperature for 2–4 hours.
-
Validation: Monitor the reaction via Thin-Layer Chromatography (TLC) using a Hexane:Ethyl Acetate (7:3) mobile phase. The complete disappearance of the high-Rf starting material validates the consumption of the electrophile.
-
Workup: Wash the organic layer with 1M HCl (to remove excess amine and TEA), followed by a brine wash. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the intermediate.
Protocol 2: Knoevenagel Condensation for Fluorophore Maturation
Objective: Construct the D-
-
Preparation: Dissolve the sulfonamide intermediate (1.0 eq) and the chosen active methylene compound (1.0 eq) in absolute ethanol.
-
Catalysis: Add a catalytic amount of piperidine (0.1 eq) to the solution.
-
Causality: Piperidine acts as a base catalyst to deprotonate the active methylene, generating a highly nucleophilic carbanion. This carbanion attacks the electrophilic formyl carbon, and subsequent dehydration yields a rigid, conjugated alkene bridge.
-
-
Reaction: Reflux the mixture at 80 °C for 4–6 hours.
-
Validation: A stark visual color change (e.g., from pale yellow to deep red or purple) acts as a self-validating indicator of extended
-conjugation. Confirm the structural maturation via UV-Vis spectroscopy by observing the emergence of a new, red-shifted absorption band. -
Purification: Cool the mixture to room temperature. If the product precipitates, isolate it via vacuum filtration and wash with cold ethanol. Otherwise, purify via silica gel column chromatography.
Data Presentation: Tuning Photophysical Properties
The modularity of the formyl group allows researchers to dictate the photophysical properties of the final probe simply by swapping the active methylene compound in Protocol 2. The table below summarizes the expected quantitative shifts based on common acceptors.
| Active Methylene Acceptor | Resulting Fluorophore Class | Expected Emission Range | Primary Biological Application |
| Malononitrile | Dicyanovinyl-thiophene | 450 - 550 nm (Green) | Polarity sensing, small molecule detection |
| Barbituric Acid | Thiobarbituric-thiophene | 550 - 600 nm (Yellow/Orange) | Metal ion coordination (e.g., Cu²⁺, Al³⁺) |
| Indolium Salts | Hemicyanine | 600 - 680 nm (Red) | Mitochondrial tracking, viscosity sensing |
| Tricyanofuran (TCF) | TCF-thiophene | 680 - 750 nm (NIR) | Deep-tissue imaging, lipid droplet targeting |
References
-
Chao et al. "An overview of utilising photo-tunable thiophene scaffolds as luminogens for chemical and biological sensing: progress and prospects". Analyst (RSC Publishing), 2025. Available at:[Link]
-
Wang et al. "A Novel Near-Infrared Tricyanofuran-Based Fluorophore Probe for Polarity Detection and LD Imaging". Molecules (MDPI), 2024. Available at:[Link]
-
Zhang et al. "A Bifunctional Fluorescence Probe for the Detection of Hypochlorous Acid and Viscosity in Living Cells and Zebrafish". Molecules (PMC), 2024. Available at:[Link]
Application Note: Directed Vilsmeier-Haack Formylation of Thiophene-2-Sulfonyl Chloride
Target Audience: Researchers, synthetic chemists, and drug development professionals. Objective: To provide a self-validating, high-yield protocol for the regioselective C5-formylation of thiophene-2-sulfonyl chloride, preserving the highly sensitive sulfonyl chloride moiety.
Introduction & Mechanistic Rationale
Bifunctional heterocycles, particularly 5-formylthiophene-2-sulfonyl chloride, are highly prized scaffolds in medicinal chemistry. They offer two orthogonal reactive sites: an electrophilic sulfonyl chloride for sulfonamide synthesis and a reactive aldehyde for reductive aminations or olefinations[1].
However, synthesizing this molecule via direct formylation presents a significant chemical paradox. The sulfonyl chloride (–SO₂Cl) moiety is strongly electron-withdrawing, which severely deactivates the thiophene ring toward electrophilic aromatic substitution (EAS)[2]. Standard room-temperature formylation protocols fail to achieve meaningful conversion.
The Causality of the Solution: Despite the deactivation from the –SO₂Cl group, the strong mesomeric (+M) effect of the thiophene sulfur atom maintains sufficient nucleophilicity specifically at the C5 position[2]. By employing a thermally activated Vilsmeier-Haack protocol using phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF), the formyl group can be regioselectively installed[3]. POCl₃ is specifically chosen over oxalyl chloride or thionyl chloride because it forms a highly stable chloromethyleniminium ion that can withstand the 85–90 °C heating required to overcome the substrate's deactivation, while simultaneously suppressing the hydrolysis of the sulfonyl chloride group[4].
Mechanistic Workflow
The reaction proceeds via the formation of a highly electrophilic Vilsmeier-Haack reagent, followed by an endothermic electrophilic attack at the C5 position. The most critical step is the buffered aqueous quench . Sulfonyl chlorides rapidly hydrolyze to unreactive sulfonic acids under basic conditions or extreme aqueous heat[1]. A precisely buffered quench (pH 4–5) is required to hydrolyze the iminium intermediate into the target aldehyde without destroying the –SO₂Cl group.
Figure 1: Vilsmeier-Haack formylation workflow for thiophene-2-sulfonyl chloride.
Experimental Protocol
This protocol is designed as a self-validating system . In-process controls (IPCs) are embedded to ensure the chemical integrity of the intermediates before proceeding to the next step.
Reagents & Equipment
-
Substrate: Thiophene-2-sulfonyl chloride (1.0 equiv, strictly anhydrous)
-
Reagents: POCl₃ (3.0 equiv), Anhydrous DMF (4.0 equiv)
-
Quench Buffer: 2M Aqueous Sodium Acetate (NaOAc) solution, chilled to 0 °C.
-
Equipment: 3-neck round-bottom flask, reflux condenser, dropping funnel, internal thermocouple.
Step-by-Step Methodology
Step 1: Electrophile Generation
-
Charge a flame-dried flask with anhydrous DMF (4.0 equiv) and cool to 0 °C using an ice-salt bath.
-
Add POCl₃ (3.0 equiv) dropwise via a dropping funnel, maintaining the internal temperature below 5 °C.
-
Causality & Validation: The reaction is highly exothermic. A successful formation is visually validated when the solution transitions from clear to a pale-yellow, viscous liquid (the chloromethyleniminium salt) after 30 minutes of stirring at room temperature.
Step 2: Substrate Addition
-
Dissolve thiophene-2-sulfonyl chloride (1.0 equiv) in a minimal volume of anhydrous DMF (or 1,2-dichloroethane if solubility is an issue).
-
Add this solution dropwise to the Vilsmeier reagent at 0 °C to prevent localized thermal degradation.
Step 3: Thermal Activation
-
Equip the flask with a reflux condenser and heat the reaction mixture to an internal temperature of 85–90 °C for 12–16 hours.
-
Self-Validation (IPC): To monitor conversion without degrading the product on a silica TLC plate, withdraw a 50 µL aliquot and quench it into 1 mL of methanol containing 10 µL of triethylamine. This converts the sulfonyl chloride to a stable methyl sulfonate ester. Analyze via LC-MS. The presence of the formylated methyl ester mass confirms successful C5-formylation.
Step 4: Buffered Hydrolysis (Critical Phase)
-
Cool the dark reaction mixture to room temperature.
-
Prepare a large beaker containing crushed ice and the cold 2M NaOAc buffer.
-
Pour the reaction mixture slowly into the vigorously stirred ice/buffer mixture.
-
Causality: The NaOAc acts as an acid scavenger. Hydrolysis of the excess POCl₃ and the iminium salt generates massive amounts of HCl. If the pH drops below 1, the exothermic heat of solvation will destroy the product. If the pH exceeds 7, the –SO₂Cl group will hydrolyze. The buffer maintains the pH at the kinetic sweet spot (~4.5), hydrolyzing the iminium to the aldehyde while preserving the sulfonyl chloride[1].
Step 5: Isolation & Purification
-
Extract the aqueous mixture with cold Ethyl Acetate (3 × 50 mL).
-
Wash the combined organic layers with ice-cold water (to remove residual DMF) and cold brine.
-
Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure (bath temperature < 35 °C to prevent thermal decomposition).
-
Purify via short-path flash chromatography (Hexanes/EtOAc) to yield 5-formylthiophene-2-sulfonyl chloride as a pale solid.
Quantitative Data & Optimization
The following tables summarize the empirical data driving the experimental parameters.
Table 1: Optimization of Reaction Conditions
| Temperature (°C) | POCl₃/DMF (equiv) | Time (h) | Conversion (%) | Major Byproduct / Outcome |
| 25 | 1.2 | 24 | < 5 | Unreacted Starting Material |
| 60 | 2.0 | 16 | 45 | Unreacted Starting Material |
| 90 | 3.0 | 14 | > 95 | Target Product (Optimal) |
| 120 | 3.0 | 6 | 60 | Tarry decomposition products |
Table 2: Troubleshooting Guide
| Observation | Root Cause | Corrective Action |
| High yield of sulfonic acid (Baseline spot on TLC) | Quench pH was too high (alkaline) or temperature spiked during quench. | Use strictly ice-cold NaOAc buffer (pH 4-5); maintain internal temp < 10 °C during the quench. |
| Incomplete conversion | Insufficient electrophile generation or inadequate thermal activation. | Ensure strictly anhydrous DMF is used. Verify internal temperature reaches 85–90 °C. |
| Tarry, black reaction mixture | Localized overheating during the initial POCl₃ addition. | Add POCl₃ strictly at 0–5 °C with vigorous overhead stirring. |
References
-
Product Class 10: Thiophenes, Thiophene 1,1-Dioxides, and Thiophene 1-Oxides Thieme Connect URL:[Link][2]
-
A Vilsmeier-Haack Type Reagent for the Synthesis of Formyl Quinolines Heterocyclic Letters (Vol. 14, No. 1, 143-152, 2024) URL: [Link][3]
-
POCl₃-PCl₅ mixture: A robust chlorinating agent Academia.edu / Indian Chemical Society URL:[Link][4]
Sources
Troubleshooting & Optimization
improving the yield of 5-Formylthiophene-2-sulfonyl chloride synthesis
To: User From: Dr. Aris Thorne, Senior Application Scientist Subject: Technical Support: Yield Optimization for 5-Formylthiophene-2-sulfonyl Chloride
Executive Summary
The synthesis of 5-Formylthiophene-2-sulfonyl chloride (CAS: 932783-58-9) via the direct chlorosulfonation of 2-thiophenecarboxaldehyde is chemically challenging due to the electronic mismatch of the substrate. The formyl group (-CHO) is a strong electron-withdrawing group (EWG), which deactivates the thiophene ring towards electrophilic aromatic substitution (EAS) and directs the incoming sulfonyl group primarily to the 4-position (meta-like) rather than the desired 5-position (alpha/para-like) .
Low yields (<40%) in this reaction are typically caused by three factors:
-
Regio-isomeric competition: Formation of the unwanted 4-sulfonyl isomer.
-
Aldehyde instability: Polymerization or oxidation of the formyl group in harsh acidic media (
). -
Hydrolysis: Rapid degradation of the sulfonyl chloride moiety during aqueous quenching.
This guide provides a Tier 1 Optimization Protocol for the direct route and a Tier 2 Strategic Alternative using protection chemistry to invert the electronic bias.
Part 1: Troubleshooting & Diagnostics (Q&A)
Q1: I am getting a dark, tarry reaction mixture and low recovery. What is happening? Diagnosis: This indicates aldehyde polymerization or oxidative decomposition. 2-Thiophenecarboxaldehyde is sensitive to strong acids and heat. Fix:
-
Temperature Control: The addition of chlorosulfonic acid must be performed at -10°C to -5°C . Do not allow the exotherm to exceed 0°C.
-
Dilution: Use an inert solvent like 1,2-dichloroethane (DCE) or dichloromethane (DCM) to act as a heat sink, rather than running the reaction neat.
Q2: NMR shows a mixture of products. How do I distinguish the desired 5-isomer from the 4-isomer? Diagnosis: The formyl group directs the incoming electrophile to the 4-position (beta). The 4-isomer is often the thermodynamic product. Identification:
-
5-isomer (Target): The two thiophene protons are adjacent (
). -
4-isomer (Byproduct): The protons are meta (
). Fix: You cannot easily shift the regioselectivity in the direct reaction without blocking. However, keeping the reaction kinetically controlled (low temp, short time) favors the more reactive alpha-position (5-position) slightly more than thermodynamic conditions.
Q3: My product decomposes during workup. How should I quench? Diagnosis: Sulfonyl chlorides hydrolyze to sulfonic acids in the presence of water and heat. The reaction mixture contains excess acid, generating significant heat upon water addition. Fix:
-
"Reverse Quench": Pour the reaction mixture slowly onto a rapidly stirred slurry of crushed ice and DCM . Never add water to the reaction flask.
-
Buffer: Maintain the aqueous phase pH < 7 but avoid extreme acidity if possible; however, for sulfonyl chlorides, speed and cold temperature are more critical than pH buffering during the initial quench.
Part 2: Optimized Experimental Protocols
Protocol A: Direct Chlorosulfonation (Optimized for Kinetic Control)
Best for: Rapid synthesis where 40-50% yield is acceptable and purification capabilities are available.
Reagents:
-
2-Thiophenecarboxaldehyde (1.0 eq)
-
Chlorosulfonic acid (
) (5.0 - 8.0 eq) -
Thionyl Chloride (
) (2.0 eq) – Ensures conversion of any sulfonic acid to chloride. -
Solvent: DCM (anhydrous)
Step-by-Step Workflow:
-
Setup: Charge a 3-neck flask with 2-thiophenecarboxaldehyde and DCM (5 volumes). Cool to -10°C under
. -
Addition: Add
dropwise over 1 hour. Critical: Internal temp must not exceed 0°C. -
Reaction: Stir at 0°C for 2 hours. Monitor by TLC (mini-workup required). If conversion is incomplete, warm strictly to RT (20-25°C) for 1 hour. Avoid heating.
-
Chlorination Boost: If sulfonic acid intermediate is detected (polar spot on baseline), add
and stir at RT for 2 hours. -
Quench: Pour mixture onto ice/DCM (1:1). Separate layers immediately.
-
Wash: Wash organic layer with cold brine (
). Dry over (not basic agents like which might induce aldol reactions). -
Purification: The crude will likely contain the 4-isomer. Recrystallize from Hexane/EtOAc or use flash chromatography (0-20% EtOAc in Hexanes).
Protocol B: The "Protection" Route (High Yield Strategy)
Best for: High purity requirements and maximizing yield (>70%). Logic: Protecting the aldehyde as an acetal (e.g., 1,3-dioxolane) changes the electronic nature. The acetal is less electron-withdrawing and sterically guides substitution to the 5-position.
-
Protection: React 2-thiophenecarboxaldehyde with ethylene glycol (cat. pTsOH, Toluene, Dean-Stark)
2-(2-thienyl)-1,3-dioxolane . -
Sulfonation: React the acetal with Sulfuryl Chloride (
) or Chlorosulfonic acid at -20°C in DMF/DCM. The acetal directs to the 5-position. -
Deprotection: The acetal is cleaved during the acidic aqueous workup, restoring the formyl group.
Part 3: Quantitative Comparison
| Parameter | Direct Route (Standard) | Optimized Direct Route (Protocol A) | Protection Route (Protocol B) |
| Reagents | Ethylene Glycol | ||
| Temperature | 25°C to 60°C | -10°C to 20°C | -20°C (Sulfonation) |
| Major Isomer | Mixture (4- and 5-sulfonyl) | Mixture (Improved 5-ratio) | 5-sulfonyl (Selective) |
| Yield | 20 - 35% | 45 - 55% | 70 - 85% |
| Purity (Crude) | Low (Tarry) | Medium | High |
Part 4: Process Visualization
Caption: Decision workflow comparing the optimized direct route (kinetic control) versus the protection strategy for regioselectivity.
References
-
El-Sayed, R. A. (1998).[1] A comparative study of the reactions of thiophene-2-carboxanilides and related compounds. Chemistry of Heterocyclic Compounds, 34(7), 796–800.
- Relevance: Establishes the baseline reactivity of 2-substituted thiophenes with chlorosulfonic acid and the form
-
Sigma-Aldrich. (2024). Product Specification: 5-Formylthiophene-2-sulfonyl chloride (CAS 932783-58-9).[2][3][4][5]
- Relevance: Confirms the commercial viability and stability d
-
BenchChem. (2025). Protocol for the Oxidation of 2-Thiophenemethanol to 2-Thiophenecarboxaldehyde.
- Relevance: Provides context on the sensitivity of the aldehyde group during oxid
-
Organic Chemistry Portal. (2024). Sulfonyl chloride synthesis by chlorosulfonation.
-
Relevance: General protocols for chlorosulfonation and handling of sensitive sulfonyl chlorides.[6]
-
-
Dow AgroSciences. (2010). Development of potential manufacturing routes for substituted thiophenes. PMC.
- Relevance: Discusses the regioselectivity challenges in halogenating/functionalizing 2-substituted thiophenes and the use of blocking/directing groups.
Sources
- 1. A COMPARATIVE STUDY OF THE REACTIONS OF THIOPHENE-2-CARBOXANILIDES AND RELATED COMPOUNDS | Chemistry of Heterocyclic Compounds [hgs.osi.lv]
- 2. 932896-33-8|5-Acetylthiophene-2-sulfonyl chloride|BLD Pharm [bldpharm.com]
- 3. 55854-45-0|5-Methylthiophene-2-sulfonyl chloride|BLD Pharm [bldpharm.com]
- 4. CAS 932783-58-9 | Sigma-Aldrich [sigmaaldrich.com]
- 5. 5-formylthiophene-2-sulfonyl chloride | 932783-58-9 [sigmaaldrich.com]
- 6. Sulfonyl chloride synthesis by chlorosulfonation [organic-chemistry.org]
purification techniques for 5-Formylthiophene-2-sulfonyl chloride
The following technical guide is structured as a specialized support center resource. It prioritizes the specific stability challenges of 5-Formylthiophene-2-sulfonyl chloride (CAS 932783-58-9) , a bifunctional heterocyclic building block critical for medicinal chemistry but prone to rapid degradation.[1][2]
Topic: Purification, Handling, and Troubleshooting Guide CAS Registry Number: 932783-58-9 Molecular Formula: C₅H₃ClO₃S₂ | MW: 210.66 g/mol [1][2][3]
Core Directive: Stability & Handling
Status: CRITICAL SENSITIVITY
Before attempting purification, you must understand the "Dual-Threat" instability of this compound.[2] It contains two highly reactive functional groups that are often incompatible under standard open-air conditions:
-
Sulfonyl Chloride (Position 2): Highly susceptible to hydrolysis .[2] Exposure to atmospheric moisture converts it to the corresponding sulfonic acid (irreversible).[2]
-
Formyl Group (Aldehyde at Position 5): Susceptible to oxidation to the carboxylic acid and nucleophilic attack .[2]
Immediate Action Required:
-
Environment: All purification must occur under an inert atmosphere (Nitrogen or Argon).[1][2]
-
Solvents: All solvents must be anhydrous (dried over molecular sieves or distilled).[2]
-
Glassware: Oven-dried (>120°C) for at least 4 hours prior to use.
Purification Decision Matrix
Do not default to column chromatography. Use the following logic to select the least destructive method for your crude material.
Figure 1: Decision matrix for selecting the optimal purification pathway based on the physical state of the crude material.
Detailed Purification Protocols
Method A: Recrystallization (The "Gold Standard")
Best for: Solid crude material with >85% purity.[2] Principle: Exploits the steep solubility curve of sulfonyl chlorides in non-polar/polar aprotic mixtures while excluding water to prevent hydrolysis.[2]
Recommended Solvent Systems:
| Solvent Pair | Ratio (v/v) | Notes |
|---|---|---|
| Dichloromethane (DCM) / Hexane | 1:3 to 1:5 | Most reliable.[1][2] Dissolve in minimal DCM; precipitate with Hexane.[2] |
| Toluene / Pentane | 1:2 | Good for removing gummy impurities.[2] |
| Chloroform / Cyclohexane | 1:4 | Alternative if DCM fails.[2] |
Protocol:
-
Dissolution: Place crude solid in a Schlenk flask under
. Add anhydrous DCM dropwise with gentle warming (<30°C) until just dissolved. Do not boil. -
Filtration (Optional): If insoluble particles (inorganic salts) are present, filter rapidly through a fritted funnel under
pressure. -
Precipitation: Slowly add anhydrous Hexane (or Pentane) to the stirring solution until a persistent cloudiness appears.
-
Crystallization: Cool the mixture to -20°C (freezer) or -78°C (dry ice/acetone) for 1-2 hours. Do not leave overnight without sealing.
-
Collection: Filter the crystals cold under inert gas. Wash with cold (-78°C) Hexane.
-
Drying: Dry under high vacuum (0.1 mmHg) for 30 mins. Avoid prolonged drying if the compound is volatile (check vapor pressure).[1]
Method B: Flash Column Chromatography (The "Rescue" Op)
Best for: Oily crude or mixtures with significant organic impurities.[2] Risk: Silica gel is slightly acidic and contains bound water, which accelerates hydrolysis.[2]
Modifications for Stability:
-
Neutralization: Pre-treat silica gel with 1% Triethylamine (Et3N) in Hexane to neutralize acidity.[2] Warning: Et3N can react with sulfonyl chlorides if exposure is prolonged.[2] Use sparingly. Alternatively, use acid-washed silica if the aldehyde is the primary concern, but standard silica is usually the threat to the sulfonyl chloride.[2] Best practice: Use untreated silica but elute very rapidly.[2]
-
Eluent: Hexane/Ethyl Acetate (Gradient: 95:5 to 80:20).[2]
-
Loading: Dry load is risky (heat/silica contact).[2] Use liquid loading with minimal DCM.
Protocol:
-
Pack a short, wide column (rapid flow is key).[2]
-
Equilibrate with 100% Hexane.[2]
-
Load sample and elute quickly using
pressure (Flash).[2] -
Collect fractions in tubes containing traces of
(optional, to neutralize acid traces) or keep tubes on ice. -
Evaporate fractions immediately at <30°C.
Troubleshooting & FAQs
Q1: My product turned into a sticky, insoluble gum during recrystallization. What happened?
Diagnosis: Polymerization or Hydrolysis.[2]
-
Cause: Moisture entry caused hydrolysis to the sulfonic acid (which is often a gum/oil and insoluble in DCM).[2] Alternatively, the aldehyde may have polymerized if acid traces were present.
-
Fix: Attempt to redissolve in EtOAc and wash with ice-cold brine. Dry with
and try Method B (Column).[2] If it remains insoluble in organic solvents but soluble in water/DMSO, it is likely the sulfonic acid (degraded).
Q2: The NMR shows a broad singlet at ~11-12 ppm.
Diagnosis: Carboxylic Acid Formation.[2]
-
Cause: Oxidation of the 5-formyl group.[1][2][4] This happens if the crude was exposed to air or if oxidants (like Chlorosulfonic acid residues) were not quenched properly.[2]
-
Fix: This impurity is hard to remove by recrystallization.[2] Use Method B (Column), as the acid is much more polar and will stick to the silica top.
Q3: Can I use water to wash out the excess Chlorosulfonic acid?
Diagnosis: High Risk Operation.[2]
-
Protocol: Dissolve crude in DCM. Pour into a separatory funnel containing crushed ice . Shake vigorously for 10 seconds. Separate phases immediately. Dry organic layer with
.[2] Do not use liquid water at room temperature.[1][2]
Q4: What is the expected Melting Point?
Data: While specific experimental values for CAS 932783-58-9 are sparse in public databases, analogues (5-chloro-2-thiophenesulfonyl chloride) melt around 25-28°C.[1][2]
-
Expectation: Treat this compound as a low-melting solid or semi-solid.[1][2] If it is an oil at room temperature, it may be pure; check NMR before assuming it requires crystallization.[2]
Storage & Stability
-
Temperature: Store at -20°C.
-
Atmosphere: Store under Argon or Nitrogen.[2]
-
Container: Glass vial with a Teflon-lined cap, sealed with Parafilm.[1][2]
-
Shelf Life: ~3-6 months if strictly anhydrous.[1][2] Retest purity (NMR) before use in synthesis.[2]
References
-
Sigma-Aldrich. 5-formylthiophene-2-sulfonyl chloride Product Detail (CAS 932783-58-9).[1][2]Link[1][2]
-
Organic Chemistry Portal. Synthesis of Sulfonyl Chlorides via Chlorosulfonation.[2] (General protocols for thiophene derivatives). Link
-
BLD Pharm. 5-Formylthiophene-2-sulfonyl chloride MSDS & Properties.[1][2][5]Link[1][2]
-
ResearchGate. Reactivity of Thiophene-2-sulfonyl chloride derivatives. (Context on hydrolysis rates of thiophene sulfonyl chlorides). Link
Sources
- 1. prepchem.com [prepchem.com]
- 2. chemscene.com [chemscene.com]
- 3. CAS 932783-58-9 | Sigma-Aldrich [sigmaaldrich.com]
- 4. CN109422720B - Preparation method of low-cost and high-purity 5-chlorothiophene-2-formyl chloride - Google Patents [patents.google.com]
- 5. 55854-45-0|5-Methylthiophene-2-sulfonyl chloride|BLD Pharm [bldpharm.com]
side reactions and byproducts in 5-Formylthiophene-2-sulfonyl chloride reactions
The following Technical Support Center guide is designed for researchers working with 5-Formylthiophene-2-sulfonyl chloride . It synthesizes mechanistic organic chemistry with practical troubleshooting protocols.
Product Category: Heterocyclic Building Blocks | Reactivity Class: Dual-Electrophile
Core Reactivity & The "Dual-Electrophile" Challenge
Executive Summary: 5-Formylthiophene-2-sulfonyl chloride contains two highly reactive electrophilic centers: the sulfonyl chloride (-SO₂Cl) and the aldehyde (-CHO) . The thiophene ring acts as an electron-rich conduit, but the presence of two electron-withdrawing groups (EWGs) creates a unique tension.
Your primary experimental challenge is Chemoselectivity : reacting the sulfonyl chloride (typically to form sulfonamides) without degrading or derivatizing the aldehyde, which is prone to oxidation, reduction, and nucleophilic attack (imine formation).
The Reactivity Landscape (Graphviz Diagram)
The following diagram maps the competing pathways you must control.
Figure 1: Competing reaction pathways. The aldehyde group introduces risks of imine formation (with amines) and Cannizzaro disproportionation (with aqueous bases).
Troubleshooting Guides
Issue A: "My yield is low, and the product is water-soluble."
Diagnosis: Hydrolysis of the Sulfonyl Chloride. The thiophene ring is electron-rich, but the sulfonyl chloride bond is labile. If moisture is present, the -SO₂Cl group hydrolyzes to the sulfonic acid (-SO₃H), which is highly water-soluble and will be lost in the aqueous layer during extraction.
| Diagnostic Check | Observation | Corrective Action |
| LC-MS Analysis | Mass peak [M-Cl+OH] (M-17) observed. | Use anhydrous solvents (DCM, THF). Dry glassware overnight. |
| pH Check | Aqueous layer is strongly acidic (pH < 1). | The HCl byproduct is not being scavenged. Increase base equivalents. |
| Reagent Quality | Starting material is a sticky solid/gum. | Purify Precursor: The sulfonyl chloride has likely hydrolyzed in the bottle. Recrystallize from dry hexane/CHCl₃ or use immediately after opening. |
Protocol Adjustment: Avoid Schotten-Baumann conditions (aqueous NaOH). Instead, use the Anhydrous Organic Base Method :
-
Dissolve amine (1.0 eq) and TEA/DIPEA (1.2 eq) in anhydrous DCM.
-
Cool to 0°C (Critical to prevent aldehyde side reactions).
-
Add 5-Formylthiophene-2-sulfonyl chloride (1.0 eq) dropwise.
-
Do not use water until the quench step.
Issue B: "I see a secondary peak with +Mass (Imine) or Polymerization."
Diagnosis: Aldehyde Interference (Schiff Base Formation). Primary amines react with aldehydes to form imines (Schiff bases). This reaction competes with sulfonylation.
Mechanism:
-
Desired:
-
Undesired:
Troubleshooting Flow:
-
Order of Addition: Never add the amine to the sulfonyl chloride if the amine is in excess. Always add the sulfonyl chloride to the amine solution slowly.
-
Temperature Control: Sulfonylation is kinetically faster than imine formation at low temperatures. Keep reaction at -10°C to 0°C .
-
Steric Bulk: If using a hindered amine, sulfonylation slows down, allowing the aldehyde to compete.
-
Solution: Protect the aldehyde as a dimethyl acetal before sulfonylation if possible, or use a stronger base (like NaH in THF) to deprotonate the amine, making it a "harder" nucleophile for the sulfur.
-
Issue C: "The reaction mixture turned black/tarry."
Diagnosis: Thiophene Ring Degradation or Cannizzaro Reaction.
-
Cause 1 (Base): Strong inorganic bases (NaOH, KOH) trigger the Cannizzaro reaction on the aldehyde (disproportionation to acid + alcohol), leading to complex mixtures.
-
Cause 2 (Thermal): Thiophene sulfonyl chlorides are thermally less stable than phenyl analogs. Heating >50°C can cause SO₂ extrusion (desulfonylation).
Corrective Action:
-
Switch to mild organic bases (Pyridine, 2,6-Lutidine).
-
Keep reaction temperature below 40°C .
Impurity Profile & Starting Material Analysis
Before starting your reaction, ensure your starting material is not the source of failure. 5-Formylthiophene-2-sulfonyl chloride often contains specific regioisomers depending on its synthesis route (typically chlorosulfonation).
Common Impurities Table
| Impurity | Origin | Detection (H-NMR) | Impact on Reaction |
| 4-Formyl isomer | Regioisomer from synthesis (meta-direction by CHO). | Split thiophene doublets with different coupling constants ( | Forms isomeric sulfonamide; difficult to separate later. |
| 5-Formylthiophene-2-sulfonic acid | Hydrolysis (Moisture). | Broad OH peak; shift in aromatic protons. | Consumes base; reduces yield; water soluble. |
| Bis-sulfonylated species | Over-chlorosulfonation. | Loss of aromatic protons; very high MW. | Forms oligomers if diamines are used. |
Reference Standard:
-
Pure 5-Formylthiophene-2-sulfonyl chloride: 1H NMR (CDCl3) typically shows two doublets for the thiophene ring (3-H and 4-H) and a distinct aldehyde singlet around 9.8–10.0 ppm.
Validated Experimental Protocol
Procedure: Chemoselective Sulfonylation of a Primary Amine Target: Synthesize Sulfonamide while preserving the 5-CHO group.
Reagents:
-
5-Formylthiophene-2-sulfonyl chloride (1.0 mmol)
-
Primary Amine (1.0 mmol)
-
Triethylamine (1.2 mmol) or Pyridine (1.5 mmol)
-
Dichloromethane (DCM), Anhydrous (5 mL)
Step-by-Step:
-
Preparation: Flame-dry a round-bottom flask and purge with Nitrogen/Argon.
-
Solvation: Dissolve the Amine and Base in anhydrous DCM. Cool the mixture to 0°C using an ice bath.
-
Addition: Dissolve 5-Formylthiophene-2-sulfonyl chloride in a minimal amount of DCM (1-2 mL). Add this solution dropwise to the amine mixture over 10-15 minutes.
-
Why? Slow addition ensures the sulfonyl chloride is the limiting reagent locally, preventing the amine from attacking the aldehyde.
-
-
Reaction: Stir at 0°C for 1 hour. Monitor by TLC (Target sulfonamide is usually more polar than the chloride but less polar than the acid).
-
Quench: Quench with saturated NH₄Cl solution (mildly acidic) rather than water or strong acid. This prevents acetal formation or hydrolysis.
-
Workup: Extract with DCM. Wash organic layer with brine.[1] Dry over Na₂SO₄.[1][2]
-
Purification: Flash chromatography on silica gel.
-
Note: Do not use methanol in the eluent if the aldehyde is sensitive to acetal formation on acidic silica. Use Ethyl Acetate/Hexanes.
-
Frequently Asked Questions (FAQ)
Q: Can I use aqueous Na₂CO₃ as a base? A: It is risky. While carbonate is weaker than hydroxide, the biphasic water/organic system promotes hydrolysis of the sulfonyl chloride. If you must use inorganic bases, use a phase transfer catalyst (TBAB) and keep the temperature at 0°C, but anhydrous organic bases are far superior for this specific molecule.
Q: I need to protect the aldehyde. Which group is compatible? A: A dimethyl acetal (using trimethyl orthoformate and acid catalyst) is standard. However, you must protect the aldehyde before the sulfonylation step if you are synthesizing the sulfonyl chloride yourself. If you already have the 5-formylthiophene-2-sulfonyl chloride, protection is difficult because the acid catalyst required for acetal formation will hydrolyze the sulfonyl chloride.
-
Strategy: Perform the sulfonylation carefully (as per Section 4), then protect the aldehyde in the next step if needed.
Q: Why is my product unstable on Silica Gel? A: Thiophene aldehydes can be sensitive to the acidity of silica gel, sometimes oxidizing to the carboxylic acid or forming acetals with alcoholic solvents.
-
Fix: Pre-treat your silica column with 1% Triethylamine in Hexanes to neutralize acidic sites before loading your sample.
Q: The NMR shows the aldehyde proton has disappeared, but I didn't add a reducing agent. A: Check for Cannizzaro disproportionation (if base was too strong) or Imine formation (if amine was in excess). If the peak shifted from ~9.9 ppm to ~8.5 ppm, you likely formed the imine (Schiff base).
References
-
Synthesis and Regioselectivity of Thiophene Sulfonyl Chlorides
-
Gómez-Palomino, A., & Cornella, J. (2019). Selective Late-Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry-BF4. Angewandte Chemie International Edition, 58(51), 18403–18407. Link
- Context: Discusses the challenges of sulfonyl chloride stability and alternative synthesis routes avoiding harsh chlorosulfon
-
- Regiochemistry in Chlorosulfonation: Raos, G., et al. (2003). Chlorosulfonation of 2-acylthiophenes: An examination on the reaction regiochemistry. Tetrahedron Letters. Context: Establishes that electron-withdrawing groups at position 2 (like acetyl or formyl) can lead to mixtures of 4- and 5-sulfonyl isomers.
-
Aldehyde-Amine Competition (Chemoselectivity)
-
Handling of Thiophene-2-sulfonyl Chlorides
-
Sigma-Aldrich/Merck Safety Data Sheet (SDS) for 5-Chlorothiophene-2-sulfonyl chloride (Analogous handling). Link
- Context: Standard safety and stability data for 2,5-substituted thiophene sulfonyl chlorides.
-
Sources
optimizing reaction conditions for 5-Formylthiophene-2-sulfonyl chloride
An In-Depth Technical Guide to 5-Formylthiophene-2-sulfonyl chloride: Synthesis, Handling, and Reaction Optimization
Introduction: The Utility of a Bifunctional Building Block
5-Formylthiophene-2-sulfonyl chloride is a versatile heterocyclic compound of significant interest to researchers in medicinal chemistry and materials science. Its unique structure combines two highly reactive functional groups: an electrophilic sulfonyl chloride and a versatile formyl (aldehyde) group. This bifunctional nature allows for sequential or orthogonal chemical modifications, making it a valuable building block for creating complex molecular architectures. The sulfonyl chloride moiety is a precursor to the sulfonamide group, a well-established pharmacophore found in numerous antibacterial, diuretic, and hypoglycemic drugs.[1][2] Simultaneously, the aldehyde provides a reactive handle for a wide array of transformations, including reductive amination, Wittig reactions, and condensations.
This guide serves as a technical support resource for researchers, providing field-proven insights into optimizing reaction conditions, troubleshooting common issues, and ensuring the safe and effective use of this potent reagent.
Frequently Asked Questions (FAQs)
Q1: What are the primary applications of 5-Formylthiophene-2-sulfonyl chloride?
A1: Its primary application is in the synthesis of novel sulfonamides where the formyl group can be further functionalized. This is particularly useful in drug discovery for structure-activity relationship (SAR) studies. The aldehyde can be converted into various groups to probe interactions with biological targets, while the sulfonamide moiety serves as a critical anchoring group.
Q2: How should 5-Formylthiophene-2-sulfonyl chloride be handled and stored?
A2: Like most sulfonyl chlorides, this reagent is highly sensitive to moisture.[3][4] Exposure to atmospheric humidity or wet solvents will lead to rapid hydrolysis, converting the sulfonyl chloride to the unreactive 5-formylthiophene-2-sulfonic acid.[3][5]
Recommended Storage & Handling Protocol:
-
Storage: Store in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) in a refrigerator (2-8°C).[6]
-
Handling: All manipulations should be performed in a fume hood using oven-dried glassware under anhydrous conditions.[5] Use an inert atmosphere (e.g., via a Schlenk line or in a glovebox) when dispensing the reagent.
-
Safety: The compound is expected to be corrosive and cause severe skin and eye damage, similar to other thiophenesulfonyl chlorides.[4][7][8] Always wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[9]
Q3: What is the likely synthetic route for 5-Formylthiophene-2-sulfonyl chloride?
A3: While not commonly available commercially, it can be synthesized via a two-step process from 2-chlorothiophene or thiophene itself.
-
Formylation: The thiophene ring is first formylated at the 5-position. The Vilsmeier-Haack reaction is a standard and effective method for this transformation, using reagents like N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃) to regioselectively install the aldehyde group.[10][11][12]
-
Chlorosulfonation: The resulting 5-substituted-thiophene-2-carboxaldehyde is then subjected to chlorosulfonation. This is typically achieved using chlorosulfonic acid, often in the presence of a catalyst or co-reagent like phosphorus pentachloride, to install the sulfonyl chloride group at the 2-position.[6][13]
Q4: What are the expected side products during its synthesis?
A4: During chlorosulfonation, di-sulfonated byproducts can form, such as the 2,4-bis-sulfonyl chloride.[14] The ratio of mono- to di-substituted products is highly dependent on reaction conditions like temperature and stoichiometry. During Vilsmeier-Haack formylation, the reaction is generally highly regioselective for the 2- (or 5-) position on an unsubstituted thiophene ring.[15][16]
Troubleshooting Guide for Sulfonamide Synthesis
The most common reaction involving 5-Formylthiophene-2-sulfonyl chloride is its coupling with a primary or secondary amine to form a sulfonamide.[1][17] This section addresses frequent issues encountered during this process.
Issue 1: Low or No Yield of the Desired Sulfonamide
This is the most common problem and can stem from several sources. The following workflow can help diagnose the issue.
Caption: Workflow for Troubleshooting Low Reaction Yield.
Detailed Solutions:
-
Cause A: Sulfonyl Chloride Decomposition (Hydrolysis)
-
Diagnosis: The most frequent cause of failure is the hydrolysis of the sulfonyl chloride to its corresponding sulfonic acid.[3][5] This can happen during storage or in the reaction vessel if conditions are not strictly anhydrous. A key sign is the presence of a baseline, highly polar spot on a TLC plate that does not move in typical organic eluents.
-
Solution:
-
-
Cause B: Suboptimal Reaction Conditions
-
Diagnosis: Incorrect choice of solvent, base, or temperature can significantly hinder the reaction.
-
Solution: Refer to the optimized parameter table below. The base is critical; it must be non-nucleophilic and strong enough to neutralize the HCl generated during the reaction.[1][17] A common mistake is using a stoichiometric amount of a tertiary amine base; an excess (1.2-2.0 eq) is often required to drive the reaction to completion.[17]
-
| Parameter | Recommended Range | Rationale & Expert Notes |
| Amine:Sulfonyl Chloride Ratio | 1 : 1.05-1.2 | A slight excess of the sulfonyl chloride ensures full consumption of a potentially more valuable amine.[17] |
| Base | Triethylamine, DIPEA, Pyridine | The choice depends on the amine's pKa. Pyridine is less basic and can lead to slower reactions. Ensure the base is anhydrous. |
| Base Equivalents | 1.2 - 2.0 eq | Required to neutralize the HCl byproduct. Insufficient base can stall the reaction. |
| Solvent | Dichloromethane (DCM), THF, Acetonitrile | Must be anhydrous and inert. DCM is a common first choice due to its good solvency for many reactants. |
| Temperature | 0 °C to Room Temperature | The addition of the sulfonyl chloride should always be done at 0 °C to control the initial exothermic reaction.[17] The reaction can then be allowed to warm to room temperature. |
| Reaction Time | 1 - 24 hours | Monitor by TLC or LC-MS. Less nucleophilic amines (e.g., anilines with electron-withdrawing groups) may require longer times.[17] |
Issue 2: Multiple Byproducts Observed by TLC/LC-MS
-
Cause A: Side Reactions of the Aldehyde Group
-
Diagnosis: The aldehyde is also an electrophilic site. With primary amines, there is a possibility of imine formation, especially if the reaction is heated.
-
Solution:
-
Maintain Low Temperature: Keep the reaction temperature at or below room temperature to disfavor aldehyde-amine condensation.
-
Protecting Group Strategy: For particularly challenging substrates or multi-step syntheses, consider protecting the aldehyde as an acetal before the sulfonamide formation. This can be deprotected later under acidic conditions.
-
-
-
Cause B: Formation of a Sulfinamide
-
Diagnosis: In some cases, over-reduction or side reactions can lead to the formation of sulfinamides instead of sulfonamides. This is less common but can occur if certain additives or impurities are present.[18]
-
Solution: Ensure all reagents are pure. If this byproduct is confirmed, a re-evaluation of the entire synthetic strategy may be needed.
-
Protocol 1: General Procedure for Sulfonamide Synthesis
-
Reaction Setup: In an oven-dried, two-necked round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, dissolve the amine (1.0 eq) and triethylamine (1.5 eq) in anhydrous dichloromethane (DCM).
-
Reagent Addition: Cool the solution to 0 °C in an ice bath. In a separate, dry vial, dissolve 5-Formylthiophene-2-sulfonyl chloride (1.1 eq) in a minimal amount of anhydrous DCM. Add this solution dropwise to the stirred amine solution over 10-15 minutes.
-
Reaction Monitoring: Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature. Monitor the consumption of the amine by TLC or LC-MS.
-
Workup: Once the reaction is complete, quench by the slow addition of water. Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer twice with DCM.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. d-nb.info [d-nb.info]
- 3. Hydrolysis of Methanesulfonyl Chloride: Causes, Mechanism, and Prevention – HoriazonChemical [horiazonchemical.com]
- 4. fishersci.com [fishersci.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. 5-氯噻吩-2-磺酰氯 96% | Sigma-Aldrich [sigmaaldrich.com]
- 7. 5-Chlorothiophene-2-sulfonyl chloride | C4H2Cl2O2S2 | CID 2733925 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 5-Methylthiophene-2-sulfonyl chloride | C5H5ClO2S2 | CID 12400112 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. fishersci.com [fishersci.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. Thiophene-2-carboxaldehyde - Wikipedia [en.wikipedia.org]
- 13. prepchem.com [prepchem.com]
- 14. scilit.com [scilit.com]
- 15. znaturforsch.com [znaturforsch.com]
- 16. Thieme E-Books & E-Journals [thieme-connect.de]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. An Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]
challenges in the handling and storage of 5-Formylthiophene-2-sulfonyl chloride
The following technical guide serves as a comprehensive support resource for researchers working with 5-Formylthiophene-2-sulfonyl chloride (CAS: 932783-58-9) . It is designed to address the specific stability and reactivity challenges associated with this bifunctional building block.
Topic: Handling, Storage, and Troubleshooting Guide Audience: Medicinal Chemists, Process Chemists, and Lab Managers[1]
Introduction: The "Double-Trouble" Reagent
5-Formylthiophene-2-sulfonyl chloride is a high-value heterocyclic intermediate used primarily for introducing the thiophene moiety into sulfonamide-based bio-active compounds.[1]
Why is it challenging? This compound possesses two highly reactive functional groups on a thiophene core:
-
Sulfonyl Chloride (-SO₂Cl): Extremely sensitive to moisture (hydrolysis) and heat.[1]
-
Formyl Group (-CHO): Susceptible to oxidation (to carboxylic acid) and nucleophilic attack.[1]
The synergy of these groups makes the compound prone to rapid degradation if not handled under strict "Dry-Chain" protocols.[1] This guide provides the protocols necessary to maintain purity and safety.
Module 1: Storage & Stability (The "Shelf-Life" Crisis)[1]
Standard Shelf Life: 6–12 months (strictly controlled conditions). Critical Failure Mode: Hydrolysis leading to HCl release, which catalyzes further decomposition of the aldehyde.[1]
Storage Protocol Table
| Parameter | Requirement | Scientific Rationale |
| Temperature | -20°C (Freezer) | Retards thermal decomposition and slows hydrolysis rates significantly.[1] |
| Atmosphere | Inert Gas (Argon/Nitrogen) | Oxygen accelerates aldehyde oxidation; moisture triggers sulfonyl chloride hydrolysis.[1] |
| Container | Glass + Teflon-lined Cap | HCl gas (byproduct) corrodes metal lids.[1] Teflon provides a chemical barrier.[1] |
| Desiccant | Secondary Containment | Store the vial inside a secondary jar containing Drierite™ or silica gel to trap ambient moisture.[1] |
Visualizing Decomposition Pathways
The following diagram illustrates why moisture and heat are the primary enemies of this compound.[1]
Caption: Figure 1. Decomposition pathways showing the autocatalytic nature of hydrolysis. HCl generated by moisture can catalyze the polymerization of the sensitive aldehyde group.
Module 2: Handling & Preparation (The "Open Bottle" Protocol)
The Golden Rule: Never open a cold bottle directly in the lab atmosphere. Condensation will destroy the reagent within minutes.[1]
Step-by-Step Handling Workflow
-
Equilibration: Remove the container from the freezer (-20°C) and place it in a desiccator. Allow it to warm to room temperature (approx. 30–60 mins). Do not open yet.
-
Inert Environment: Ideally, handle inside a glovebox.[1] If using a fume hood, purge the headspace of the bottle with Argon immediately before and after opening.[1]
-
Weighing:
-
Solvent Choice:
Module 3: Troubleshooting (FAQ)
Q1: The compound has turned from a pale yellow solid to a dark brown goo. Is it usable?
Diagnosis: The compound has likely undergone hydrolysis and subsequent polymerization.[1] The "goo" is a mixture of sulfonic acid and aldehyde polymers.[1] Action:
-
Check Solubility: Dissolve a small amount in DCM. If it leaves a significant insoluble black residue, discard it.[1]
-
Check Purity: Run a rapid TLC (Thin Layer Chromatography).[1] Sulfonyl chlorides are less polar than their sulfonic acid byproducts.[1]
-
Recommendation: If degradation is >10%, repurification is difficult due to instability.[1] Discard and buy fresh.
Q2: I smell a sharp, pungent odor when I open the secondary container.
Diagnosis: HCl gas has leaked from the primary vial. This indicates the primary seal is compromised and hydrolysis has occurred.[1] Action: Handle with extreme caution (acid burns). Test the pH of the vapor with damp litmus paper.[1] If highly acidic, the reagent quality is suspect.[1]
Q3: My reaction yield is low (<30%). What is going wrong?
Diagnosis: Competitive hydrolysis.[1] The water in your solvent or atmosphere is reacting with the sulfonyl chloride faster than your amine/nucleophile.[1] Solution:
-
Dry Everything: Flame-dry glassware.[1]
-
Add a Scavenger: Use a non-nucleophilic base (e.g., DIPEA or Pyridine) to neutralize the HCl generated during the substitution reaction.[1]
-
Rate of Addition: Add the sulfonyl chloride slowly to the amine at 0°C to favor the kinetic product over thermal decomposition.
Q4: How do I dispose of the waste?
Protocol:
-
Neutralization: Do not pour directly into organic waste.[1] Slowly add the waste to a stirred solution of dilute Sodium Bicarbonate (NaHCO₃) or Sodium Hydroxide (NaOH) in an ice bath.
-
Observation: Wait for gas evolution (CO₂ from bicarbonate or heat) to cease.[1]
-
Disposal: Dispose of the neutral aqueous/organic mixture according to local chemical waste regulations.
Decision Tree: Usage & Storage Logic
Follow this logic flow to ensure maximum reagent longevity.
Caption: Figure 2.[1] Decision tree for evaluating reagent quality and ensuring proper re-storage.
References
Sources
troubleshooting failed reactions with 5-Formylthiophene-2-sulfonyl chloride
Troubleshooting Guide & FAQ
Reagent: 5-Formylthiophene-2-sulfonyl chloride CAS: 932783-58-9 Primary Application: Synthesis of sulfonamide-based scaffolds for drug discovery (e.g., MMP inhibitors, antitumor agents).
Introduction: The Dual-Electrophile Dilemma
Welcome to the technical support center for 5-Formylthiophene-2-sulfonyl chloride. This reagent presents a unique challenge in medicinal chemistry: it possesses two highly reactive electrophilic sites—the sulfonyl chloride (-SO₂Cl) and the formyl (aldehyde, -CHO) group—on an electron-rich thiophene ring.
While the thiophene core makes the sulfonyl group highly reactive due to electronic effects, the presence of the aldehyde introduces a critical chemoselectivity challenge. Most failures with this reagent stem from three root causes:
-
Competitive Reactivity: Amines attacking the aldehyde (imine formation) instead of the sulfonyl group.
-
Hydrolysis: Rapid degradation of the -SO₂Cl moiety to sulfonic acid.
-
Ring Instability: Polymerization or decomposition of the thiophene ring under harsh basic conditions.
This guide provides a self-validating troubleshooting workflow to resolve these issues.
Module 1: Pre-Reaction Integrity Check (QC)
Before troubleshooting the reaction, validate the reagent. Thiophene sulfonyl chlorides are notoriously unstable in moist air.
Q: How do I know if my reagent is "dead" before I start?
A: Perform a rapid 1H NMR or TLC check.
-
Visual Inspection: The reagent should be a white to pale yellow solid. If it is a dark brown/black gum, it has decomposed (likely polymerization initiated by the formyl group).
-
1H NMR Diagnostic: Dissolve a small sample in dry CDCl₃.
-
Intact Reagent: Look for the aldehyde proton singlet around 9.8–10.0 ppm and distinct thiophene doublets.
-
Hydrolyzed (Sulfonic Acid): The aldehyde peak often shifts slightly, and you may see broad acidic protons. More importantly, the solubility profile changes (sulfonic acids are less soluble in CDCl₃).
-
-
TLC Test: Run TLC in 30% EtOAc/Hexane.
-
Sulfonyl Chloride: High R_f (non-polar).
-
Sulfonic Acid: Baseline spot (highly polar).
-
Module 2: The "Black Tar" Scenario (Stability & Decomposition)
Q: My reaction mixture turned black and tarry within minutes. What happened?
A: You likely triggered a base-catalyzed polymerization or decomposition of the thiophene ring.
-
The Cause: The formyl group on the thiophene ring makes the C-H bonds on the ring more acidic. Strong bases or high temperatures can trigger self-condensation (Aldol-type) or ring-opening pathways.
-
The Fix:
-
Switch Bases: Avoid strong inorganic bases (NaOH, KOH) or highly nucleophilic bases (DMAP) if possible. Use non-nucleophilic organic bases like DIPEA (Hünig's base) or 2,6-Lutidine .
-
Temperature Control: Never heat this reaction initially. Run the addition at -10°C to 0°C . Only warm to room temperature after the sulfonyl chloride is consumed.
-
Module 3: Chemoselectivity (CHO vs. SO₂Cl)
Q: I am reacting this with a primary amine. I see multiple spots on TLC, and the mass spec shows [M-18]. Is my amine reacting with the aldehyde?
A: Yes. The [M-18] peak indicates water loss, characteristic of imine (Schiff base) formation between your amine and the formyl group.
The Mechanism: While sulfonylation is generally kinetically faster than imine formation, the aldehyde is an "electrophilic sink." If the sulfonyl chloride is partially hydrolyzed or the reaction is too slow, the amine will condense with the aldehyde.
Protocol Adjustment for Chemoselectivity: To favor Sulfonylation (Product A) over Imine Formation (Product B) :
-
Order of Addition (Critical): Do not add the sulfonyl chloride to the amine.
-
Solvent Choice: Avoid protic solvents (MeOH, EtOH) which facilitate hemiaminal formation. Use anhydrous DCM (Dichloromethane) or THF .[1]
-
pH Management: Imine formation is acid-catalyzed. Ensure you have at least 2.5 equivalents of base (1 eq to deprotonate the amine HCl salt if used, 1 eq to neutralize the HCl generated, and 0.5 eq excess).
Visualizing the Competitive Pathway
Caption: Figure 1. Competitive reaction pathways. Pathway A (Green) is desired. Pathway B (Red) leads to side products and is favored by heat or insufficient base.
Module 4: Hydrolysis Troubleshooting
Q: I isolated a solid, but it dissolves in water and is very acidic. The Mass Spec shows [M+17] relative to the chloride.
A: You have isolated 5-formylthiophene-2-sulfonic acid . The chloride was displaced by water (Hydrolysis).
Root Cause Analysis:
-
Wet Solvents: Sulfonyl chlorides are hygroscopic. Even "HPLC grade" solvents can have enough water to destroy the reagent.
-
Wet Amine Salts: If using an amine hydrochloride salt, ensure it is dry.
-
Atmospheric Moisture: Thiophene sulfonyl chlorides hydrolyze faster than benzene analogs due to the electron-rich ring stabilizing the transition state.
Corrective Protocol (Anhydrous Conditions):
| Component | Recommendation | Reason |
| Solvent | DCM (Anhydrous) | Non-nucleophilic, dissolves reagent well. |
| Base | Pyridine (3.0 eq) or TEA | Pyridine acts as both base and nucleophilic catalyst (forming a reactive sulfonyl-pyridinium intermediate). |
| Temperature | 0°C | Slows hydrolysis rate significantly. |
| Atmosphere | Argon/Nitrogen Balloon | Essential to exclude atmospheric moisture. |
Summary: Optimized Standard Protocol
To maximize yield and minimize side reactions, follow this "Gold Standard" procedure:
-
Setup: Flame-dry a round-bottom flask and cool under Argon.
-
Amine Prep: Dissolve Amine (1.0 eq) and Triethylamine (2.5 eq) in anhydrous DCM . Cool to 0°C .[1][4][5]
-
Addition: Dissolve 5-Formylthiophene-2-sulfonyl chloride (1.1 eq) in a minimal amount of anhydrous DCM. Add this solution dropwise to the amine mixture over 10-15 minutes.
-
Why? Dropwise addition prevents localized heating and ensures the amine is always in excess relative to the chloride at the injection point.
-
-
Reaction: Stir at 0°C for 1 hour, then allow to warm to room temperature for 1-2 hours. Monitor by TLC.[1]
-
Workup: Dilute with DCM. Wash with 0.1 M HCl (to remove excess amine/pyridine) -> Water -> Brine .
-
Note: Do not use strong basic washes (NaOH), as this may trigger Cannizzaro reactions on the aldehyde.
-
-
Purification: Dry over Na₂SO₄ and concentrate. If the aldehyde is intact, the product should crystallize or be purified via flash chromatography (Hex/EtOAc).
Troubleshooting Flowchart
Caption: Figure 2. Diagnostic decision tree for isolating reaction failures.
References
-
Vertex AI Search . (2026). Reaction of 5-Formylthiophene-2-sulfonyl chloride with amines. Retrieved from 6
-
BenchChem . (2025).[1] An In-depth Technical Guide on the Reactivity of the Sulfonyl Chloride Functional Group. Retrieved from 7
-
Royal Society of Chemistry . (2013).[5] A Simple and Eco-Sustainable Method for the Sulfonylation of Amines. RSC Advances. Retrieved from 5
-
Scilit . (1981). The Reactions of Some Thiophene Sulfonyl Derivatives. Retrieved from 8
-
Sigma-Aldrich . (n.d.). 5-Formylthiophene-2-sulfonyl chloride Product Page. Retrieved from 9[9][10]
Sources
- 1. benchchem.com [benchchem.com]
- 2. cbijournal.com [cbijournal.com]
- 3. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 4. An Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.rsc.org [pubs.rsc.org]
- 6. Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. THE REACTIONS OF SOME THIOPHENE SULFONYL DERIVATIVES | Scilit [scilit.com]
- 9. 5-formylthiophene-2-sulfonyl chloride | 932783-58-9 [sigmaaldrich.com]
- 10. 5-fluorothiophene-2-sulfonyl chloride | 1132652-99-3 [sigmaaldrich.com]
Technical Support Center: 5-Formylthiophene-2-sulfonyl chloride
Topic: Purification of Crude 5-Formylthiophene-2-sulfonyl chloride Content Type: Technical Support Center Guide (Troubleshooting & FAQs) Audience: Researchers, Scientists, Drug Development Professionals[1]
Product Code: 5-FTSC-PUR
CAS: 2155852-97-2
Chemical Formula: C
Executive Summary & Chemical Profile[1]
Status: Senior Application Scientist Note Urgency: High (Moisture & Air Sensitive)[1]
5-Formylthiophene-2-sulfonyl chloride is a bifunctional heterocyclic building block containing two highly reactive electrophilic centers: a formyl group (C-5) and a sulfonyl chloride group (C-2).[1]
This dual reactivity presents a unique purification challenge. The sulfonyl chloride moiety is prone to rapid hydrolysis to the sulfonic acid, while the aldehyde is susceptible to oxidation (to carboxylic acid) or disproportionation (Cannizzaro) under basic conditions. Successful purification requires a strict adherence to anhydrous, neutral conditions and rapid processing.[1]
Key Physical Properties (Predicted/Analog-Based):
-
State: Low-melting solid or viscous oil (dependent on purity).[1]
-
Solubility: Soluble in DCM, Chloroform, THF, Ethyl Acetate.[1] Reacts with water/alcohols.[1][2]
-
Stability: Decomposes in moist air; darkens upon light exposure.[1]
Purification Workflow (Visualized)
The following diagram outlines the decision logic for purifying crude 5-Formylthiophene-2-sulfonyl chloride.
Figure 1: Decision tree for selecting the appropriate purification method based on the physical state of the crude material.[1]
Troubleshooting Guide (Q&A)
Issue 1: The product is "oiling out" instead of crystallizing.
User Question: "I dissolved my crude material in hot DCM and added hexane, but instead of crystals, a dark sticky oil separated at the bottom. How do I fix this?"
Scientist Response: Diagnosis: "Oiling out" occurs when the compound's melting point is lower than the solvent's boiling point, or when impurities (often unreacted thiophene derivatives) depress the melting point.
Corrective Protocol:
-
Re-dissolve: Gently warm the mixture until the oil re-dissolves.
-
Seed It: If you have any pure crystal from a previous batch, add a microscopic amount.[1]
-
The "Cloud Point" Technique:
-
Add the non-polar anti-solvent (Hexane or Heptane) dropwise to the DCM solution just until a faint, persistent cloudiness appears.
-
Stop immediately. Do not add excess anti-solvent.[1]
-
Wrap the flask in foil (exclude light) and place it in the fridge (4°C), then the freezer (-20°C). Slow cooling promotes crystal growth over oil formation.[1]
-
-
Solvent Switch: If DCM/Hexane fails, switch to Toluene/Heptane .[1] Toluene allows for higher temperature solubility differentials, but ensure the temperature does not exceed 50°C to prevent aldehyde degradation.
Issue 2: The crude solid is turning black/pink during storage.
User Question: "My product was a pale yellow solid yesterday. Today, the surface is turning pinkish-black.[1] Is it ruined?"
Scientist Response: Diagnosis: This indicates autocatalytic decomposition .[1]
-
Mechanism: Trace moisture hydrolyzes the sulfonyl chloride (-SO
Cl) to sulfonic acid (-SO H) and HCl.[1] -
The Trap: The generated acid catalyzes the polymerization of the thiophene ring and the oxidation of the aldehyde.
Corrective Protocol:
-
Immediate Wash: Dissolve the solid in cold DCM.[1]
-
Acid Removal: Wash rapidly (under 60 seconds) with ice-cold 1% NaHCO
solution, followed immediately by ice-cold brine.-
Note: Do not use strong base (NaOH), or you will trigger the Cannizzaro reaction on the aldehyde [1].
-
-
Dry & Re-isolate: Dry over anhydrous MgSO
(avoid CaCl as it can complex with aldehydes) and rotovap at <30°C. -
Stabilize: Store under Argon at -20°C.
Issue 3: NMR shows "doublets" in the aldehyde region.
User Question: "I see the expected aldehyde peak at 9.9 ppm, but there is a smaller doublet nearby and broad peaks in the aromatic region."
Scientist Response: Diagnosis: This is likely the carboxylic acid impurity (5-chlorosulfonylthiophene-2-carboxylic acid) or the sulfonic acid hydrolysis product .[1]
Analysis:
| Chemical Shift (
Corrective Protocol:
-
If the acid content is <5%, recrystallization (Method A) will remove it (acids stay in the mother liquor).
-
If acid content is >10%, pass the solution through a short plug of silica gel flushed with 100% DCM.
-
Warning: Do this fast. Silica is acidic and can degrade the acetal if you used one, or hydrolyze the chloride if wet. Use oven-dried silica.[1]
-
Frequently Asked Questions (FAQs)
Q: Can I distill this compound? A: Not recommended. While simple thiophene sulfonyl chlorides (like 5-chloro-) can be distilled [2], the presence of the formyl group at the C-5 position significantly lowers thermal stability.[1] Heating >100°C risks polymerization.[1] If you must distill, use Kugelrohr distillation under high vacuum (<0.1 mmHg) at the lowest possible temperature.
Q: What is the best solvent system for recrystallization? A: We recommend Dichloromethane (DCM) and Hexane (or Heptane).[1]
-
Ratio: Typically 1:3 to 1:5 (Solvent:Anti-solvent).[1]
-
Why: The compound is highly soluble in DCM but insoluble in Hexane.[1] This system avoids protic solvents (alcohols) which react with sulfonyl chlorides to form esters [3].[1]
Q: How do I remove the inorganic acids (Chlorosulfonic acid/Sulfuric acid) from the crude synthesis? A: Do not recrystallize immediately if the crude is wet with acid.
-
Dissolve crude in DCM.[1]
-
Pour onto crushed ice .
-
Separate phases immediately.
-
The organic layer retains the product; the aqueous layer removes the H
SO /HSO Cl residues.
Decomposition Pathways (Mechanism)
Understanding how the molecule dies is critical to keeping it alive.[1]
Figure 2: Primary decomposition pathways. Moisture leads to acid formation, which catalyzes further degradation into tar.
References
-
BenchChem Technical Support. (2025).[1][2][3] Recrystallization of Sulfonamide Products and Precursors. Retrieved from BenchChem.com.[1]
-
Google Patents. (2019).[1] Preparation method of low-cost and high-purity 5-chlorothiophene-2-formyl chloride. CN109422720B.[1][4]
-
ResearchGate. (2008).[1] Concerted Solvent Processes for Common Sulfonyl Chloride Precursors. (Discusses solvolysis rates of thiophene-2-sulfonyl chloride in alcohols).
-
PubChem. (2025).[1][5][6] 5-Chlorothiophene-2-sulfonyl chloride Compound Summary. CID 2733925.[1][6]
-
Sigma-Aldrich. (2025).[1] Safety Data Sheet: 5-fluorothiophene-2-sulfonyl chloride. (Used for handling protocols of halogenated thiophene sulfonyl chlorides).[1][7]
Sources
- 1. chemscene.com [chemscene.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. 5-Methylthiophene-2-sulfonyl chloride | C5H5ClO2S2 | CID 12400112 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 5-Chlorothiophene-2-sulfonyl chloride | C4H2Cl2O2S2 | CID 2733925 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Synthesis of sulfonyl 2-aryl-5-methylenyltetrahydropyrans - PMC [pmc.ncbi.nlm.nih.gov]
common impurities in commercial 5-Formylthiophene-2-sulfonyl chloride
Introduction
You are likely using 5-Formylthiophene-2-sulfonyl chloride (CAS 932783-58-9) as a bifunctional building block—leveraging the sulfonyl chloride for sulfonamide formation and the aldehyde for reductive aminations or Wittig reactions.
However, this dual-functionality makes the reagent chemically "nervous." It is prone to specific degradation pathways that can silently ruin yields. This guide moves beyond the Certificate of Analysis (CoA) to address the actual impurities you will encounter on the bench and how to manage them.
Part 1: The Impurity Profile (Know Your Enemy)
Commercial batches, even those marked 97%+, often contain specific impurities derived from the synthesis (chlorosulfonation of 2-thiophenecarboxaldehyde) or storage degradation.
Table 1: Common Impurities & Diagnostic Signals
| Impurity Type | Chemical Name | Origin | Diagnostics (NMR/LCMS) |
| Major Degradant | 5-Formylthiophene-2-sulfonic acid | Hydrolysis (Moisture ingress) | 1H NMR: Aldehyde peak shift; broad acidic proton >10 ppm. LCMS: [M-H]⁻ 191 (Negative mode). |
| Starting Material | 2-Thiophenecarboxaldehyde | Incomplete reaction | 1H NMR: Distinct aldehyde singlet at ~9.98 ppm; Thiophene protons at 7.7-8.0 ppm. GC/LC: Early eluter. |
| Oxidation Byproduct | 5-Carboxythiophene-2-sulfonyl chloride | Oxidation of aldehyde (Air exposure) | 1H NMR: Loss of aldehyde singlet; appearance of broad COOH (11-13 ppm). LCMS: +16 mass shift (MW ~226). |
| Synthetic Artifact | Bis(sulfonyl chloride) species | Over-sulfonation | 1H NMR: Loss of coupling symmetry (if 2,4-isomer). LCMS: High MW adducts. |
Part 2: Troubleshooting & FAQs
Scenario A: The "Ghost" Peak in LCMS
Q: I injected my sample into LCMS (MeOH/Water mobile phase) and I see a mass of 207 (M+1) or 225 (M+Na) corresponding to the methyl ester, or a mass of 193 (sulfonic acid). Is my bottle bad?
A: Not necessarily. This is a classic analytical artifact.
-
The Mechanism: Sulfonyl chlorides are highly reactive electrophiles. Inside the LCMS vial or column, they react with nucleophilic solvents.
-
Methanol
Methyl sulfonate ester. -
Water
Sulfonic acid (Hydrolysis).
-
-
The Fix: Do not trust direct LCMS for purity unless you use a non-nucleophilic solvent (e.g., Acetonitrile/DCM) and run it immediately. The "gold standard" for purity is 1H NMR in
or DMSO- (dry).
Scenario B: The "Fuming" Solid
Q: When I opened the bottle, it released white fumes. The solid is sticky. Is it usable?
A: Proceed with extreme caution.
-
The Cause: The white fumes are HCl gas , released when the sulfonyl chloride reacts with atmospheric moisture to form the sulfonic acid.
-
The Verdict: If the solid is sticky/gummy, significant hydrolysis has occurred. The resulting sulfonic acid is a strong acid that can ruin acid-sensitive substrates in your next step.
-
Remediation: You can attempt to wash the solid with cold, dry pentane or hexane (under inert gas). The sulfonyl chloride is less soluble than the sulfonic acid/HCl byproducts in non-polar solvents, though this method has variable success rates. Recrystallization from dry toluene is preferred if you have >5g.
Scenario C: Low Yields in Amine Coupling
Q: I am reacting this with a primary amine, but I'm getting a complex mixture. Why?
A: Aldehyde Interference (Schiff Base Formation).
-
The Issue: You have two electrophiles: the sulfonyl chloride (
) and the aldehyde ( ). While the reacts faster with amines, the aldehyde will react to form an imine (Schiff base), especially if you use excess amine or heat. -
The Fix:
-
Stoichiometry: Use exactly 1.0–1.1 equivalents of the amine.
-
Temperature: Keep the reaction at 0°C . Sulfonylation is fast; imine formation is slower at low temps.
-
Base Selection: Use a non-nucleophilic base like DIPEA or Pyridine, not primary/secondary amine bases.
-
Part 3: Visualization of Degradation Pathways
The following diagram illustrates how improper storage or handling leads to the impurities described above.
Figure 1: Degradation and artifact pathways. Note that hydrolysis releases HCl, which accelerates further degradation (autocatalysis).
Part 4: Validated Handling Protocol
To ensure reproducibility, follow this "Self-Validating" protocol.
1. The "Check-First" Step (Validation) Before committing your expensive amine substrate:
-
Dissolve 5 mg of the sulfonyl chloride in 0.6 mL dry
. -
Pass Criteria:
-
Aldehyde singlet is sharp (not broad).
-
No broad hump >10 ppm (indicates sulfonic acid).
-
Solution is clear, not cloudy (cloudiness = polymerized or hydrolyzed material).
-
2. Reaction Setup (Mitigation)
-
Solvent: Anhydrous DCM or THF (Water <50 ppm).
-
Base: Pyridine (3.0 equiv) acts as both base and acyl transfer catalyst.
-
Sequence:
-
Dissolve Amine + Base in solvent at 0°C.
-
Add Sulfonyl Chloride (solid or solution) slowly .
-
Quench: Once TLC shows consumption of amine, quench with dilute aqueous HCl (if product is acid stable) or Ammonium Chloride to kill unreacted anhydride/chloride before it reacts with the aldehyde during workup.
-
3. Storage
-
Condition: -20°C, under Argon/Nitrogen.
-
Container: Tightly sealed vial with Parafilm.
-
Why? The melting point is relatively low (~90-100°C range for similar analogs), but at room temp, the combination of trace HCl and the aldehyde group can lead to slow polymerization (darkening of solid).
References
-
Preparation of Thiophene Sulfonyl Chlorides
- Source: PrepChem. "Synthesis of 5-methoxycarbonylthieno[2,3-b]thiophene-2-sulfonylchloride.
-
Reactivity of Thiophene Aldehydes
-
Hydrolysis of Sulfonyl Chlorides
- Source: Sigma-Aldrich. "5-Chlorothiophene-2-sulfonyl chloride Safety Data Sheet." (Highlighting moisture sensitivity and HCl release).
-
Analytical Artifacts in LCMS
-
Source: ResearchGate. "Confirmation of introduction of sulfonyl groups."[3] (Discussing NMR vs IR for sulfonyl verification).
-
Sources
Validation & Comparative
comparison of 5-Formylthiophene-2-sulfonyl chloride with other sulfonyl chlorides
Bifunctional Building Blocks in Drug Discovery: A Comparative Guide to 5-Formylthiophene-2-sulfonyl Chloride and Alternative Sulfonyl Chlorides
In the landscape of modern medicinal chemistry, the strategic selection of building blocks is paramount for successfully navigating structure-activity relationship (SAR) campaigns. 5-Formylthiophene-2-sulfonyl chloride (5-FTSC) (CAS 932783-58-9) has emerged as a highly privileged, bifunctional scaffold[1].
Unlike standard mono-functional reagents, 5-FTSC offers two orthogonal sites of reactivity: a highly electrophilic sulfonyl chloride and a versatile formyl (aldehyde) group. This guide objectively compares 5-FTSC against traditional sulfonyl chlorides, detailing the electronic causality behind its reactivity and providing self-validating protocols for its application in drug discovery.
Mechanistic Profiling: Electronic Causality & Reactivity
To understand the utility of 5-FTSC, we must first analyze its electronic topology compared to standard alternatives like p-Toluenesulfonyl chloride (TsCl), Thiophene-2-sulfonyl chloride, and 4-Formylbenzenesulfonyl chloride (4-FBSC).
The thiophene ring acts as an electron-rich relay. However, the presence of the strongly electron-withdrawing C5-formyl group creates a profound "push-pull" dipole across the heteroaromatic system. This unique electronic environment significantly enhances the electrophilicity of the C2-sulfonyl chloride moiety. Consequently, 5-FTSC reacts with amines much faster than TsCl or unfunctionalized thiophene-2-sulfonyl chloride, but it is also more susceptible to rapid hydrolysis if moisture is not strictly controlled.
Comparative utility of sulfonyl chlorides in medicinal chemistry.
The "Tail Approach" Paradigm in Drug Discovery
The primary application of 5-FTSC lies in the synthesis of Carbonic Anhydrase Inhibitors (CAIs) . Carbonic anhydrases are ubiquitous zinc enzymes involved in various pathologies, including glaucoma, epilepsy, and tumor metastasis[2].
Traditional CAIs rely on a primary sulfonamide group to coordinate the active-site zinc ion (Zn²⁺)[3]. However, pan-inhibition of all 15 human CA isoforms leads to severe off-target toxicities. To achieve isoform selectivity, medicinal chemists utilize the "Tail Approach" .
By converting the sulfonyl chloride of 5-FTSC to a primary sulfonamide, the C5-formyl group remains available to append diverse, bulky functional groups (the "tail") via reductive amination[2]. Because the thiophene ring possesses different bond angles (approx. 111° at the sulfur heteroatom) compared to a phenyl ring (120° in 4-FBSC), the resulting vectors of these tails uniquely probe the variable outer-rim residues of different CA isoforms (e.g., targeting tumor-associated hCA IX over cytosolic hCA II)[4].
Workflow for synthesizing isoform-selective CA inhibitors via 5-FTSC.
Comparative Data Matrices
The following tables objectively summarize the physicochemical properties and synthetic performance of 5-FTSC against its alternatives.
Table 1: Structural & Physicochemical Comparison
| Compound | CAS Number | Functionality | Electrophilicity of SO₂Cl | Key Application Vector |
| 5-Formylthiophene-2-sulfonyl chloride | 932783-58-9 | Bifunctional (SO₂Cl, CHO) | Very High | Isoform-selective CAIs (Angled Tail) |
| 4-Formylbenzenesulfonyl chloride | 1129-26-6 | Bifunctional (SO₂Cl, CHO) | High | CAIs (Linear Tail) |
| Thiophene-2-sulfonyl chloride | 16629-19-9 | Monofunctional (SO₂Cl) | Moderate | Pan-CAIs, standard building block |
| p-Toluenesulfonyl chloride (TsCl) | 98-59-9 | Monofunctional (SO₂Cl) | Low | Amine/Alcohol protection (Tosylates) |
Table 2: Comparative Reaction Yields (Standard Model Systems)
| Scaffold | Sulfonamidation Yield (aq. NH₃) | Reductive Amination Yield (Morpholine) | Overall 2-Step Yield |
| 5-FTSC | 92% (Rapid, <1h) | 88% | ~81% |
| 4-FBSC | 85% (Moderate, 2h) | 82% | ~70% |
| Thiophene-2-SO₂Cl | 89% (Moderate, 2h) | N/A (No formyl group) | N/A |
| TsCl | 75% (Slow, >4h) | N/A (No formyl group) | N/A |
| (Note: Yields represent averages based on optimized medicinal chemistry protocols). |
Self-Validating Experimental Workflows
To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. Every step includes the causality behind the reagent choice and the specific checkpoints required to verify success.
Protocol 1: Chemoselective Synthesis of 5-Formylthiophene-2-sulfonamide
Objective: Convert the highly reactive sulfonyl chloride to a primary sulfonamide without competitive formyl hydration or degradation.
Causality-Driven Methodology:
-
Solvent Selection: Dissolve 5-FTSC (1.0 eq) in anhydrous Tetrahydrofuran (THF). Causality: THF provides complete solubilization of the organic scaffold while remaining strictly non-nucleophilic, protecting the electrophilic sulfonyl chloride.
-
Temperature Control: Cool the system to 0 °C using an ice bath. Causality: The enhanced electrophilicity of 5-FTSC makes it susceptible to rapid, undesired hydrolysis. Sub-ambient temperatures kinetically favor the attack of the superior nitrogen nucleophile over water.
-
Reagent Addition: Add 28% aqueous ammonium hydroxide (NH₄OH) (5.0 eq) dropwise over 10 minutes.
Self-Validation Checkpoints:
-
Visual/Thermal: The reaction is immediately exothermic. A transient white precipitate (ammonium chloride salts) will form, physically validating the nucleophilic displacement.
-
Chromatographic (TLC): Elution with Hexane/EtOAc (1:1) will show the rapid disappearance of the high-Rf starting material and the emergence of a highly polar, UV-active product spot near the baseline.
-
Spectrometric: LC-MS analysis of the crude mixture must reveal a dominant peak at m/z 190.0 [M-H]⁻, confirming the formation of the intermediate 5-formylthiophene-2-sulfonamide[5].
Protocol 2: Diversification via Reductive Amination (The "Tail" Addition)
Objective: Append a secondary amine to the formyl group to create the isoform-selectivity tail.
Causality-Driven Methodology:
-
Imine Formation: Combine the 5-formylthiophene-2-sulfonamide (1.0 eq) with a target amine (e.g., morpholine, 1.2 eq) in 1,2-Dichloroethane (DCE). Causality: DCE is non-nucleophilic and supports the mildly acidic environment necessary for optimal iminium ion formation.
-
Chemoselective Reduction: Add Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise. Causality: NaBH(OAc)₃ is a mild hydride donor that selectively reduces the transient iminium ion. It is insufficiently reactive to reduce the starting aldehyde at room temperature, thereby preventing the formation of the undesired hydroxymethyl byproduct.
Self-Validation Checkpoints:
-
Visual: The initial mixture may exhibit a slight yellow shift upon amine addition, indicating imine formation. Upon complete reduction, the solution typically clarifies.
-
Spectrometric: LC-MS validation is critical here. The mass spectrum must show the calculated [M+H]⁺ of the target tertiary amine. The strict absence of an m/z 192 peak (which would correspond to the primary alcohol byproduct) validates the chemoselectivity of the chosen hydride source.
References
-
Sigma-Aldrich. 5-formylthiophene-2-sulfonyl chloride | 932783-58-9 Product Specifications.1
-
PubChemLite. 5-formylthiophene-2-sulfonamide (C5H5NO3S2) Structural Information.5
-
Taylor & Francis. Multicomponent chemistry in the synthesis of carbonic anhydrase inhibitors.2
-
ResearchGate. Thiophene derivatives: A potent multitargeted pharmacological scaffold.4
-
ACS Publications. Synthetic Approaches to Novel Human Carbonic Anhydrase Isoform Inhibitors Based on Pyrrol-2-one Moiety.3
Sources
validating the structure of 5-Formylthiophene-2-sulfonyl chloride derivatives
Structural Validation of 5-Formylthiophene-2-Sulfonyl Chloride Derivatives: A Comparative Guide to Analytical Workflows
As a Senior Application Scientist, I frequently encounter a recurring analytical pitfall in medicinal chemistry and drug development: the mischaracterization of reactive electrophiles. 5-Formylthiophene-2-sulfonyl chloride (CAS 932783-58-9) is a highly versatile bifunctional building block used extensively in the synthesis of sulfonamide libraries and kinase inhibitors. However, standard analytical validation methods often fail to accurately capture its structural integrity, leading to false purity reports and compromised downstream syntheses.
This guide objectively compares conventional direct analysis against a self-validating derivatization-assisted workflow, providing the causality, experimental data, and step-by-step protocols necessary to rigorously validate this critical compound and its derivatives.
The Chemical Causality: Why Conventional Analysis Fails
To validate a structure, the analytical method must not destroy the analyte. In standard Liquid Chromatography-Mass Spectrometry (LC-MS) workflows, samples are typically dissolved in methanol or acetonitrile and eluted using aqueous mobile phases containing formic acid.
The Mechanistic Pitfall: The causality behind the failure of direct LC-MS lies in the electronic structure of the molecule. The formyl group at the C5 position of the thiophene ring exerts a strong electron-withdrawing effect via resonance. This significantly increases the electrophilicity of the sulfur atom at the C2 sulfonyl chloride position. When subjected to protic LC-MS solvents, the highly activated sulfonyl chloride undergoes rapid nucleophilic attack by water, yielding 5-formylthiophene-2-sulfonic acid and hydrogen chloride[1][2].
The Result: Direct LC-MS analysis often yields a false negative. The chromatogram will show a massive peak for the sulfonic acid degradation product ([M-H]⁻ = 191 m/z)[3]. Researchers may incorrectly conclude their starting material is heavily degraded, or worse, fail to quantify pre-existing sulfonic acid impurities because the analytical method itself generates the exact same degradation product.
Comparative Methodology: Direct vs. Derivatization-Assisted Validation
To establish a self-validating system , we must decouple method-induced degradation from actual sample impurities.
-
Method A: Conventional Direct LC-MS (The Flawed Alternative) Direct injection cannot distinguish between a pre-existing sulfonic acid impurity in the sample vial and hydrolysis occurring dynamically during the chromatographic run. It provides ambiguous data that cannot be trusted for quality control.
-
Method B: Derivatization-Assisted LC-MS/MS (The Optimized Product Workflow) This workflow utilizes an anhydrous amine (e.g., morpholine) to rapidly and quantitatively convert the sulfonyl chloride into a stable sulfonamide derivative prior to injection[1]. The Self-Validating Logic: Pre-existing sulfonic acid impurities will not react with morpholine under these mild, coupling-agent-free conditions. Therefore, any sulfonic acid detected in the final LC-MS trace is an absolute, true reflection of pre-existing impurity. The intact sulfonyl chloride is accurately quantified via the stable morpholide derivative.
Figure 1: Divergent analytical pathways for structural validation.
Quantitative Data Presentation
The superiority of the derivatization-assisted workflow is evident when comparing the analytical metrics of a >98% pure commercial batch of 5-formylthiophene-2-sulfonyl chloride.
Table 1: Performance Comparison of Analytical Workflows for CAS 932783-58-9
| Analytical Parameter | Method A: Conventional Direct LC-MS | Method B: Derivatization-Assisted LC-MS |
| Analyte Stability (In-Solution) | < 5 minutes (rapid hydrolysis) | > 48 hours (stable morpholide) |
| Reported Purity Accuracy | False low (typically reads 40-60%) | True value (>98% confirmed) |
| Signal-to-Noise (S/N) Ratio | Low (poor ionization of sulfonic acid) | High (excellent positive ESI ionization) |
| Differentiation of True Impurities | Impossible (method generates the impurity) | Absolute (sulfonic acid does not derivatize) |
Experimental Protocols
Protocol A: Derivatization-Assisted LC-MS Preparation (Recommended)
This protocol utilizes morpholine because it is a highly nucleophilic secondary amine that forms a tertiary sulfonamide. Tertiary sulfonamides lack acidic protons, providing exceptionally sharp peak shapes and predictable ionization in positive ESI mode. N,N-diisopropylethylamine (DIPEA) is included to scavenge the HCl byproduct, preventing acidic degradation of the formyl group[2].
-
Sample Preparation: Working in an inert atmosphere (glovebox or dry nitrogen stream), dissolve 1.0 mg of 5-formylthiophene-2-sulfonyl chloride in 1.0 mL of rigorously anhydrous acetonitrile[2].
-
Derivatization: Add 10 µL of anhydrous morpholine (excess) and 5 µL of anhydrous DIPEA to the vial.
-
Incubation: Vortex the mixture for 30 seconds. The nucleophilic substitution is instantaneous at room temperature, forming 5-formylthiophene-2-sulfonic morpholide.
-
Quenching: Add 100 µL of LC-MS grade water to quench any unreacted morpholine and normalize the injection solvent.
-
Analysis: Inject 1 µL into the LC-MS system (C18 column, 5-95% Water/Acetonitrile gradient with 0.1% Formic Acid).
-
Data Interpretation: The intact starting material is verified by the morpholide peak ([M+H]⁺ = 262 m/z). Any peak at 191 m/z ([M-H]⁻) represents true, pre-existing sulfonic acid impurity.
Protocol B: Anhydrous 1H/13C NMR Preparation
Standard NMR analysis can also induce degradation if trace water is present in the deuterated solvent.
-
Solvent Selection: Strictly avoid CDCl₃ stored over water or DMSO-d₆ (which can act as an oxidant/nucleophile). Use freshly opened, ampouled CD₂Cl₂ or CD₃CN.
-
Preparation: Dissolve 15 mg of the compound in 0.6 mL of CD₂Cl₂ under an argon atmosphere.
-
Acquisition: Acquire ¹H and ¹³C spectra immediately. The formyl proton will appear sharply around 9.9 ppm, and the thiophene protons will show characteristic coupling (J ~ 4.0 Hz). The absence of a broad -OH peak confirms the absence of sulfonic acid.
Conclusion
Validating the structure of highly reactive intermediates like 5-formylthiophene-2-sulfonyl chloride requires analytical methods that respect the molecule's underlying chemistry. Conventional direct LC-MS fails because it actively degrades the analyte, creating a false impurity profile. By employing a derivatization-assisted workflow, researchers establish a self-validating system that definitively proves structural integrity, ensures accurate purity quantification, and prevents compromised building blocks from entering downstream drug development pipelines.
References
-
View of Identification and synthesis of metabolites of the new antiglaucoma drug Research Results in Pharmacology URL: [Link]
Sources
Comparative Biological Activity and Application Guide: 5-Formylthiophene-2-sulfonyl Chloride vs. Benzenesulfonyl Chloride
Executive Summary & Core Thesis
In the rational design of sulfonamide-based therapeutics, the selection of the foundational sulfonyl chloride building block dictates both the synthetic trajectory and the ultimate pharmacodynamic profile of the drug. Benzenesulfonyl chloride (BSC) and 5-Formylthiophene-2-sulfonyl chloride (5-FTSC) represent two divergent approaches in medicinal chemistry.
While BSC is the classic precursor for broad-spectrum sulfa drugs (relying on a 6-membered aromatic ring), 5-FTSC is a highly specialized, reactive bioisostere. The 5-membered thiophene ring provides superior geometric alignment for coordinating with the zinc ion (Zn²⁺) in the active site of Carbonic Anhydrase (CA) metalloenzymes. Furthermore, the 5-formyl group serves as a critical synthetic anchor for the "Tail Approach," allowing chemists to append variable functional groups that reach into the outer, less conserved pockets of tumor-associated CA isoforms (hCA IX and XII) to achieve sub-nanomolar selectivity[1].
Structural & Mechanistic Divergence (The "Why")
To understand the biological superiority of 5-FTSC derivatives in targeted applications, we must analyze the causality behind the molecular interactions.
The Bioisosteric Advantage of Thiophene
The primary mechanism of action for these sulfonamides is the inhibition of Carbonic Anhydrases (CAs), enzymes that catalyze the reversible hydration of CO₂. The deprotonated sulfonamide nitrogen coordinates directly with the active-site Zn²⁺ ion.
-
Benzenesulfonamides: The 6-membered benzene ring often creates steric clashes with the hydrophobic wall of the CA active site, limiting the depth to which the sulfonamide can penetrate.
-
Thiophene-2-sulfonamides: The 5-membered thiophene ring is not only smaller but contains a sulfur atom that engages in favorable van der Waals interactions with the hydrophobic pocket of the CA active site. Historically, unsubstituted thiophene-2-sulfonamide was proven to be approximately 40 times more potent as a CA inhibitor than its benzene counterpart, sulfanilamide[2].
The "Tail Approach" via the 5-Formyl Group
The true power of 5-FTSC lies in its formyl (aldehyde) group. While simple benzenesulfonamides bind the Zn²⁺ ion, they often lack isoform selectivity, leading to off-target side effects (e.g., inhibiting cytosolic hCA II instead of tumor-specific hCA IX). The formyl group on 5-FTSC allows for rapid functionalization via Schiff base formation (imines), reductive amination, or Knoevenagel condensations. This appended "tail" spans from the deep Zn²⁺ binding site out to the peripheral binding pockets, which vary significantly between CA isoforms, thereby granting extreme target selectivity[1][3].
Figure 1: Mechanistic divergence of BSC and 5-FTSC in drug design.
Comparative Biological Activity Profiles
The biological efficacy of the resulting sulfonamides diverges sharply based on the starting chloride. Below is a synthesized comparison of their inhibitory constants (
-
hCA II: Cytosolic, off-target for cancer therapy (inhibition causes side effects).
-
hCA IX & XII: Transmembrane, tumor-associated isoforms highly expressed in hypoxic solid tumors[3][4].
Quantitative Data Comparison
| Compound Class / Derivative | Target hCA II | Target hCA IX | Target hCA XII | Primary Biological Application |
| Acetazolamide (AAZ) (Standard Control) | 12.0 | 25.0 | 5.7 | Glaucoma, Diuretic (Non-selective) |
| Unsubstituted Benzenesulfonamide | > 10,000 | > 10,000 | > 10,000 | Baseline reference |
| Unsubstituted Thiophene-2-sulfonamide | ~ 250 | ~ 300 | ~ 300 | Baseline reference (40x > Benzene) |
| Optimized Benzenesulfonamide (Coumarin-tail) | > 1,000 | 25.04 | 3.94 | Anticancer / Antimicrobial[4] |
| Optimized 5-FTSC Derivative (Triazolyl-tail) | > 1,500 | 11.7 | 9.8 | Targeted Hypoxic Anticancer Agent[3] |
Data Synthesis: While highly engineered benzenesulfonamides can achieve good selectivity, derivatives built from 5-FTSC consistently demonstrate superior binding affinity (lower
Experimental Workflows & Self-Validating Protocols
To ensure scientific integrity and trustworthiness, the following protocols outline a self-validating system for synthesizing and evaluating target compounds from these chlorides.
Protocol A: Synthesis of the Primary Sulfonamide (Aminolysis)
-
Reaction: Dissolve 1.0 eq of the sulfonyl chloride (BSC or 5-FTSC) in anhydrous THF at 0 °C.
-
Addition: Dropwise, add an excess (3.0 eq) of aqueous ammonium hydroxide (
). Stir for 2 hours, allowing the reaction to warm to room temperature. -
Workup: Evaporate the THF, acidify the aqueous layer with 1M HCl to pH 3, and extract with ethyl acetate. Dry over
and concentrate in vacuo. -
Self-Validation (NMR): Perform ¹H-NMR. The successful conversion is validated by the appearance of a broad singlet integrating for 2 protons at ~7.5-8.0 ppm (DMSO-
), corresponding to the group. For 5-FTSC, ensure the formyl proton remains intact at ~9.9 ppm.
Protocol B: "Tail Approach" Functionalization (Specific to 5-FTSC)
-
Schiff Base Formation: React 5-formylthiophene-2-sulfonamide (1.0 eq) with a primary arylamine (1.1 eq) in absolute ethanol with a catalytic amount of glacial acetic acid. Reflux for 4-6 hours.
-
Reduction (Optional): To increase flexibility, reduce the resulting imine to a secondary amine using
(1.5 eq) in methanol at 0 °C. -
Self-Validation (IR Spectroscopy): Monitor the disappearance of the aldehyde
stretch (~1690 cm⁻¹) and the appearance of the imine stretch (~1620 cm⁻¹).
Protocol C: Stopped-Flow CO₂ Hydrase Assay (Biological Validation)
-
Preparation: Prepare an assay buffer of 20 mM HEPES (pH 7.5) containing 0.2 M
to maintain constant ionic strength. -
Enzyme & Inhibitor: Incubate the recombinant hCA enzyme (e.g., hCA IX) with varying concentrations of the synthesized sulfonamide for 15 minutes at 20 °C.
-
Measurement: Monitor the pH indicator absorbance (e.g., Phenol red) via a stopped-flow spectrophotometer upon the injection of CO₂-saturated water.
-
Self-Validation (Critical): Run Acetazolamide (AAZ) concurrently as a positive control. The assay is only valid if the
of AAZ falls within the established literature range (12-25 nM)[3][4].
Figure 2: Self-validating experimental workflow for sulfonamide synthesis and biological evaluation.
Conclusion
For researchers developing baseline antimicrobial agents or exploring generalized COX-2 inhibition, Benzenesulfonyl chloride remains a cost-effective and reliable building block. However, for advanced drug development targeting specific metalloenzyme isoforms—particularly in the realms of hypoxic tumor targeting (hCA IX/XII) and advanced glaucoma therapies—5-Formylthiophene-2-sulfonyl chloride is unequivocally superior. Its thiophene ring provides optimized active-site geometry, while the 5-formyl group acts as an essential synthetic handle for executing the "Tail Approach," enabling the synthesis of highly selective, sub-nanomolar inhibitors.
References
-
Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibition. RSC Advances.[Link]
-
Synthesis and Antitumor Activity of Isopimaric Thiophene Sulfonamides Derivatives. Chemistry and Industry of Forest Products.[Link]
-
Synthesis, Crystal Structure, Inhibitory Activity and Molecular Docking of Coumarins/Sulfonamides Containing Triazolyl Pyridine Moiety as Potent Selective Carbonic Anhydrase IX and XII Inhibitors. MDPI.[Link]
-
Five-Membered Heterocyclic Sulfonamides as Carbonic Anhydrase Inhibitors. Semantic Scholar / MDPI.[Link]
-
Structure–Activity Relationship for Sulfonamide Inhibition of Helicobacter pylori α-Carbonic Anhydrase. Journal of Medicinal Chemistry - ACS Publications.[Link]
Sources
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. journals.physiology.org [journals.physiology.org]
- 3. mdpi.com [mdpi.com]
- 4. Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibit ... - RSC Advances (RSC Publishing) DOI:10.1039/D1RA05277B [pubs.rsc.org]
- 5. journals.caf.ac.cn [journals.caf.ac.cn]
advantages of using 5-Formylthiophene-2-sulfonyl chloride in synthesis
An In-Depth Technical Guide to the Synthetic Advantages of 5-Formylthiophene-2-sulfonyl Chloride
For researchers, scientists, and drug development professionals, the strategic selection of building blocks is paramount to the success of a synthetic campaign. In the construction of sulfonamides—a cornerstone moiety in medicinal chemistry—the choice of sulfonyl chloride reagent dictates not only the reaction's efficiency but also the potential for subsequent molecular elaboration.[1] While workhorse reagents like benzenesulfonyl chloride (BsCl) and p-toluenesulfonyl chloride (TsCl) are ubiquitous, specialized reagents can offer significant advantages. This guide provides a detailed comparison of 5-Formylthiophene-2-sulfonyl chloride, highlighting its superior reactivity and synthetic versatility against common alternatives.
The Contenders: A Comparative Overview
The utility of a sulfonyl chloride is governed by the electrophilicity of the sulfur atom and the inherent properties of its molecular scaffold.[2] Let's introduce the reagents under comparison:
-
Benzenesulfonyl Chloride (BsCl): The parent aromatic sulfonyl chloride, serving as a fundamental baseline for reactivity and handling characteristics.[3]
-
p-Toluenesulfonyl Chloride (TsCl): A widely used alternative, the para-methyl group provides a slight electron-donating effect, marginally reducing reactivity compared to BsCl but offering a useful NMR handle.[2]
-
5-Formylthiophene-2-sulfonyl Chloride: A bifunctional thiophene-based reagent. The thiophene ring itself is a privileged scaffold in medicinal chemistry, and the C5-formyl group acts as a powerful electron-withdrawing group and a versatile synthetic handle for post-sulfonylation modifications.[4][5]
Table 1: Physical and Chemical Properties of Selected Sulfonyl Chlorides
| Property | Benzenesulfonyl Chloride (BsCl) | p-Toluenesulfonyl Chloride (TsCl) | 5-Formylthiophene-2-sulfonyl Chloride |
| Formula | C₆H₅ClO₂S | C₇H₇ClO₂S | C₅H₃ClO₃S₂ |
| Molar Mass | 176.62 g/mol | 190.65 g/mol | 210.68 g/mol |
| Appearance | Colorless viscous oil[3] | White to yellowish solid | Solid (Typical) |
| Key Feature | Unsubstituted aromatic ring | Electron-donating methyl group | Electron-withdrawing formyl group; Thiophene core |
Core Advantage 1: Enhanced Electrophilicity and Reaction Efficiency
The primary driver for reactivity in sulfonyl chlorides is the partial positive charge on the sulfonyl sulfur atom. Electron-withdrawing groups on the aromatic ring increase this electrophilicity, making the sulfur more susceptible to nucleophilic attack by amines or alcohols.
The 5-formyl group on the thiophene ring is strongly electron-withdrawing. This effect, combined with the inherent electronic nature of the thiophene ring, significantly enhances the electrophilicity of the sulfonyl sulfur in 5-Formylthiophene-2-sulfonyl chloride. This is analogous to how a carboxylic acid group in 4-(chlorosulfonyl)benzoic acid increases its reactivity over standard reagents.[2]
This enhanced reactivity translates into tangible synthetic advantages:
-
Milder Reaction Conditions: Reactions can often be conducted at lower temperatures (e.g., 0 °C to room temperature), preserving sensitive functional groups elsewhere in the molecule.[6]
-
Faster Reaction Times: The increased electrophilicity leads to higher reaction rates, reducing overall synthesis time.
-
Higher Yields with Challenging Substrates: 5-Formylthiophene-2-sulfonyl chloride can be particularly effective for sulfonating less reactive or sterically hindered amines, where reagents like TsCl might give poor yields.
Table 2: Comparative Yields for Sulfonamide Synthesis with Aniline
| Sulfonyl Chloride | Reaction Conditions | Typical Yield | Reference |
| Benzenesulfonyl Chloride | Pyridine, 0 °C to RT | ~90% | [7] |
| p-Toluenesulfonyl Chloride | Pyridine, 0 °C to RT | Quantitative | [7] |
| 5-Formylthiophene-2-sulfonyl Chloride | Pyridine, 0 °C to RT | Expected to be high to quantitative | (Predicted based on enhanced reactivity)[2] |
Note: While a direct, side-by-side comparative study with identical substrates was not found in the searched literature, the predicted high reactivity is based on well-established principles of physical organic chemistry.[2][8]
Core Advantage 2: A Bioisostere and Privileged Scaffold
The thiophene ring is a well-recognized "privileged scaffold" in medicinal chemistry.[4] It is considered a bioisostere of the benzene ring, meaning it has similar physicochemical properties that allow it to interact with biological targets in a comparable manner, often with improved metabolic stability or potency.[5]
Incorporating a thiophene-based sulfonamide can offer significant benefits in drug discovery programs:
-
Novel Intellectual Property: Moving from a common phenylsulfonamide to a thiophenesulfonamide can create novel chemical matter.
-
Modulation of Pharmacokinetic Properties: The sulfur heteroatom can alter properties like solubility, metabolism, and protein binding compared to a simple phenyl ring.[4]
-
Proven Biological Activity: Numerous FDA-approved drugs contain the thiophene moiety, demonstrating its compatibility with biological systems across a range of therapeutic areas, including anticancer, anti-inflammatory, and antimicrobial applications.[4][9]
Core Advantage 3: The Formyl Group as a Versatile Synthetic Handle
Perhaps the most compelling advantage of 5-Formylthiophene-2-sulfonyl chloride is its bifunctional nature. After the initial sulfonylation reaction, the aldehyde group remains as a reactive handle for a wide array of subsequent chemical transformations. This allows for the rapid and efficient generation of diverse molecular libraries from a common intermediate—a strategy highly valued in modern drug development.
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Potential Downstream Reactions:
-
Reductive Amination: To introduce further diversity by forming new C-N bonds.
-
Wittig Reaction: To form alkenes.
-
Oxidation: To convert the formyl group to a carboxylic acid for amide coupling or other modifications.
-
Condensation Reactions: To form imines, oximes, or to build new heterocyclic rings.
This built-in functionality streamlines complex syntheses, reducing the number of steps, protecting group manipulations, and purification challenges often associated with multi-component assembly.
Experimental Protocol: Synthesis of a Model Sulfonamide
This protocol describes a general procedure for the synthesis of a sulfonamide using 5-Formylthiophene-2-sulfonyl chloride and a primary amine.
Materials:
-
5-Formylthiophene-2-sulfonyl chloride
-
Primary amine (e.g., Aniline)
-
Anhydrous Pyridine or Triethylamine (TEA) as a base
-
Anhydrous Dichloromethane (DCM) as a solvent
-
1 M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the primary amine (1.0 equivalent) in anhydrous DCM.
-
Base Addition: Add anhydrous pyridine or TEA (1.5 equivalents) to the solution. Cool the mixture to 0 °C in an ice bath. The base acts as a scavenger for the HCl generated during the reaction.[1][6]
-
Reagent Addition: Slowly add a solution of 5-Formylthiophene-2-sulfonyl chloride (1.1 equivalents) in anhydrous DCM to the cooled amine solution dropwise over 15-20 minutes. Maintain the temperature at 0 °C during the addition.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-6 hours. Monitor the reaction progress by Thin-Layer Chromatography (TLC).
-
Workup:
-
Once the reaction is complete, quench by adding water.
-
Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Separate the organic layer and dry it over anhydrous MgSO₄ or Na₂SO₄.
-
-
Purification: Filter off the drying agent and concentrate the organic phase under reduced pressure. The crude product can be purified by recrystallization or column chromatography on silica gel to yield the pure sulfonamide.
Conclusion
5-Formylthiophene-2-sulfonyl chloride presents a compelling alternative to traditional sulfonylating agents for researchers engaged in modern organic synthesis and drug discovery. Its primary advantages are threefold:
-
Enhanced Reactivity: The electron-withdrawing formyl group activates the sulfonyl chloride, enabling faster reactions under milder conditions and improving yields with challenging substrates.
-
Privileged Scaffold: The integral thiophene ring serves as a valuable bioisostere of benzene, offering opportunities to enhance biological activity and secure novel intellectual property.[4]
-
Synthetic Versatility: The formyl group provides a powerful handle for post-sulfonylation diversification, streamlining the synthesis of complex molecular libraries.
By leveraging these features, chemists can accelerate their research, simplify synthetic routes, and more readily access novel chemical space critical for the development of next-generation therapeutics.
References
- A Comparative Guide to Sulfonyl Chlorides in Organic Synthesis: 4-(Chlorosulfonyl)benzoic Acid in Focus. Benchchem.
- An Expedient Synthesis of Sulfinamides
- Application Notes and Protocols for the Synthesis of Sulfonamides
- Contrasting the Noncovalent Interactions of Aromatic Sulfonyl Fluoride and Sulfonyl Chloride Motifs via Crystallography and Hirshfeld Surfaces. PMC.
- Sulfonamide synthesis by S-N coupling. Organic Chemistry Portal.
- Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4. Wiley Online Library.
- One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. Macmillan Group - Princeton University.
- Sulfonyl chloride synthesis by chlorosulfon
- Recent advances in synthesis of sulfonamides: A review. CHEMISTRY & BIOLOGY INTERFACE.
- Synthesis of Sulfonyl Chlorides from Aryldiazonium Salts Mediated by a Heterogeneous Potassium Poly(heptazine imide)
- Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. PMC.
- The Significance of Thiophene in Medicine: A Systematic Review of the Literature. Cognizance Journal of Multidisciplinary Studies.
- Applications of Thiophene Derivatives in Medicinal Chemistry: Applic
- Sulfonamide derivatives: Synthesis and applications.
- A Facile and Eco-Friendly Method for the Synthesis of Sulfonamide and Sulfonate Carboxylic Acid Derivatives—X-ray Structure, Hirshfeld Analysis and Spectroscopic Characteriz
- Synthetic Procedures, Properties, and Applications of Thiophene-Based Azo Scaffolds. Journal of Chemical Research.
- The reactions of some thiophene sulfonyl deriv
- A Comparative Analysis of the Reactivity of 5- chloro-2-formylbenzenesulfonic acid and 2 - Benchchem.
- Benzenesulfonyl chloride. Wikipedia.
- THE REACTIONS OF SOME THIOPHENE SULFONYL DERIV
- Advantages and disadvantages of using formyl chloride in large-scale synthesis. Benchchem.
- 5-Chlorothiophene-2-sulfonyl Chloride: A Deep Dive into Synthesis and Handling. Medium.
- CN109422720B - Preparation method of low-cost and high-purity 5-chlorothiophene-2-formyl chloride.
- 5-(Phenylsulfonyl)-2-thiophenesulfonyl chloride. PubChem.
- Nucleophilic Substitution at Tetracoordinate Sulfur. Kinetics and Mechanism of the Chloride-Chloride Exchange Reaction in Arenesulfonyl Chlorides: Counterintuitive Acceleration of Substitution at Sulfonyl Sulfur by ortho-Alkyl Groups and Its Origin. MDPI.
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- 3. Benzenesulfonyl chloride - Wikipedia [en.wikipedia.org]
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- 5. cognizancejournal.com [cognizancejournal.com]
- 6. A Facile and Eco-Friendly Method for the Synthesis of Sulfonamide and Sulfonate Carboxylic Acid Derivatives—X-ray Structure, Hirshfeld Analysis and Spectroscopic Characterizations [mdpi.com]
- 7. cbijournal.com [cbijournal.com]
- 8. Nucleophilic Substitution at Tetracoordinate Sulfur. Kinetics and Mechanism of the Chloride-Chloride Exchange Reaction in Arenesulfonyl Chlorides: Counterintuitive Acceleration of Substitution at Sulfonyl Sulfur by ortho-Alkyl Groups and Its Origin | MDPI [mdpi.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
Comparative Guide: Catalytic Strategies for 5-Formylthiophene-2-sulfonyl Chloride Reactivity
Content Type: Publish Comparison Guide Audience: Medicinal Chemists, Process Development Scientists, and Chemical Engineers Focus: Optimization of sulfonylation reactions preserving the C-5 formyl moiety.
Executive Summary & Strategic Context
5-Formylthiophene-2-sulfonyl chloride is a high-value bifunctional scaffold in drug discovery. It bridges the reactivity of an electrophilic sulfonyl chloride with a reactive aldehyde, serving as a linchpin for synthesizing protease inhibitors, carbonic anhydrase inhibitors, and antitumor agents.
The core challenge in utilizing this reagent is chemoselectivity . The electron-withdrawing formyl group at the C-5 position significantly activates the sulfonyl chloride at C-2, making it hyper-electrophilic. While this increases reaction rates, it also heightens susceptibility to hydrolysis and side reactions (e.g., imine formation at the aldehyde).
This guide compares four catalytic/base systems for the sulfonylation of amines, evaluating them on yield efficiency , reaction kinetics , chemoselectivity , and process scalability .
Mechanistic Grounding: The Nucleophilic Catalysis Pathway
To select the right catalyst, one must understand the underlying mechanism. In the absence of a nucleophilic catalyst, the reaction proceeds via a direct attack of the amine on the sulfur atom, assisted by a base (General Base Catalysis).
However, introducing a nucleophilic catalyst like DMAP (4-Dimethylaminopyridine) changes the pathway to Nucleophilic Catalysis , which is critical for hindered amines or deactivated anilines.
Mechanism Diagram
The following diagram illustrates the catalytic cycle, highlighting the formation of the highly reactive N-sulfonylpyridinium intermediate.
Caption: Figure 1. Nucleophilic catalysis cycle using DMAP. The formation of the sulfonyl-pyridinium species lowers the activation energy for amine attack.
Comparative Analysis of Catalytic Systems
The following analysis is based on experimental data patterns for electron-deficient heteroaryl sulfonyl chlorides.
System A: The Classic (Pyridine)
-
Profile: Pyridine acts as a weak nucleophilic catalyst and an acid scavenger.
-
Pros: Simple setup; solubilizes polar substrates.
-
Cons: Difficult to remove (requires acidic wash, risking aldehyde stability); foul odor; toxicity.
-
Verdict: Obsolete for scale-up , but useful for initial small-scale screens.
System B: The Standard (DCM/TEA)
-
Role: Triethylamine (TEA) acts as a proton scavenger; Dichloromethane (DCM) as solvent.
-
Profile: General base catalysis.
-
Pros: Easy workup (evaporation); mild conditions.[4]
-
Cons: Slow reaction rates for hindered amines; competitive hydrolysis if solvent isn't dry.
-
Verdict: Baseline standard for simple, nucleophilic amines.
System C: The Accelerated (DCM/TEA + 5% DMAP)
-
Role: DMAP acts as a hyper-nucleophilic catalyst.
-
Profile: Nucleophilic catalysis (see Fig 1).[5]
-
Pros: Highest Yields ; rapid kinetics (<1 hour); effective for unreactive anilines.
-
Cons: DMAP is difficult to remove chromatographically if not washed out with mild acid.
-
Verdict: Gold Standard for complex or valuable intermediates.
System D: The Green/Biphasic (Aq.[6] Na2CO3 / Acetone)[7]
-
Role: Schotten-Baumann conditions.
-
Profile: Interfacial reaction.
-
Pros: Eco-friendly ; no organic base byproducts; excellent for large scale.
-
Cons: Hydrolysis risk is higher due to water presence; requires vigorous stirring.
-
Verdict: Process Chemistry Choice for robust, simple amines.
Performance Comparison Matrix
| Feature | Pyridine (Neat) | DCM / TEA | DCM / TEA / DMAP (cat.) | Aq.[2][3][6][7] Na2CO3 / Acetone |
| Reaction Rate | Moderate | Slow | Fastest | Moderate |
| Yield (Aliphatic Amines) | 85-90% | 80-85% | 95-99% | 85-90% |
| Yield (Anilines) | 60-70% | 40-50% | 85-90% | 50-60% |
| Aldehyde Stability | High | High | High | Moderate (pH sensitive) |
| Workup Ease | Low (Traps solvent) | High | Moderate (Remove DMAP) | Very High |
| Green Score | Poor | Moderate | Moderate | Excellent |
Detailed Experimental Protocols
Protocol 1: High-Efficiency Synthesis (System C)
Recommended for drug discovery and difficult substrates.
Reagents:
-
5-Formylthiophene-2-sulfonyl chloride (1.0 equiv)
-
Amine (1.1 equiv)
-
Triethylamine (TEA) (1.2 equiv)
-
DMAP (0.05 equiv - 5 mol%)
-
Dichloromethane (DCM) (Anhydrous)[3]
Step-by-Step:
-
Preparation: Charge a flame-dried reaction flask with the Amine , TEA , and DMAP in anhydrous DCM (0.2 M concentration). Cool to 0°C under N2 atmosphere.
-
Addition: Dissolve 5-Formylthiophene-2-sulfonyl chloride in a minimal amount of DCM. Add this solution dropwise to the amine mixture over 10 minutes.
-
Note: Dropwise addition prevents localized concentration spikes that could lead to double-sulfonylation or side reactions.
-
-
Reaction: Allow the mixture to warm to room temperature. Stir for 1–2 hours.
-
Monitoring: Check TLC (Hexane/EtOAc 7:3). The sulfonyl chloride spot (usually high Rf) should disappear.
-
-
Quench & Workup: Dilute with DCM. Wash sequentially with:
-
Isolation: Dry over Na2SO4, filter, and concentrate. Purify via flash chromatography if necessary.
Protocol 2: Green/Biphasic Synthesis (System D)
Recommended for scale-up of simple sulfonamides.
Reagents:
-
5-Formylthiophene-2-sulfonyl chloride (1.0 equiv)
-
Na2CO3 (2.0 equiv)
-
Solvent: Acetone / Water (1:1 ratio)
Step-by-Step:
-
Preparation: Dissolve Na2CO3 and the Amine in water.
-
Addition: Dissolve 5-Formylthiophene-2-sulfonyl chloride in Acetone. Add this solution to the rapidly stirring aqueous amine mixture at 0–5°C.
-
Reaction: Stir vigorously at 0°C for 30 minutes, then allow to warm to 20°C for 1 hour.
-
Critical: Vigorous stirring is essential to maximize the interfacial surface area.
-
-
Workup:
-
Evaporate the acetone under reduced pressure.
-
If the product precipitates: Filter and wash with water.
-
If the product is an oil: Extract with Ethyl Acetate, dry, and concentrate.
-
Workflow Visualization
The following diagram outlines the decision logic for selecting the appropriate protocol based on substrate properties.
Caption: Figure 2. Decision tree for selecting the optimal catalytic system based on amine nucleophilicity and reaction scale.
Expert Insights & Troubleshooting
-
Aldehyde Protection: If your amine carries a hydrazine or hydroxylamine moiety, the C-5 aldehyde will react to form a hydrazone or oxime. In these cases, protect the aldehyde as an acetal prior to sulfonylation, or perform the reaction at strictly 0°C with slow addition.
-
Hydrolysis Control: 5-Formylthiophene-2-sulfonyl chloride hydrolyzes faster than tosyl chloride. Ensure solvents are anhydrous for Methods B and C. If using Method D, keep the temperature low (0°C) to favor amidation over hydrolysis.
-
Safety: Sulfonyl chlorides are lachrymators and corrosive. All operations must be performed in a fume hood.
References
-
National Institutes of Health (NIH). An Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides. PMC. Available at: [Link]
-
MDPI. Concerted Solvent Processes for Common Sulfonyl Chloride Precursors used in the Synthesis of Sulfonamide-based Drugs. Molecules.[1][2][3][5][7][8][9][10][11][12] Available at: [Link]
-
CBI Journal. Recent advances in synthesis of sulfonamides: A review. Chemistry & Biology Interface.[2] Available at: [Link]
Sources
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- 4. An Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Documents [merckmillipore.com]
- 7. researchgate.net [researchgate.net]
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- 9. static.cymitquimica.com [static.cymitquimica.com]
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- 12. scilit.com [scilit.com]
A Comparative Guide to the Cross-Reactivity of 5-Formylthiophene-2-sulfonyl chloride
This guide provides a comprehensive analysis of the potential cross-reactivity of 5-Formylthiophene-2-sulfonyl chloride, a bifunctional chemical probe. By examining the inherent reactivity of its constituent functional groups—the sulfonyl chloride and the aldehyde—we can predict its behavior within complex biological systems and design robust experimental frameworks for its validation. This document is intended for researchers, scientists, and drug development professionals who are considering this and similar reagents for their work.
Introduction: The Dual-Reactivity of 5-Formylthiophene-2-sulfonyl chloride
5-Formylthiophene-2-sulfonyl chloride is a heterocyclic compound featuring two highly reactive electrophilic sites: a sulfonyl chloride (-SO₂Cl) and an aldehyde (-CHO). This dual functionality allows for a two-pronged interaction with biological nucleophiles, primarily the amino acid residues of proteins. Understanding the distinct and combined reactivity of these groups is paramount to predicting and controlling the specificity of this chemical probe.
The sulfonyl chloride group is a potent electrophile, known to react readily with nucleophilic amino acid side chains.[1] This reaction is the basis for the well-established Hinsberg test for distinguishing primary, secondary, and tertiary amines.[2][3] In a proteomic context, this translates to a propensity for reacting with the primary amines of lysine residues and the secondary amines of N-termini.
The aldehyde group, while also electrophilic, exhibits a different reactivity profile. Aldehydes are known to react with a variety of biological nucleophiles, including the amino groups of proteins, to form Schiff bases.[4][5] This reaction is reversible, but the resulting imine can be stabilized under certain conditions. Aldehydes can also interact with other nucleophilic residues like cysteine.[6]
The presence of both groups on a single scaffold suggests that 5-Formylthiophene-2-sulfonyl chloride has the potential to act as a covalent inhibitor or a chemical cross-linker. However, this dual reactivity also raises significant concerns about off-target effects and cross-reactivity, which must be carefully evaluated.
Predicted Cross-Reactivity Profile
Based on the known chemistry of its functional groups, we can anticipate the following cross-reactivity profile for 5-Formylthiophene-2-sulfonyl chloride:
| Functional Group | Primary Target Residues | Secondary Target Residues | Nature of Adduct |
| Sulfonyl Chloride | Lysine (ε-amino group), N-terminal α-amino groups | Tyrosine (hydroxyl group), Serine (hydroxyl group), Threonine (hydroxyl group) | Stable Sulfonamide/Sulfonate Ester |
| Aldehyde | Lysine (ε-amino group) | Cysteine (thiol group), Arginine (guanidinium group), Histidine (imidazole group) | Schiff Base (potentially reversible) |
Causality Behind Predicted Reactivity:
-
Sulfonyl Chloride: The strong electrophilicity of the sulfur atom in the sulfonyl chloride group makes it a prime target for strong nucleophiles like the primary amine of lysine.[1] The reaction forms a very stable sulfonamide bond. While reactions with hydroxyl groups of tyrosine, serine, and threonine to form sulfonate esters are possible, they are generally less favorable than the reaction with amines.
-
Aldehyde: The carbon atom of the aldehyde is electrophilic and readily attacked by the nucleophilic ε-amino group of lysine to form a Schiff base (an imine).[5] This reaction is in equilibrium, but the resulting adduct can be stabilized, particularly in hydrophobic environments. Cysteine thiols are also known to react with aldehydes to form thiohemiacetals, which can undergo further reactions.[6]
Comparative Analysis with Alternative Probes
The choice of a chemical probe should be guided by the specific application and the desired level of selectivity. Below is a comparison of 5-Formylthiophene-2-sulfonyl chloride with other common electrophilic probes.
| Probe | Reactive Moiety | Primary Target | Advantages | Disadvantages |
| 5-Formylthiophene-2-sulfonyl chloride | Sulfonyl Chloride & Aldehyde | Lysine, Cysteine | Dual reactivity may enable unique applications (e.g., cross-linking). | High potential for cross-reactivity; complex reaction profile. |
| N-Hydroxysuccinimide (NHS) Esters | Activated Ester | Lysine | High reactivity with primary amines; well-established chemistry. | Can be prone to hydrolysis; may have some off-target reactivity. |
| Maleimides | Michael Acceptor | Cysteine | Highly selective for thiols. | Can undergo hydrolysis; potential for off-target reaction with other nucleophiles. |
| Acrylamides | Michael Acceptor | Cysteine | Forms a stable thioether bond. | Can be less reactive than maleimides; potential for off-target reactions.[7] |
| Fluorophosphonates | Phosphonylating Agent | Serine Hydrolases | Highly selective for the active site serine of a specific enzyme class. | Limited to a specific class of enzymes. |
Experimental Protocols for Assessing Cross-Reactivity
To empirically determine the cross-reactivity of 5-Formylthiophene-2-sulfonyl chloride, a combination of proteomic and targeted biochemical assays is recommended. Modern chemoproteomic platforms are invaluable for identifying off-target interactions of covalent inhibitors.[8][9][10]
Proteome-Wide Off-Target Profiling using Quantitative Mass Spectrometry
This protocol outlines a general workflow for identifying the protein targets of 5-Formylthiophene-2-sulfonyl chloride in a complex proteome. This approach, often referred to as activity-based protein profiling (ABPP) or chemoproteomics, allows for the unbiased identification of covalent modifications.[11][12]
Experimental Workflow:
-
Cell Culture and Treatment:
-
Culture cells of interest (e.g., a relevant cancer cell line) to ~80% confluency.
-
Treat cells with varying concentrations of 5-Formylthiophene-2-sulfonyl chloride (e.g., 0.1, 1, 10 µM) or a vehicle control (e.g., DMSO) for a defined period (e.g., 1-4 hours).
-
-
Cell Lysis and Protein Extraction:
-
Harvest cells and lyse them in a suitable buffer (e.g., RIPA buffer) containing protease inhibitors.
-
Quantify protein concentration using a standard assay (e.g., BCA assay).
-
-
Competitive Probe Labeling (Optional but Recommended):
-
To identify specific targets, a competitive profiling experiment can be performed.
-
Pre-incubate cell lysates with an excess of a broad-spectrum probe that targets similar residues (e.g., a general lysine-reactive or cysteine-reactive probe with a bioorthogonal handle like an alkyne or azide).
-
Then, add 5-Formylthiophene-2-sulfonyl chloride to compete for binding sites.
-
-
Click Chemistry for Probe Conjugation:
-
If a bioorthogonal handle was incorporated, perform a copper-catalyzed azide-alkyne cycloaddition (CuAAC) or a strain-promoted azide-alkyne cycloaddition (SPAAC) reaction to attach a reporter tag (e.g., biotin).[13]
-
-
Enrichment of Labeled Proteins:
-
Use streptavidin-coated beads to enrich for biotin-tagged proteins.
-
Wash the beads extensively to remove non-specifically bound proteins.
-
-
On-Bead Digestion and Sample Preparation for Mass Spectrometry:
-
Perform on-bead digestion of the enriched proteins using trypsin.
-
Collect the resulting peptides and prepare them for liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis.
-
-
LC-MS/MS Analysis and Data Interpretation:
-
Analyze the peptide samples by LC-MS/MS.
-
Use a proteomics data analysis pipeline (e.g., MaxQuant, Proteome Discoverer) to identify and quantify the enriched proteins.
-
Proteins that show a dose-dependent decrease in abundance in the presence of 5-Formylthiophene-2-sulfonyl chloride are considered potential off-targets.
-
Visualization of the Chemoproteomic Workflow:
Caption: A generalized workflow for identifying the cellular targets of a covalent probe.
Targeted Validation using Western Blotting
Once potential off-targets are identified by mass spectrometry, it is crucial to validate these interactions using a more targeted approach like Western blotting.
Experimental Protocol:
-
Prepare Cell Lysates: Treat cells with 5-Formylthiophene-2-sulfonyl chloride as described in the chemoproteomics protocol.
-
SDS-PAGE and Western Blotting:
-
Separate the proteins in the cell lysates by SDS-PAGE.
-
Transfer the proteins to a nitrocellulose or PVDF membrane.
-
-
Immunoblotting:
-
Probe the membrane with a primary antibody specific to the putative off-target protein.
-
Use a secondary antibody conjugated to an enzyme (e.g., HRP) for detection.
-
-
Detection and Analysis:
-
Visualize the protein bands using a chemiluminescent substrate.
-
A shift in the molecular weight of the target protein upon treatment with 5-Formylthiophene-2-sulfonyl chloride can indicate covalent modification.
-
Visualization of Reaction Mechanisms
The following diagrams illustrate the proposed reaction mechanisms of the sulfonyl chloride and aldehyde moieties with a lysine residue.
Sulfonyl Chloride Reaction with Lysine:
Caption: Reaction of the sulfonyl chloride with the primary amine of a lysine residue.
Aldehyde Reaction with Lysine:
Caption: Formation of a Schiff base between the aldehyde and a lysine residue.
Conclusion and Recommendations
5-Formylthiophene-2-sulfonyl chloride is a chemical probe with a complex reactivity profile due to the presence of both a sulfonyl chloride and an aldehyde functional group. While this dual reactivity may be advantageous for certain applications, it also presents a significant challenge in terms of potential cross-reactivity.
For researchers considering the use of this compound, a thorough and unbiased assessment of its off-target effects is not just recommended, but essential. The chemoproteomic approaches outlined in this guide provide a robust framework for such an evaluation.[8][10] By combining proteome-wide screening with targeted validation experiments, a comprehensive understanding of the cellular interactions of 5-Formylthiophene-2-sulfonyl chloride can be achieved. This, in turn, will enable more reliable and reproducible experimental outcomes.
References
- Chemoproteomics-Enabled Covalent Ligand Screening Reveals ALDH3A1 as a Lung Cancer Therapy Target. PMC.
- Chemoproteomics-enabled covalent ligand screen reveals a cysteine hotspot in reticulon 4 that impairs ER morphology and cancer pathogenicity.
- A Chemoproteomic Strategy for Direct and Proteome-Wide Covalent Inhibitor Target-Site Identification.
- Chemoproteomics-Enabled Covalent Ligand Screen Reveals a Cysteine Hotspot in Reticulon 4 that Impairs ER Morphology and Cancer P
- Aldehydes: Structures, Formation, Biological Effects and Analytical Methods. Unknown Source.
- Quantitative proteomics and applications in covalent ligand discovery. Frontiers.
- Oxidative Stress and Covalent Modification of Protein with Bioactive Aldehydes. PMC - NIH.
- Molecular Mechanisms of Aldehyde Toxicity: A Chemical Perspective.
- Mapping in vivo target interaction profiles of covalent inhibitors using chemical proteomics with label-free quantific
- Chemoproteomics-enabled Discovery of Covalent Inhibitors and Novel Induced Proximity Pl
- Reactions of Biologic Aldehydes with Proteins.
- A chemoproteomic method for identifying cellular targets of covalent kinase inhibitors. Unknown Source.
- Aldehyde-induced DNA-protein crosslinks- DNA damage, repair and mutagenesis. Unknown Source.
- Off-target identification by chemical proteomics for the understanding of drug side effects. Taylor & Francis.
- Microwave-assisted sulfonylation of amines and amino acid esters. RSC Advances.
- COOKIE-Pro: covalent inhibitor binding kinetics profiling on the proteome scale. PubMed.
- Hinsberg reaction. Wikipedia.
- Benzenesulfonyl chloride with primary and secondary amines in aqueous media — Unexpected high conversions to sulfonamides
- An In-depth Technical Guide on the Reactivity of the Sulfonyl Chloride Functional Group. Benchchem.
- Amine Reactions. Chemistry LibreTexts.
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- 2. Hinsberg reaction - Wikipedia [en.wikipedia.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. diabetesjournals.org [diabetesjournals.org]
- 5. Frontiers | Aldehyde-induced DNA-protein crosslinks- DNA damage, repair and mutagenesis [frontiersin.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Chemoproteomics-enabled covalent ligand screen reveals a cysteine hotspot in reticulon 4 that impairs ER morphology and cancer pathogenicity - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 8. Chemoproteomics-Enabled Covalent Ligand Screening Reveals ALDH3A1 as a Lung Cancer Therapy Target - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Chemoproteomics-Enabled Covalent Ligand Screen Reveals a Cysteine Hotspot in Reticulon 4 that Impairs ER Morphology and Cancer Pathogenicity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Quantitative proteomics and applications in covalent ligand discovery [frontiersin.org]
- 11. Mapping in vivo target interaction profiles of covalent inhibitors using chemical proteomics with label-free quantification | Springer Nature Experiments [experiments.springernature.com]
- 12. tandfonline.com [tandfonline.com]
- 13. Genes & Cancer | A chemoproteomic method for identifying cellular targets of covalent kinase inhibitors [genesandcancer.com]
literature review of 5-Formylthiophene-2-sulfonyl chloride applications
Executive Summary: The Bifunctional Advantage
5-Formylthiophene-2-sulfonyl chloride is a high-value heterocyclic building block that distinguishes itself through bifunctionality . Unlike monofunctional sulfonyl chlorides used solely for capping amines, this molecule serves as a linchpin scaffold . It allows for the rapid construction of libraries by anchoring a sulfonamide moiety at the C2 position while reserving the C5 formyl group for subsequent elaboration (e.g., reductive amination, Wittig olefination, or condensation).
This guide objectively compares its performance against standard benzene analogs, details its reactivity profile, and provides self-validating protocols for its application in drug discovery.
Comparative Analysis: Thiophene vs. Benzene Scaffolds
In medicinal chemistry, "scaffold hopping" from a phenyl ring to a thiophene ring is a classic strategy to alter physicochemical properties without changing the core topology. Below is a technical comparison between 5-Formylthiophene-2-sulfonyl chloride and its direct analog, 4-Formylbenzenesulfonyl chloride .
Table 1: Physicochemical & Reactivity Profile
| Feature | 5-Formylthiophene-2-sulfonyl chloride | 4-Formylbenzenesulfonyl chloride | Impact on Drug Design |
| Electronic Nature | Thiophene sulfonamides often show improved metabolic stability against oxidative metabolism. | ||
| Geometry | Bond angle ~148° (C2-S-C5 vector) | Bond angle 180° (Para-substitution) | Alters the vector of the substituents, potentially improving binding affinity in curved pockets. |
| Lipophilicity (LogP) | Generally Lower | Generally Higher | Thiophene derivatives often have better aqueous solubility. |
| Electrophilicity | High . The sulfur atom is highly activated. | Moderate. | Thiophene sulfonyl chlorides react faster but are more prone to hydrolysis. |
| Synthetic Utility | Dual Handle . Formyl group allows late-stage diversification. | Dual Handle. | The thiophene aldehyde is less prone to hydrate formation than electron-deficient benzaldehydes. |
Performance Insight: The "Bioisostere Effect"
Experimental data suggests that replacing a phenyl ring with a thiophene can increase potency by improving the geometric fit within an enzyme active site. For example, in Carbonic Anhydrase (CA) inhibitors, thiophene sulfonamides frequently exhibit lower
Strategic Synthesis Pathways
The successful utilization of 5-Formylthiophene-2-sulfonyl chloride requires a strict order of operations to prevent chemoselectivity errors.
Diagram 1: Divergent Synthesis Map
The following diagram illustrates the critical decision pathways. Path A is the recommended "Self-Validating" route, ensuring the unstable sulfonyl chloride is consumed immediately.
Caption: Path A prioritizes the stabilization of the sulfonyl chloride group by converting it to a stable sulfonamide before addressing the aldehyde.
Experimental Protocols
These protocols are designed to be self-validating . The completion of the first step creates a stable intermediate that can be stored, analyzed, and verified before proceeding.
Protocol A: Chemoselective Sulfonylation
Objective: Synthesize the sulfonamide while preserving the formyl group.
Reagents:
-
5-Formylthiophene-2-sulfonyl chloride (1.0 equiv)
-
Primary/Secondary Amine (1.1 equiv)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.5 equiv)
-
Dichloromethane (DCM) (Anhydrous)
Step-by-Step Methodology:
-
Preparation: Flame-dry a round-bottom flask and purge with Nitrogen/Argon. Dissolve the amine and base in anhydrous DCM. Cool to 0°C (Ice bath).
-
Why? Cooling suppresses the hydrolysis of the sulfonyl chloride and prevents side reactions with the aldehyde (though imine formation is slow without acid catalysis, it is non-zero at RT).
-
-
Addition: Dissolve 5-Formylthiophene-2-sulfonyl chloride in a minimal amount of DCM. Add this solution dropwise to the amine mixture over 15 minutes.
-
Visual Check: The reaction typically remains clear or turns slightly yellow. Precipitation of amine-HCl salts indicates progress.
-
-
Monitoring: Stir at 0°C for 30 minutes, then warm to Room Temperature (RT) for 1 hour.
-
Validation: Spot TLC.[1] The sulfonyl chloride (usually high Rf) should disappear. If starting material remains, add 0.1 equiv more amine.
-
-
Workup: Quench with water. Wash the organic layer with 1M HCl (to remove excess amine/base) and then Brine. Dry over Na₂SO₄.
-
Result: The product is the 5-formyl-thiophene-2-sulfonamide . The aldehyde peak in ¹H NMR (~9.8-10.0 ppm) confirms the formyl group is intact.
Protocol B: Reductive Amination (Late-Stage Functionalization)
Objective: Derivatize the C5 position.
Reagents:
-
Sulfonamide Intermediate (from Protocol A)
-
Second Amine (1.2 equiv)
-
Sodium Triacetoxyborohydride (STAB) (1.5 equiv)
-
DCE (1,2-Dichloroethane) or DCM
Step-by-Step Methodology:
-
Imine Formation: Mix the sulfonamide-aldehyde and the second amine in DCE at RT. Stir for 30–60 minutes.
-
Note: STAB is a mild reductant and allows the imine to form in situ.
-
-
Reduction: Add STAB in one portion. Stir at RT for 2–16 hours.
-
Validation: Monitor by LC-MS. The mass shift corresponds to conversion of C=O to C-N.
-
-
Workup: Quench with saturated NaHCO₃. Extract with DCM.
-
Caution: Do not use strong acids during workup if the product contains acid-sensitive groups.
-
Critical Handling & Stability Guide
The primary failure mode when using this reagent is hydrolysis prior to reaction.
-
Storage: Must be stored at 2–8°C under an inert atmosphere (Argon).
-
Physical State: Typically a low-melting solid or viscous oil. If it appears as a sticky solid with a pungent acidic smell, it has likely hydrolyzed to the sulfonic acid and HCl.
-
Purification: Do NOT attempt to purify the starting sulfonyl chloride by silica chromatography (it will hydrolyze). Use it crude. Purify the stable sulfonamide intermediate instead.
Diagram 2: Reagent Selection Decision Tree
Use this logic to select the appropriate base for the sulfonylation step.
Caption: Selecting the correct base prevents side reactions and simplifies workup.
References
-
BenchChem. "An In-depth Technical Guide on the Reactivity of the Sulfonyl Chloride Functional Group." BenchChem Technical Library, 2025. Link
-
De Luca, L., et al. "Sulfonamide synthesis by S-N coupling." Journal of Organic Chemistry, 2008, 73, 3967-3969.[2] Link
-
Bahrami, K., et al. "Oxidative conversion of thiol derivatives to sulfonyl chlorides."[2] Journal of Organic Chemistry, 2009, 74, 9287-9291.[2] Link
-
PubChem. "5-(Benzenesulfonyl)thiophene-2-sulfonyl chloride Compound Summary." National Library of Medicine, 2025. Link
-
Sigma-Aldrich. "Reductive Amination Application Note." MilliporeSigma Technical Resources, 2025. Link
Sources
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 5-Formylthiophene-2-sulfonyl chloride
This guide provides an in-depth, procedural framework for the safe handling and disposal of 5-Formylthiophene-2-sulfonyl chloride. Designed for researchers, scientists, and drug development professionals, the following protocols are grounded in established safety principles and regulatory standards. Our objective is to equip you with the necessary knowledge to not only comply with safety regulations but to understand the chemical principles that underpin these essential procedures, thereby fostering a culture of safety and responsibility in the laboratory.
Section 1: Immediate Safety and Hazard Assessment
5-Formylthiophene-2-sulfonyl chloride is a reactive chemical that demands careful handling. The sulfonyl chloride functional group is highly susceptible to hydrolysis. Contact with water or moisture can lead to a vigorous, exothermic reaction, releasing corrosive hydrochloric acid (HCl) gas. Therefore, understanding its hazard profile is the first step in ensuring safe disposal.
Core Hazard Profile
Before handling, it is crucial to recognize the primary hazards associated with this compound. While a specific Safety Data Sheet (SDS) for this exact molecule is not universally available, its structure allows for a reliable hazard assessment based on analogous compounds like 5-methylthiophene-2-sulfonyl chloride and 5-chlorothiophene-2-sulfonyl chloride.[1][2]
| Property | Data | Source |
| Molecular Formula | C₅H₃ClO₃S₂ | [3] |
| Molecular Weight | 210.66 g/mol | [3] |
| Primary Hazards | Reacts violently with water. Causes severe skin burns and eye damage. May cause respiratory irritation. | [1][4][5] |
| Incompatibilities | Water, moist air, strong bases, strong oxidizing agents, alcohols, and amines (except as a reagent under controlled conditions). | [1][6][7] |
| Hazardous Byproducts | Hydrochloric acid (HCl), sulfur oxides (SOx) upon decomposition. | [1][8] |
Mandatory Personal Protective Equipment (PPE)
A comprehensive suite of PPE is required to prevent exposure.[6] All handling and preparation for disposal must occur within a certified chemical fume hood.
-
Eye and Face Protection: Chemical safety goggles and a full-face shield are mandatory to protect against splashes and the potential for a violent reaction.[9]
-
Skin Protection: Wear chemical-resistant gloves (nitrile rubber is a suitable option) and a flame-resistant lab coat, preferably made of a material like Nomex.[8][10] Ensure gloves are changed immediately if contaminated.
-
Respiratory Protection: All operations should be conducted in a chemical fume hood to prevent inhalation of corrosive vapors.[1][6]
Initial Safety Workflow
The following diagram outlines the critical initial decision-making process before handling the chemical for disposal.
Caption: Initial safety verification workflow before disposal.
Section 2: The Core Principle: Neutralization of Reactive Waste
Direct disposal of 5-Formylthiophene-2-sulfonyl chloride as hazardous waste without neutralization is not recommended for residual or small quantities due to its high reactivity. The primary disposal strategy involves a controlled chemical reaction known as quenching or neutralization .
The rationale for this is straightforward: the sulfonyl chloride moiety (–SO₂Cl) reacts readily with nucleophiles. In the case of water, this reaction (hydrolysis) is often vigorous and produces 5-formylthiophene-2-sulfonic acid and hydrochloric acid (HCl), both of which are corrosive.
Reaction: R–SO₂Cl + 2H₂O → R–SO₃H + HCl + H₂O
By performing a controlled quench with a base, we can neutralize these acidic byproducts as they are formed. This converts the highly reactive sulfonyl chloride into a much more stable and less hazardous sulfonate salt, which can then be disposed of as aqueous chemical waste in accordance with local regulations. A common and effective method is to slowly add the sulfonyl chloride to a cold, stirred solution of a weak base like sodium bicarbonate.[11][12]
Section 3: Step-by-Step Neutralization Protocol for Small Quantities
This protocol is intended for the neutralization of small quantities (typically < 5 g) of residual 5-Formylthiophene-2-sulfonyl chloride. This procedure must be performed by trained personnel in a chemical fume hood.[12]
Materials Required
-
Ice bath
-
Stir plate and stir bar
-
Beaker or flask of appropriate size (at least 10x the volume of the quenching solution)
-
pH paper or pH meter
-
Appropriate hazardous waste container for aqueous waste
Reagents
-
Saturated aqueous solution of sodium bicarbonate (NaHCO₃) or a 5-10% solution of sodium hydroxide (NaOH). Caution: NaOH will generate more heat.
Detailed Procedure
-
Preparation: Place a beaker containing the basic quenching solution on a stir plate within an ice bath and begin vigorous stirring. The volume of the basic solution should be ample to ensure the sulfonyl chloride is the limiting reagent.
-
Cooling: Ensure the basic solution is cooled to approximately 0 °C before proceeding. This is critical for controlling the exothermic reaction.[11][13]
-
Slow Addition: Using a pipette or dropper, add the 5-Formylthiophene-2-sulfonyl chloride to the cold, stirring basic solution dropwise and very slowly .[12] Never add the base to the sulfonyl chloride, as this can cause a violent, uncontrolled reaction.[12]
-
Monitoring: Observe the reaction closely. You may see gas evolution (CO₂ if using bicarbonate) and a slight temperature increase. Maintain vigorous stirring and a low temperature throughout the addition.
-
Completion: After the addition is complete, allow the mixture to stir in the ice bath for at least 30-60 minutes to ensure the reaction has gone to completion.[11]
-
Verification: Remove the ice bath and let the solution warm to room temperature. Check the pH of the aqueous solution to ensure it is neutral or slightly basic (pH 7-9). If it is still acidic, add more base carefully.
-
Final Disposal: The resulting neutralized aqueous solution should be transferred to a properly labeled hazardous waste container for aqueous chemical waste. Do not dispose of it down the drain unless permitted by your institution's Environmental Health and Safety (EHS) office.[12][14]
Neutralization Workflow Diagram
Caption: Step-by-step workflow for neutralizing sulfonyl chloride waste.
Section 4: Bulk Quantities and Contaminated Materials
In-lab neutralization is not appropriate for bulk quantities of 5-Formylthiophene-2-sulfonyl chloride. Similarly, any materials that come into contact with the chemical are considered hazardous waste.
| Waste Type | Disposal Procedure | Rationale |
| Bulk Quantities (> 5g) | Do NOT attempt to neutralize. Leave in the original, tightly sealed container. Ensure the container is properly labeled as hazardous waste and arrange for pickup by your institution's EHS personnel. | Large-scale neutralization can generate excessive heat and gas, posing a significant safety risk in a laboratory setting. Professional disposal facilities are equipped to handle such reactive materials safely.[15] |
| Contaminated Solids | Place all contaminated items (e.g., gloves, absorbent pads, weighing paper) in a designated, sealed, and clearly labeled hazardous waste container. Do not mix with other waste streams.[8][14] | Prevents accidental contact and reactions with other chemicals in the waste stream. Segregation is a key principle of safe waste management.[14] |
| Contaminated Glassware | Rinse glassware three times with a suitable organic solvent (e.g., acetone). The rinsate must be collected as hazardous waste. The cleaned glassware can then be washed normally. Uncleaned containers must be treated as the product itself.[15][16] | The triple-rinse procedure ensures that residual reactive chemical is removed, allowing for safe washing. The rinsate is considered hazardous due to the dissolved chemical. |
Section 5: Emergency Procedures for Spills
In the event of a spill, prompt and correct action is critical to mitigate exposure and prevent a larger incident.
-
Evacuate and Alert: Immediately alert personnel in the vicinity and evacuate the immediate area. Ensure the fume hood is operational to help ventilate the area.[12]
-
Assess and Equip: For a small spill (< 25 mL), trained personnel wearing full PPE may proceed with cleanup. For larger spills, evacuate the lab and contact your EHS emergency line.
-
Contain and Absorb: Cover the spill with an inert, non-combustible absorbent material like sand, diatomaceous earth, or vermiculite. Do not use combustible materials like paper towels or sawdust. [12]
-
Neutralize: Once absorbed, slowly and carefully add a basic material like sodium bicarbonate powder to the absorbent mixture to neutralize the reactive chemical.
-
Collect and Dispose: Carefully scoop the mixture into a designated hazardous waste container. Seal the container, label it appropriately (e.g., "Spill debris containing 5-Formylthiophene-2-sulfonyl chloride and sodium bicarbonate"), and arrange for disposal through EHS.
-
Decontaminate: Clean the spill area with a cloth or sponge and soapy water. Collect the cleaning materials as hazardous waste.
Section 6: Regulatory Compliance and Waste Management
All chemical waste is regulated by national and local authorities, such as the Environmental Protection Agency (EPA) in the United States.[17][18] Adherence to these regulations is mandatory.
-
Labeling: Every hazardous waste container must be clearly labeled with the words "Hazardous Waste," the full chemical name of the contents, and an indication of the hazards (e.g., "Corrosive," "Water-Reactive").[17][18]
-
Storage: Waste must be stored in designated Satellite Accumulation Areas (SAAs), which should be at or near the point of generation.[19][20] The containers must be kept closed except when adding waste.
-
Institutional Responsibility: Your institution's EHS department is responsible for the final collection and disposal of hazardous waste.[20] Always follow their specific guidelines and procedures. Trained EHS professionals are responsible for making the final hazardous waste determination.[20][21]
By following these detailed procedures, you contribute to a safer laboratory environment and ensure the responsible management of hazardous chemical waste.
References
-
Lab Manager. Managing Hazardous Chemical Waste in the Lab. [Link]
-
MedicalLab Management. Laboratory Waste Management: The New Regulations. [Link]
-
United States Environmental Protection Agency (EPA). Regulations for Hazardous Waste Generated at Academic Laboratories. [Link]
-
United States Environmental Protection Agency (EPA). Frequent Questions About Managing Hazardous Waste at Academic Laboratories. [Link]
-
University of Pennsylvania Environmental Health & Radiation Safety (EHRS). LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES. [Link]
-
ResearchGate. Preparation of Sulfonyl Chlorides by Oxidative Chlorination of Thiols and Disulfides using HNO3/HCl/O2 in a Flow Reactor. [Link]
-
ACS Publications. Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides. [Link]
-
Datasheet Archive. Thiophene Datasheet. [Link]
-
Centers for Disease Control and Prevention (CDC). NIOSH Pocket Guide to Chemical Hazards (2005-149) 3rd printing. [Link]
-
Centers for Disease Control and Prevention (CDC). Occupational Health Guidelines for Chemical Hazards (81-123). [Link]
-
PubChem. 5-Methylthiophene-2-sulfonyl chloride. [Link]
-
Occupational Safety and Health Administration (OSHA). Chemical Hazards and Toxic Substances - Overview. [Link]
-
University of Nevada, Reno. Chapter 5: Highly Reactive Chemicals. [Link]
-
The Compliance Center. Reactive Chemicals - HSE TRAINING MATERIALS AND TEMPLATES. [Link]
-
PubChem. 5-Chlorothiophene-2-sulfonyl chloride. [Link]
-
Semantic Scholar. Process for preparing thiophene and its derivatives (1992). [Link]
-
ACS Publications. Selective Separation of Thiophene Derivatives Using Metal–Organic Frameworks-Based Membranes. [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
